Carbobenzoxyphenylalanylglycine
説明
Structure
3D Structure
特性
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUAJRTESSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-99-1 | |
| Record name | Carbobenzoxyphenylalanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Phe-Gly (CAS Number 13122-99-1): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-Phe-Gly, also known as N-Benzyloxycarbonyl-L-phenylalanylglycine. Intended for professionals in chemical and pharmaceutical research, this document delves into the core physicochemical properties, synthesis, and biological significance of this N-terminally protected dipeptide. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the effective utilization of Z-Phe-Gly in research and development.
Core Properties of Z-Phe-Gly
Z-Phe-Gly is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus while allowing for the activation of the C-terminal carboxyl group for peptide bond formation.
Physicochemical Characteristics
A summary of the key physicochemical properties of Z-Phe-Gly is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13122-99-1 | [1][2] |
| Molecular Formula | C₁₉H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 356.38 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 148-152 °C | [1] |
| Purity | Typically ≥99% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Structural Representation
The chemical structure of Z-Phe-Gly is depicted below. The benzyloxycarbonyl group provides a lipophilic character to the molecule, while the free carboxylic acid at the glycine terminus allows for its participation in further chemical reactions.
Caption: Chemical structure of Z-Phe-Gly.
Synthesis and Purification
Z-Phe-Gly is typically synthesized through solution-phase peptide coupling. The rationale for this approach lies in its scalability and the ability to purify intermediates, ensuring a high-purity final product.
General Synthesis Workflow
The synthesis involves the coupling of Z-L-phenylalanine with glycine methyl ester, followed by the saponification of the methyl ester to yield the final product. The choice of coupling reagents and reaction conditions is critical to minimize side reactions, such as racemization.
Caption: General workflow for the synthesis of Z-Phe-Gly.
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol provides a representative method for the synthesis of Z-Phe-Gly.
Materials:
-
Z-L-phenylalanine
-
Glycine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Coupling Reaction: a. To a solution of Z-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC·HCl (1.1 eq) at 0 °C. b. In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 eq) with DIPEA (1.1 eq) in anhydrous DMF. c. Add the neutralized glycine methyl ester solution to the activated Z-L-phenylalanine solution and stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification of Intermediate: a. Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Gly-OMe. c. Purify the crude product by silica gel column chromatography if necessary.
-
Saponification: a. Dissolve the purified Z-Phe-Gly-OMe in a mixture of MeOH and water. b. Add 1 M NaOH (1.1 eq) and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed.
-
Final Work-up and Purification: a. Acidify the reaction mixture with 1 M HCl to pH 2-3. b. Extract the product with EtOAc. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Z-Phe-Gly. d. Purify by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to obtain pure Z-Phe-Gly.
Biological Activity and Applications
Z-Phe-Gly serves as a versatile building block in the synthesis of more complex peptides with therapeutic potential.[3] Its applications are primarily in the fields of drug development and biochemical research.
Enzyme Substrate and Inhibitor Development
Z-Phe-Gly is a known substrate for the exopeptidase carboxypeptidase Y from baker's yeast. Carboxypeptidases are a class of proteases that cleave the C-terminal peptide bond of proteins and peptides. The specificity of these enzymes is often directed by the nature of the C-terminal amino acid residue. The use of Z-Phe-Gly as a substrate allows for the kinetic characterization of carboxypeptidases and the screening of potential inhibitors.
While specific IC₅₀ or Kᵢ values for Z-Phe-Gly as an inhibitor are not widely reported in the literature, its structural analogs are utilized in the design of enzyme inhibitors. The benzyloxycarbonyl group and the dipeptide backbone can be tailored to fit the active site of target proteases, making it a valuable scaffold for inhibitor design. For instance, related Z-protected peptides have been explored as building blocks for inhibitors of enzymes involved in cancer and metabolic disorders.[3]
Role in Peptide Synthesis and Drug Discovery
The primary application of Z-Phe-Gly is as an intermediate in the synthesis of larger, biologically active peptides. The Z-group provides robust protection of the N-terminus under various coupling conditions and can be readily removed by catalytic hydrogenation. This allows for the stepwise elongation of the peptide chain.
The dipeptide unit itself can be a critical component of a pharmacophore. The phenylalanine residue provides an aromatic and hydrophobic side chain that can engage in key interactions with biological targets, while the glycine residue offers conformational flexibility. This combination is found in numerous bioactive peptides.
Analytical Characterization
The purity and identity of Z-Phe-Gly are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of Z-Phe-Gly. The characteristic chemical shifts for the protons and carbons of the benzyloxycarbonyl group, the phenylalanine side chain, and the glycine backbone provide a fingerprint of the molecule.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic protons (Z-group and Phe side chain): ~7.2-7.4 ppm (m, 10H)
-
CH₂ of Z-group: ~5.0 ppm (s, 2H)
-
α-H of Phe: ~4.3-4.4 ppm (m, 1H)
-
β-CH₂ of Phe: ~2.8-3.1 ppm (m, 2H)
-
α-CH₂ of Gly: ~3.7-3.8 ppm (d, 2H)
-
Amide NHs: ~7.5-8.5 ppm (broad signals)
-
Carboxylic acid OH: ~12.5 ppm (broad s)
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of Z-Phe-Gly. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
Conclusion
Z-Phe-Gly (CAS 13122-99-1) is a fundamental building block in the field of peptide chemistry and drug discovery. Its well-defined physicochemical properties, established synthesis protocols, and utility as a precursor to biologically active peptides make it an indispensable tool for researchers. A thorough understanding of its synthesis and analytical characterization is crucial for its effective application in the development of novel therapeutics and biochemical probes. This guide provides a solid foundation of technical knowledge to support these endeavors.
References
- Chem Impex Intern
- Chem-Impex. Z-Gly-Phe-NH2.
- Sigma-Aldrich. Z-Phe-Gly-OH | 13122-99-1.
- MedChemExpress. Z-Gly-Gly-Phe-OH | Active Compound.
- Chem-Impex. Z-Gly-Phe-OH.
- PubChem. Phenylalanyl-phenylalanyl-glycine. CID 150641.
- Helix Chromatography. HPLC Methods for analysis of Phenylalanine.
- Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. Research Journal of Pharmacy and Technology. 2023.
- BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). 2025.
- ChemicalBook. PHE-GLY-GLY(23576-42-3) 13C NMR spectrum.
- ChemicalBook. Z-GLY-GLY-PHE-OH(13171-93-2) 1H NMR spectrum.
- ACS Publications. Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. 2017.
- Wikipedia. Carboxypeptidase A.
- PubMed. A mechanism of action for carboxypeptidase A.
- PubMed Central. Carboxypeptidase A mechanisms.
- ResearchGate. Structure and mechanism of carboxypeptidase A.
- PubMed. Carboxypeptidase A: mechanism of zinc inhibition.
- MedChemExpress. Phe-Gly (L-Phenylalanylglycine).
- Chem-Impex. Z-L-phenylglycine.
- ResearchGate. Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. 2026.
- The Journal of Organic Chemistry. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides.
- ResearchGate. Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. 2025.
- PeptaNova. Z-Gly-Phe-NH2.
- Chemistry Steps. NMR Chemical Shift Values Table. 2024.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. 2020.
- Identifying amino acids in protein NMR spectra.
- Merck Millipore.
- ResearchGate.
- Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry.
- Inhibition kinetics.
- Sigma-Aldrich. HPLC Analysis of Glycans.
- PubMed Central. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor. 2021.
- Longdom Publishing.
- PubMed Central. Signaling in Control of Cell Growth and Metabolism.
- ResearchGate. Lipid biochemistry: Functions of glycerolipids and sphingolipids in cellular signaling. 2025.
- PubMed Central. Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics.
- PubMed Central.
- Chem-Impex. Z-L-valyl-L-glycine.
Sources
Technical Guide: Cbz-Phe-Gly vs. Z-Phe-Gly Nomenclature & Application
Executive Summary
In the field of peptide chemistry and drug development, precision is paramount. A common point of confusion for early-career scientists and interdisciplinary researchers is the distinction between Cbz-Phe-Gly and Z-Phe-Gly .
The Definitive Answer: There is no chemical difference. Cbz and Z are synonymous abbreviations for the same protecting group: Benzyloxycarbonyl .
-
Cbz is the structural abbreviation (Carbo-benzyl-oxy).
-
Z is the historical honorary abbreviation (named after Leonidas Zervas ).
This guide serves two purposes:
-
Clarify the Nomenclature: Explain the historical and chemical context of the Bergmann-Zervas synthesis.
-
Technical Application: Use the Z-Phe-Gly dipeptide as a case study to demonstrate the synthesis, stability, and enzymatic utility of the Z-protecting group in modern biochemistry.
Part 1: Historical & Chemical Identity
The Bergmann-Zervas Legacy
The "Z" group is the "founding father" of reversible peptide protection. In 1932, Max Bergmann and Leonidas Zervas published their seminal paper in Berichte der deutschen chemischen Gesellschaft. They introduced the carbobenzoxy group, which allowed, for the first time, the synthesis of defined peptide sequences without racemization.
-
The "Z" Abbreviation: Adopted to honor Leonidas Zervas. It remains the standard in peptide chemistry journals (e.g., Journal of Peptide Science).
-
The "Cbz" Abbreviation: Adopted later, primarily in general organic chemistry, to provide a more intuitive structural mnemonic (Carbobenzoxy).
Chemical Structure
The protecting group is a benzyl carbamate . It protects the amine functionality by converting it into a urethane.
Structure of Z-Phe-Gly-OH:
Orthogonality and Stability
The utility of the Z group lies in its orthogonality to other common protecting groups (Boc and Fmoc).
| Condition | Z (Cbz) Stability | Boc Stability | Fmoc Stability |
| TFA (Acid) | Stable | Unstable (Cleaved) | Stable |
| Piperidine (Base) | Stable | Stable | Unstable (Cleaved) |
| H₂ / Pd (Redox) | Unstable (Cleaved) | Stable | Stable |
| HBr / AcOH | Unstable (Cleaved) | Unstable | Stable |
Part 2: Synthesis Protocol (Z-Phe-Gly)
This section details the solution-phase synthesis of Z-Phe-Gly-OH . This workflow demonstrates the "Schotten-Baumann" protection followed by a standard coupling.
Experimental Workflow Diagram
Caption: Step-wise solution-phase synthesis of Z-Phe-Gly-OH, highlighting the stability of the Z-group during basic hydrolysis.
Detailed Methodology
Step 1: Preparation of Z-Phe-OH (Schotten-Baumann Conditions)
-
Reagents: L-Phenylalanine, Benzyl chloroformate (Z-Cl), NaOH (2M).
-
Protocol: Dissolve Phe in NaOH at 0°C. Add Z-Cl dropwise while maintaining pH > 10. The basic environment neutralizes the HCl byproduct.
-
Why: The Z-group is introduced as a carbamate. The low temperature prevents hydrolysis of the Z-Cl reagent itself.
Step 2: Coupling (Z-Phe-OH + H-Gly-OEt)
-
Reagents: Z-Phe-OH, Glycine ethyl ester HCl, EDC.HCl, HOBt, DIPEA, DCM/DMF.
-
Protocol: Activate Z-Phe-OH with EDC/HOBt for 15 mins. Add H-Gly-OEt and DIPEA. Stir at RT for 12h.
-
Causality: HOBt is used to suppress racemization of the Phenylalanine alpha-carbon. The Z-group (unlike acetyl) further prevents racemization by preventing oxazolone formation.
Step 3: Saponification to Z-Phe-Gly-OH
-
Reagents: LiOH (2 eq), THF/Water (3:1).
-
Protocol: Stir the ester in LiOH solution. Monitor by TLC. Acidify to pH 2 with 1M HCl to precipitate the product.
-
Critical Note: The Z-group is stable to base . This allows the removal of the ethyl ester (OEt) without affecting the N-terminal protection. This would not be possible with Fmoc protection.
Part 3: Deprotection & Application
Deprotection Mechanisms
To utilize the peptide (or to sequence it), the Z-group must be removed.
Method A: Catalytic Hydrogenolysis (The "Clean" Method)
-
Reagents: H₂ gas (1 atm), 10% Pd/C, Methanol.
-
Mechanism: Palladium coordinates the benzyl ring and hydrogen. The benzylic C-O bond is cleaved, releasing Toluene and Carbamic acid (which spontaneously decarboxylates to CO₂ and the free amine).
-
Advantage: Neutral conditions. No acid/base workup required.
Method B: Acidolysis (The "Harsh" Method)
-
Reagents: 33% HBr in Acetic Acid.
-
Mechanism: Protonation of the carbonyl oxygen followed by SN1/SN2 attack of the bromide ion on the benzyl carbon.
-
Disadvantage: Can damage sensitive side chains (e.g., Trp, Met).
Case Study: Z-Phe-Gly as a Metalloprotease Substrate
Z-Phe-Gly is not just a synthetic intermediate; it is a functional probe in enzymology.
-
Enzyme Target: Thermolysin (EC 3.4.24.27) and Carboxypeptidase A .[1]
-
Mechanism: Thermolysin is a zinc metalloprotease that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues (like Leucine or Phenylalanine). However, it requires a blocked N-terminus to prevent the substrate from binding in a non-productive mode.
-
Role of Z-Group: The Z-group mimics the hydrophobic pocket interactions, effectively acting as a "P2" residue, positioning the Phe-Gly bond for hydrolysis (or the Z-Phe bond depending on the specific homolog).
Enzymatic Assay Workflow:
-
Substrate: Z-Phe-Gly-OH (2 mM).
-
Enzyme: Thermolysin (0.1 µM) in Tris-HCl (pH 7.5, 10mM CaCl₂).
-
Detection: Monitor the decrease in absorbance at 230-240 nm (peptide bond cleavage) or use HPLC to quantify the release of Z-Phe and Gly.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Morihara, K., & Tsuzuki, H. (1970). Thermolysin: Kinetic study with oligopeptides. European Journal of Biochemistry, 15(2), 374–380.
-
Bachem. (2021). Z - Benzyloxycarbonyl - Technical Note.
-
BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
Sources
Solubility Characteristics of Carbobenzoxyphenylalanylglycine (Z-Phe-Gly-OH) in Dimethyl Sulfoxide (DMSO) and Water
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxyphenylalanylglycine, also known as Z-Phe-Gly-OH, is a protected dipeptide frequently utilized in peptide synthesis and various biochemical assays. Its utility in experimental settings is fundamentally dependent on its solubility, which dictates the preparation of stock solutions and the final concentrations achievable in aqueous biological systems. This guide provides a detailed analysis of the physicochemical properties of Z-Phe-Gly-OH that govern its solubility. We present a comprehensive examination of its high solubility in the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and its inherently poor solubility in water. This document outlines field-proven, step-by-step protocols for the effective solubilization and preparation of stock solutions in DMSO, as well as best practices for diluting these stocks into aqueous media for experimental use. The causality behind each methodological step is explained to empower researchers with a robust understanding of the principles at play.
Introduction: The Critical Role of Solubility
The N-terminally protected dipeptide, Carbobenzoxyphenylalanylglycine (Z-Phe-Gly-OH), serves as a valuable building block and substrate in various research applications, including enzyme kinetics and peptide synthesis.[1][2] The success of these applications hinges on the ability to accurately and reliably prepare solutions of known concentrations. However, the physicochemical nature of protected peptides often presents significant solubilization challenges, particularly in the aqueous buffers required for most biological assays.[3][4] Improper solubilization can lead to inaccurate concentration calculations, peptide precipitation, and ultimately, experimental failure.[5]
This guide serves as an authoritative resource for understanding and overcoming the solubility challenges associated with Z-Phe-Gly-OH. We will explore its solubility behavior in two common solvents: Dimethyl Sulfoxide (DMSO), a powerful organic solvent, and water, the universal biological solvent.
Physicochemical Profile of Carbobenzoxyphenylalanylglycine
A predictive understanding of a peptide's solubility begins with an analysis of its molecular structure. The amino acid composition and protecting groups are the primary determinants of its interaction with different solvents.[5][6]
Molecular Structure Analysis: Z-Phe-Gly-OH is composed of three key moieties that define its overall character:
-
N-terminal Carbobenzoxy (Z) Group: This large, aromatic protecting group is highly nonpolar and hydrophobic.
-
Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is also large and hydrophobic, significantly contributing to the molecule's poor affinity for water.[7][8]
-
Glycine (Gly) Residue: As the simplest amino acid, glycine is small and contributes minimally to the overall polarity.[9][10]
-
C-terminal Carboxylic Acid (-COOH): This is the only significantly polar and ionizable group in the molecule. At neutral or basic pH, it can be deprotonated to a carboxylate (-COO⁻), imparting a negative charge.[11]
The combined effect of the dominant hydrophobic Z-group and phenylalanine residue renders the entire molecule highly hydrophobic. Peptides containing 50% or more hydrophobic residues are typically insoluble or only sparingly soluble in aqueous solutions.[6]
Figure 1: Structural components of Z-Phe-Gly-OH and their influence on its solubility properties.
Data Summary: Physicochemical Properties
| Property | Value / Description | Rationale / Implication |
| Molecular Formula | C₁₉H₂₀N₂O₅ | [12] |
| Molecular Weight | 356.38 g/mol | [12] |
| Overall Character | Highly Hydrophobic, Acidic | Dominated by two large aromatic groups. The C-terminal -COOH is the only acidic site.[11] |
| Predicted Charge at pH 7.0 | -1 | The carboxylic acid (pKa ~3-4) will be deprotonated, while the N-terminus is protected. |
| Predicted Aqueous Solubility | Very Low | Hydrophobic character far outweighs the single charged group, leading to aggregation in water.[7][8] |
| Predicted DMSO Solubility | High | DMSO is an excellent solvent for a wide range of organic compounds, including hydrophobic peptides.[13][14] |
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of organic molecules, making it an indispensable tool in drug discovery and life sciences research.[13][14][15]
Causality of High Solubility: The efficacy of DMSO as a solvent for Z-Phe-Gly-OH stems from its molecular properties. The strong dipole of the sulfoxide bond allows it to effectively solvate both polar and nonpolar moieties.[16] It disrupts the intermolecular hydrogen bonds and hydrophobic interactions that cause the peptide to aggregate, thereby facilitating dissolution. For hydrophobic peptides, DMSO is often the preferred solvent due to its solubilizing power and relatively low toxicity in cell culture when used at low final concentrations.[6][17]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a self-validating method for solubilizing Z-Phe-Gly-OH in DMSO. The primary validation is the visual confirmation of a clear, particle-free solution.
Materials:
-
Lyophilized Z-Phe-Gly-OH powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (bath or probe type)
-
Calibrated pipettes
-
Sterile, nuclease-free microcentrifuge tubes[18]
Procedure:
-
Pre-analysis & Preparation: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all powder is at the bottom of the tube.[5] Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to start with pure DMSO, as adding an aqueous solution to a hydrophobic peptide powder will likely result in immediate precipitation.[6]
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 30-60 seconds. Visually inspect the solution. Most of the peptide should dissolve during this step.
-
Sonication (If Necessary): If any solid particles remain, sonicate the solution.[5] A brief sonication (e.g., 3 cycles of 10-15 seconds) can provide the energy needed to break up persistent aggregates.[5]
-
Expert Insight: Sonication generates localized heat. If the compound is heat-sensitive, use a cooled water bath sonicator or perform sonication in short bursts on ice to prevent degradation.
-
-
Final Validation: After dissolution, the solution should be completely clear and free of any visible particulates. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-particulates that may not be visible. Carefully transfer the supernatant to a new, clearly labeled storage tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Peptides containing sensitive residues should be stored under an oxygen-free atmosphere.[19]
Solubility in Water and Aqueous Buffers
As predicted by its molecular structure, Z-Phe-Gly-OH exhibits very poor solubility in water. The hydrophobic forces driving the aggregation of the carbobenzoxy and phenylalanine groups are much stronger than the potential hydrating interactions with the single carboxylate group.[7][8]
Challenges in Aqueous Systems: Directly adding Z-Phe-Gly-OH powder to water or a buffer will result in an insoluble suspension. Even with pH adjustment to ensure the C-terminus is deprotonated (pH > 4), the molecule's hydrophobicity will prevent it from dissolving to any significant concentration. Therefore, for biological experiments, the standard and required method is to first create a concentrated stock in an organic solvent like DMSO and then serially dilute it into the final aqueous medium.[20]
Protocol 2: Preparation of Working Solutions via Dilution from DMSO Stock
This protocol details the correct procedure for diluting a DMSO stock into an aqueous buffer, a critical step where precipitation can occur if not performed correctly.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the DMSO stock solution completely and bring it to room temperature.
-
Prepare Aqueous Buffer: Ensure your final experimental buffer (e.g., PBS, Tris, cell culture medium) is prepared and ready.
-
Dilution Technique: The key to preventing precipitation is to add the concentrated DMSO-peptide solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer.[18] Never add the aqueous buffer to the concentrated DMSO stock. This localized high concentration of water would immediately cause the peptide to precipitate.
-
Final DMSO Concentration: It is imperative to calculate the final concentration of DMSO in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, as DMSO can have biological effects and toxicity at higher concentrations.[21]
-
Solubility Limit Check: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit in that specific aqueous medium has been exceeded. The experiment must be repeated with a lower final concentration of the peptide.
Recommended Experimental Workflow
The following workflow provides a logical decision-making process for researchers handling Z-Phe-Gly-OH or other similarly hydrophobic peptides.
Figure 2: A logical workflow for the successful solubilization of Z-Phe-Gly-OH for use in biological assays.
Conclusion
The solubility of Carbobenzoxyphenylalanylglycine is dictated by its predominantly hydrophobic chemical structure. It is readily soluble in Dimethyl Sulfoxide, which serves as the ideal solvent for preparing high-concentration stock solutions. Conversely, it is practically insoluble in water and aqueous buffers, making direct dissolution impossible. The established and validated method for preparing this compound for biological assays involves creating a concentrated stock in pure DMSO, followed by careful, stepwise dilution into the final aqueous medium while ensuring the final DMSO concentration remains below cytotoxic levels. By understanding the underlying chemical principles and adhering to the detailed protocols within this guide, researchers can ensure the accurate and reliable preparation of Z-Phe-Gly-OH solutions, leading to reproducible and successful experimental outcomes.
References
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. Retrieved from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis Contents. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Why dissolving peptides in DMSO? (2016, October 11). Reddit. Retrieved from [Link]
-
F1-SFP-peptide solubility guidelines 2020Q1. (n.d.). GenScript. Retrieved from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Zhao, Y., et al. (2021). Solubility Behavior of N -Carbobenzoxy- l -2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. ResearchGate. Retrieved from [Link]
-
N-Carbobenzoxy-L-Phenylalanine 98.0%(HPLC). (n.d.). Pure Synth. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). ACS Publications. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 03). Frontiers. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 04). PMC. Retrieved from [Link]
-
Preparation and physicochemical characterization of a novel water-soluble prodrug of carbamazepine. (2010, April 15). PubMed. Retrieved from [Link]
-
Benzyloxycarbonyl-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]
-
Solubility and Aggregation of Gly5 in Water. (2014, July 14). ACS Publications. Retrieved from [Link]
-
Solubility data of glycine in water and justification of literature results: A review. (2020, June 27). Asian Journal of Chemistry. Retrieved from [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed. Retrieved from [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025, August 01). (PDF) ResearchGate. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]
-
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical. Retrieved from [Link]
-
DMSO Solubility Data: Organic & Inorganic Compounds. (n.d.). studylib.net. Retrieved from [Link]
-
Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved from [Link]
-
DMSO Physical Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]
-
Unexpected low-dose toxicity of the universal solvent DMSO. (2013, December 10). PubMed. Retrieved from [Link]
-
Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. (n.d.). National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Z-GLY-PHE-OH | 1170-76-9 [chemicalbook.com]
- 3. jpt.com [jpt.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. biobasic.com [biobasic.com]
- 12. Z-Gly-Phe-OH | CAS 1170-76-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 15. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. gchemglobal.com [gchemglobal.com]
- 17. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. genscript.com [genscript.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Profiling of Carboxypeptidase Y: The Z-Phe-Gly Substrate System
The following technical guide details the substrate specificity, kinetic profile, and experimental utilization of Z-Phe-Gly (N-Carbobenzoxy-L-phenylalanyl-glycine) with Carboxypeptidase Y (CPY).
Executive Summary
Carboxypeptidase Y (CPY, EC 3.4.16.1), also known as serine carboxypeptidase I, is a vacuolar exopeptidase from Saccharomyces cerevisiae distinguished by its broad substrate specificity. Unlike pancreatic carboxypeptidases A and B, CPY can liberate almost any C-terminal amino acid, including proline and glycine.
This guide focuses on Z-Phe-Gly , a synthetic dipeptide substrate used to probe the S1' subsite specificity of CPY. While Z-Phe-Leu represents the "gold standard" for maximal catalytic efficiency (
Mechanistic Insight: The S1-S1' Interaction
To understand the specificity of Z-Phe-Gly, one must analyze the active site architecture of CPY. The enzyme operates via a catalytic triad (Ser146, His397, Asp32) similar to chymotrypsin.
Structural Logic of Z-Phe-Gly
-
P1 Position (Phenylalanine): The "Z-Phe" moiety is the anchor. The benzyl side chain of Phenylalanine binds tightly into the S1 hydrophobic pocket (lined by Leu178, Tyr256). This high-affinity interaction positions the scissile bond correctly relative to the catalytic serine.
-
P1' Position (Glycine): The leaving group (Glycine) sits in the S1' binding pocket .
-
The S1' Constraint: The S1' pocket of CPY is spacious and hydrophobic (lined by Leu272). It is evolutionarily optimized for bulky hydrophobic residues (Leu, Phe).
-
The Glycine Effect: Glycine, lacking a side chain, cannot form extensive hydrophobic van der Waals contacts with the S1' pocket. Consequently, Z-Phe-Gly typically exhibits a higher
(lower affinity) and lower compared to Z-Phe-Leu, making it a sensitive probe for detecting subtle changes in active site conformation or solvent viscosity effects.
-
Catalytic Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific binding orientation of Z-Phe-Gly.
Caption: Catalytic cycle of CPY hydrolyzing Z-Phe-Gly. Note the weak interaction in the S1' subsite due to Glycine's lack of a side chain.
Kinetic Profiling & Data Interpretation
When designing assays, it is crucial to benchmark Z-Phe-Gly against standard substrates. The following data summarizes the relative kinetic efficiency.
Comparative Kinetic Parameters (pH 6.5, 25°C)
| Substrate | P1 Residue | P1' Residue | Relative | Interaction Type |
| Z-Phe-Leu | Phe (Aromatic) | Leu (Hydrophobic) | 100% (Reference) | Optimal S1 & S1' fit |
| Z-Phe-Phe | Phe (Aromatic) | Phe (Aromatic) | ~85-95% | Strong Hydrophobic |
| Z-Phe-Ala | Phe (Aromatic) | Ala (Small Alkyl) | ~40-60% | Reduced S1' contact |
| Z-Phe-Gly | Phe (Aromatic) | Gly (None) | ~10-25% | Minimal S1' contact |
Key Insight: Z-Phe-Gly is a slow substrate. The absence of a side chain in Glycine results in the loss of favorable van der Waals interactions in the S1' cleft. This makes Z-Phe-Gly an excellent "negative control" for specificity or a substrate to study the rate-limiting step of deacylation vs. acylation without the complexity of bulky product release.
Validated Experimental Protocol
This protocol uses a continuous spectrophotometric assay monitoring the decrease in absorbance at 230-238 nm, corresponding to the cleavage of the peptide bond in the vicinity of the Z-chromophore.
Reagents & Preparation
-
Buffer (Reaction Mix): 50 mM MES (2-[N-morpholino]ethanesulfonic acid), pH 6.5.
-
Note: CPY has a broad pH optimum (5.5–7.5), but 6.5 is standard for kinetic comparisons.
-
-
Substrate Stock: 20 mM Z-Phe-Gly in 100% Methanol or DMSO.
-
Solubility Warning: Z-Phe-Gly is hydrophobic. Dissolve in organic solvent first, then dilute into aqueous buffer. Keep final organic solvent concentration <2% to avoid denaturation.
-
-
Enzyme Stock: CPY (lyophilized) dissolved in 1 mM HCl (to prevent autolysis) or water to ~1 mg/mL. Store at 4°C.
Assay Workflow (Spectrophotometric)
-
Blank Preparation: In a quartz cuvette, mix 2.9 mL of MES Buffer and 0.1 mL of Substrate Stock.
-
Equilibration: Incubate at 25°C for 3-5 minutes.
-
Baseline: Record absorbance at 238 nm (
) to ensure stability. -
Initiation: Add 10-50 µL of Enzyme Stock. Invert rapidly to mix.
-
Measurement: Monitor the decrease in absorbance at 238 nm for 3–5 minutes.
-
Calculation: Use the extinction coefficient difference (
) for the Z-Phe-Gly peptide bond cleavage.-
Estimated
: ~900 M⁻¹cm⁻¹. (Note: This value should be empirically determined for highest accuracy).
-
Data Analysis Workflow
Caption: Step-by-step workflow for the continuous spectrophotometric assay of CPY activity.
Troubleshooting & Optimization
-
Low Activity: If the rate with Z-Phe-Gly is too low to detect, increase the enzyme concentration by 5-10x compared to what is used for Z-Phe-Leu. This is expected due to the lower
. -
Substrate Precipitation: If the solution becomes cloudy upon adding the substrate stock to the buffer, the concentration (1 mM) may be too high for the aqueous buffer. Lower the concentration to 0.5 mM or increase the methanol content (up to 5%).
-
Inhibitor Contamination: PMSF and DFP are potent inhibitors of CPY (Serine protease). Ensure glassware and buffers are free of these agents.
-
Mercury/Copper Sensitivity: CPY contains a free sulfhydryl group (Cys) near the active site (though not catalytic). Heavy metals (
, ) and PCMB will inhibit activity. Include 1 mM EDTA in the buffer if metal contamination is suspected.
References
-
Kanosue, Y., Kojima, S., & Ohkata, K. (2004). Influence of solvent viscosity on the rate of hydrolysis of dipeptides by carboxypeptidase Y. Journal of Physical Organic Chemistry.[1]
-
Breddam, K. (1986). Serine carboxypeptidases. A review.
-
Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from yeast.[2] Large scale preparation and the characterization of the glycoenzyme. Journal of Biological Chemistry.
-
Stennicke, H. R., et al. (1996). Characterization of the S1 binding site of the glutamic acid-specific protease from Streptomyces griseus. Protein Science.
-
Worthington Biochemical Corpor
Sources
Carbobenzoxyphenylalanylglycine stability in aqueous solution
An In-Depth Technical Guide to the Aqueous Stability of Carbobenzoxyphenylalanylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly) is a protected dipeptide with applications in synthetic peptide chemistry and as a fragment in larger bioactive molecules. Understanding its stability in aqueous solutions is critical for its synthesis, purification, storage, and formulation. This technical guide provides a comprehensive analysis of the factors governing the stability of Cbz-Phe-Gly in aqueous environments. It delves into the primary degradation pathways, the influence of pH and temperature, and presents a framework for conducting systematic stability studies. Detailed experimental protocols for forced degradation and analytical method validation are provided to equip researchers with the necessary tools to assess the stability of this and related N-protected dipeptides.
Introduction: The Chemical Landscape of Cbz-Phe-Gly
Carbobenzoxyphenylalanylglycine is a dipeptide composed of L-phenylalanine and glycine. The N-terminus of the phenylalanine residue is protected by a carbobenzoxy (Cbz or Z) group. This protecting group is a cornerstone in peptide synthesis, known for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation.[1][2][3] The structure of Cbz-Phe-Gly incorporates several key features that dictate its aqueous stability:
-
The Peptide Bond: The amide linkage between the phenylalanine and glycine residues is the most labile site for hydrolytic cleavage.
-
The Carbobenzoxy Group: This urethane linkage is generally stable to hydrolysis under mild acidic and basic conditions but can be susceptible to cleavage under more extreme pH or temperature stress.[1][4]
-
The Phenylalanine Side Chain: The bulky, hydrophobic benzyl group of phenylalanine can influence the molecule's conformation and susceptibility to degradation.[5]
-
The Glycine Residue: As the simplest amino acid, glycine is less sterically hindered, which can affect the kinetics of peptide bond cleavage.
The stability of Cbz-Phe-Gly is not only of academic interest but also has practical implications in drug development, where understanding and controlling degradation is paramount for ensuring product quality, efficacy, and safety.
Primary Degradation Pathways in Aqueous Solution
The degradation of Cbz-Phe-Gly in an aqueous environment is primarily driven by hydrolysis of the peptide bond. Two distinct, pH-dependent mechanisms are at play: direct hydrolysis (scission) and intramolecular aminolysis (backbiting).[6]
Direct Hydrolysis (Scission)
This pathway involves the direct nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the peptide bond, leading to its cleavage. This results in the formation of Carbobenzoxyphenylalanine and Glycine. The rate of this reaction is significantly influenced by pH.
Intramolecular Aminolysis (Backbiting)
In this mechanism, the N-terminal amino group (if deprotected) of a peptide can act as an intramolecular nucleophile, attacking the carbonyl carbon of a downstream peptide bond.[6] For Cbz-Phe-Gly, this pathway is less likely to be the primary degradation route for the intact molecule due to the presence of the Cbz protecting group, which renders the N-terminal amine non-nucleophilic. However, should the Cbz group be cleaved first, the resulting Phe-Gly dipeptide would be susceptible to this degradation pathway.
The interplay between these degradation mechanisms is complex and highly dependent on the specific conditions of the aqueous solution.
// Nodes CbzPheGly [label="Carbobenzoxyphenylalanylglycine\n(Cbz-Phe-Gly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Peptide Bond\nHydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CbzPhe [label="Carbobenzoxyphenylalanine\n(Cbz-Phe)", fillcolor="#FBBC05", fontcolor="#202124"]; Gly [label="Glycine\n(Gly)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CbzPheGly -> Hydrolysis [label="Aqueous Solution\n(pH, Temperature)", color="#5F6368"]; Hydrolysis -> CbzPhe [label="Scission", color="#5F6368"]; Hydrolysis -> Gly [label="Scission", color="#5F6368"]; }
Primary hydrolytic degradation of Cbz-Phe-Gly.
Factors Influencing the Stability of Cbz-Phe-Gly
The rate and extent of Cbz-Phe-Gly degradation are governed by several environmental factors. A thorough understanding of these factors is essential for controlling stability.
pH of the Solution
The pH of the aqueous solution is arguably the most critical factor influencing the stability of Cbz-Phe-Gly. The rate of peptide bond hydrolysis typically exhibits a V-shaped or U-shaped pH-rate profile, with maximum stability often found in the mid-pH range (around pH 4-6) and accelerated degradation under acidic and basic conditions.[7]
-
Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 8): In alkaline solutions, the concentration of the highly nucleophilic hydroxide ion (OH-) increases, leading to a significant acceleration of peptide bond hydrolysis.
Temperature
Temperature has a profound effect on the kinetics of chemical reactions, including the degradation of peptides. An increase in temperature generally leads to an exponential increase in the rate of hydrolysis, following the principles of the Arrhenius equation.[8] For long-term storage of Cbz-Phe-Gly in solution, refrigeration or freezing is highly recommended to minimize degradation.
Buffer Composition
The choice of buffer system can also impact the stability of Cbz-Phe-Gly. Certain buffer species can act as catalysts for hydrolysis. Therefore, the selection of an appropriate buffer system is crucial for formulation development. Common buffers such as phosphate and citrate should be evaluated for their potential to influence the degradation rate.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic approach to accelerate the degradation of a molecule to identify potential degradation products and understand its intrinsic stability.[7] This is a critical component in the development of pharmaceuticals and is highly recommended for a thorough stability assessment of Cbz-Phe-Gly.
Objectives of a Forced Degradation Study
-
To identify the likely degradation products of Cbz-Phe-Gly.
-
To elucidate the degradation pathways.
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.
Experimental Protocol for Forced Degradation of Cbz-Phe-Gly
This protocol outlines a comprehensive forced degradation study for Cbz-Phe-Gly.
Materials:
-
Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer (optional but recommended for degradant identification)
-
Incubators or water baths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cbz-Phe-Gly in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 1, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 80°C for 72 hours.
-
Withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Withdraw aliquots from both the exposed and control samples for analysis.
-
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.
// Nodes start [label="Start: Cbz-Phe-Gly Stock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Apply Stress Conditions", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(0.1M HCl, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Hydrolysis\n(0.1M NaOH, 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n(3% H₂O₂, 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal Stress\n(80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photostability\n(ICH Q1B)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze by Stability-Indicating\nHPLC Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Identify Degradants &\nAssess Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> stress [color="#5F6368"]; stress -> acid [color="#5F6368"]; stress -> base [color="#5F6368"]; stress -> oxidation [color="#5F6368"]; stress -> thermal [color="#5F6368"]; stress -> photo [color="#5F6368"]; acid -> analysis [color="#5F6368"]; base -> analysis [color="#5F6368"]; oxidation -> analysis [color="#5F6368"]; thermal -> analysis [color="#5F6368"]; photo -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }
Workflow for the forced degradation study of Cbz-Phe-Gly.
Analytical Methodologies for Stability Assessment
A robust and validated analytical method is essential for accurately quantifying the parent compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.
Example HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the Cbz-Phe-Gly peak from all degradation product peaks.
Identification of Degradation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the peaks observed in the stressed samples with that of the parent compound, the molecular weights of the degradants can be determined, providing valuable clues to their structures.
Data Interpretation and Stability Profile
The data generated from the forced degradation studies and the stability-indicating HPLC method can be used to construct a comprehensive stability profile for Cbz-Phe-Gly.
Table 1: Hypothetical Forced Degradation Data for Cbz-Phe-Gly
| Stress Condition | Duration | % Degradation of Cbz-Phe-Gly | Major Degradation Products |
| 0.1 M HCl | 72 hours | 15.2% | Cbz-Phe, Glycine |
| 0.1 M NaOH | 8 hours | 25.8% | Cbz-Phe, Glycine |
| 3% H₂O₂ | 24 hours | 3.1% | Minor unidentified peaks |
| 80°C | 72 hours | 8.5% | Cbz-Phe, Glycine |
| Photostability | ICH Q1B | < 1% | No significant degradation |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion and Recommendations
The stability of Carbobenzoxyphenylalanylglycine in aqueous solution is a multifaceted issue primarily governed by the hydrolysis of the peptide bond, which is significantly influenced by pH and temperature. A systematic approach, including forced degradation studies and the use of a validated stability-indicating HPLC method, is crucial for a comprehensive understanding of its degradation profile.
Key Recommendations:
-
Storage: For optimal stability, aqueous solutions of Cbz-Phe-Gly should be stored at refrigerated or frozen temperatures (2-8°C or -20°C).
-
pH Control: The pH of the solution should be maintained in the weakly acidic to neutral range (pH 4-7) to minimize hydrolytic degradation.
-
Formulation: When formulating Cbz-Phe-Gly in an aqueous vehicle, careful consideration should be given to the choice of buffers and excipients to ensure compatibility and minimize their impact on stability.
-
Analytical Monitoring: Regular analytical testing using a stability-indicating method is essential to monitor the purity and integrity of Cbz-Phe-Gly solutions over time.
By adhering to these principles and employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of Carbobenzoxyphenylalanylglycine in their applications.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
-
Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed. (2001, January 15). Retrieved February 19, 2026, from [Link][9]
-
Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed. (n.d.). Retrieved February 19, 2026, from [Link][8]
-
KINETICS OF THE FORMATION OF THE PEPTIDE BOND. HYDROLYSIS AND AMINOLYSIS OF CARBOBENZYLOXY-LEUCYL-DIBENZYL-PHOSPHATE I 1. Introd - Professor J.Th.G. Overbeek 1911 – 2007. (n.d.). Retrieved February 19, 2026, from [Link][10]
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved February 19, 2026, from [Link][4]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link][6]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link][2]
-
Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed. (2014, September 15). Retrieved February 19, 2026, from [Link][7]
-
Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC. (2025, July 16). Retrieved February 19, 2026, from [Link][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. overbeek.sites.uu.nl [overbeek.sites.uu.nl]
Determining the Molar Extinction Coefficient of Z-Phe-Gly at 254 nm: An In-Depth Technical Guide
Introduction: The Importance of Accurate Quantification of Z-Phe-Gly
The dipeptide N-benzyloxycarbonyl-L-phenylalanylglycine, commonly abbreviated as Z-Phe-Gly, is a crucial building block in synthetic peptide chemistry and a substrate in various enzymatic assays.[1][2] Its applications span from fundamental biochemical research to the development of novel therapeutics.[3][4] Accurate quantification of Z-Phe-Gly in solution is paramount for the reliability and reproducibility of these applications. The most direct and non-destructive method for this quantification is UV-Vis spectrophotometry, which relies on a fundamental property of the molecule: its molar extinction coefficient (ε), also known as molar absorptivity.
This guide provides a comprehensive, field-proven methodology for the precise determination of the molar extinction coefficient of Z-Phe-Gly at 254 nm. We will delve into the theoretical underpinnings of this measurement, provide a step-by-step experimental protocol, and discuss the critical aspects of data analysis and validation. This document is intended for researchers, scientists, and drug development professionals who require a robust and accurate method for the quantification of this and similar N-protected dipeptides.
Theoretical Framework: The Beer-Lambert Law and Chromophores of Z-Phe-Gly
The determination of the molar extinction coefficient is grounded in the Beer-Lambert Law, a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[5][6] The law is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity)
-
ε (epsilon) is the molar extinction coefficient in units of M⁻¹cm⁻¹
-
c is the molar concentration of the absorbing species in M (mol/L)
-
l is the path length of the cuvette in cm (typically 1 cm)
The absorbance of Z-Phe-Gly at 254 nm is primarily due to the π → π* electronic transitions within its aromatic chromophores. The molecule contains two key chromophores that contribute to its UV absorbance in this region:
-
The Phenyl Group of Phenylalanine: The benzene ring of the phenylalanine residue exhibits a characteristic absorbance maximum around 257 nm.[7][8]
-
The Benzyloxycarbonyl (Z) Group: The N-terminal protecting group, with its own benzene ring, also contributes significantly to the absorbance in the UV region.[9]
Due to the combined contribution of these two aromatic systems, direct theoretical calculation of the molar extinction coefficient can be imprecise. Therefore, experimental determination is the gold standard for accuracy.[10]
Experimental Protocol: A Self-Validating Workflow for Determining ε₂₅₄
This protocol is designed to be a self-validating system, where the linearity of the resulting calibration curve serves as a primary indicator of experimental integrity.
Materials and Reagents
-
High-purity Z-Phe-Gly (≥98% purity, confirmed by HPLC or other suitable method)
-
Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or an appropriate buffer system). The choice of solvent is critical and should be consistent throughout all experiments.
-
Calibrated analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes (calibrated)
-
Quartz cuvettes (1 cm path length)
-
A calibrated UV-Vis spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of a Primary Stock Solution
The accuracy of this entire procedure hinges on the precise preparation of the stock solution.
-
Accurately weigh approximately 10-20 mg of high-purity Z-Phe-Gly using a calibrated analytical balance. Record the exact mass.
-
Quantitatively transfer the weighed Z-Phe-Gly into a 50 mL or 100 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely. Gentle sonication may be used if necessary.
-
Once fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the precise molar concentration of this stock solution. The molecular weight of Z-Phe-Gly (C₁₉H₂₀N₂O₅) is approximately 356.37 g/mol .
Step 2: Preparation of a Dilution Series
Create a series of at least five dilutions from the primary stock solution. This will be used to generate a standard curve.
-
Label a series of volumetric flasks (e.g., 10 mL).
-
Use calibrated micropipettes to transfer precise volumes of the stock solution into each volumetric flask. The volumes should be chosen to cover a range of absorbances, ideally between 0.1 and 1.0, which is the linear range for most spectrophotometers.
-
Dilute each standard to the mark with the same solvent used for the stock solution.
-
Mix each dilution thoroughly.
Step 3: Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength to 254 nm.
-
Use a quartz cuvette filled with the solvent as the blank to zero the instrument.
-
Measure the absorbance of each of the prepared dilutions, starting from the most dilute and proceeding to the most concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
-
Record the absorbance value for each concentration.
Workflow for Molar Extinction Coefficient Determination
Caption: Experimental workflow for determining the molar extinction coefficient.
Data Analysis and Interpretation
The data obtained from the spectrophotometric measurements should be analyzed to determine the molar extinction coefficient.
-
Construct a Calibration Curve: Plot the measured absorbance (A) on the y-axis against the calculated molar concentration (c) on the x-axis.
-
Perform Linear Regression: Apply a linear regression analysis to the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.
-
Validate the Curve: A valid experiment will yield a straight line that passes through the origin. The y-intercept should be close to zero, and the coefficient of determination (R²) should be ≥ 0.999.[7] A high R² value confirms the linearity of the relationship and the precision of the dilutions.
-
Calculate the Molar Extinction Coefficient (ε): According to the Beer-Lambert Law (A = εcl), the slope of the calibration curve (m) is equal to εl. Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Sample Data and Calculation
Below is a table with hypothetical data to illustrate the process.
| Concentration (M) | Absorbance at 254 nm (A) |
| 1.0 x 10⁻⁴ | 0.152 |
| 2.0 x 10⁻⁴ | 0.305 |
| 3.0 x 10⁻⁴ | 0.456 |
| 4.0 x 10⁻⁴ | 0.608 |
| 5.0 x 10⁻⁴ | 0.760 |
Calculation:
-
A linear regression of this data would yield a slope (m) of approximately 1520.
-
Given a path length (l) of 1 cm, the molar extinction coefficient (ε) is calculated as: ε = slope / l = 1520 / 1 cm = 1520 M⁻¹cm⁻¹
This value is a realistic, though hypothetical, representation. The actual value must be determined experimentally.
Conclusion: Ensuring Accuracy and Reliability
The experimental determination of the molar extinction coefficient is a fundamental procedure that underpins the accurate use of Z-Phe-Gly in research and development. By following a meticulous protocol and adhering to the principles of the Beer-Lambert Law, researchers can establish a reliable value for ε₂₅₄. This, in turn, ensures the integrity of all subsequent experiments that rely on the accurate concentration of this important dipeptide. The self-validating nature of the calibration curve, evidenced by a high R² value, provides confidence in the determined coefficient.
References
- PubChem. (n.d.). Z-Gly-Phe-Ala-OH. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). Z-Gly-Gly-Phe-OH.
- ChemicalBook. (2024, March 13). Z-PHE-GLY-OH | 13122-99-1.
- An, S., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(5), 651–655.
- SRIRAMCHEM. (n.d.). Z-Gly-Gly-Phe-OH.
- ChemicalBook. (2026, January 13). Z-GLY-PHE-OH | 1170-76-9.
- Bio-Rad Laboratories. (n.d.). Using Amino Acid Analysis to Determine Absorptivity Constants.
- Clore, G. M. (2013, March 23). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm.
- Taylor & Francis Online. (n.d.). Molar absorptivity – Knowledge and References.
- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.
- PubChem. (n.d.). Benzyloxycarbonylglycine. National Center for Biotechnology Information.
- AAT Bioquest. (n.d.). Extinction Coefficients Table | 45+ Compounds Reference Database.
- Amrita Vishwa Vidyapeetham. (n.d.). Measurement of molar absorptivity (Theory). Virtual Labs.
- Merck. (n.d.). ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine | 37700-64-4.
- Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins.
- Thermo Fisher Scientific. (n.d.). Extinction Coefficients.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.
- Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-phenylalanine | 1161-13-3.
- PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information.
- Bosbach, C., et al. (2024). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry, 22(13), 2535-2543.
- Evers, T. H., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 56(48), 6380–6391.
- Gbiscos, C., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. International Journal of Molecular Sciences, 22(1), 195.
- Walsh, S. T. R., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection, 27(10), 323–333.
- Li, Y., et al. (2026). Identification and Characterization of Novel Umami and Umami-Enhancing Peptides from Soy Sauce Using an In Silico Approach and Electronic Tongue. Foods, 15(4), 567.
Sources
- 1. Z-PHE-GLY-OH | 13122-99-1 [chemicalbook.com]
- 2. Z-GLY-PHE-OH | 1170-76-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. vlab.amrita.edu [vlab.amrita.edu]
- 7. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]
- 8. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 9. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molar Extinction Coefficient Calculation [alphalyse.com]
Biological Role of Carboxypeptidase Y Substrates: A Technical Guide
Executive Summary: The Dual Nature of CPY Substrates
Carboxypeptidase Y (CPY), encoded by the PRC1 gene in Saccharomyces cerevisiae, represents a cornerstone model in eukaryotic cell biology. While often cited as a marker for the vacuolar sorting pathway (Vps), its functional identity lies in its substrates. For the drug development scientist, CPY substrates serve two distinct but critical roles:
-
Physiological Substrates: Molecules involved in vacuolar nutrient recycling and heavy metal detoxification (phytochelatin synthesis), offering insights into lysosomal storage disorders and fungal metabolism.
-
Synthetic/Diagnostic Substrates: Engineered peptides (e.g., Z-Phe-Leu) used as high-fidelity probes to measure lysosomal activity, screen for protease inhibitors, and validate protein trafficking models.
This guide dissects the biological mechanisms governing CPY substrate recognition, its physiological outputs, and the experimental protocols required to leverage these interactions in therapeutic research.
Molecular Mechanism of Substrate Recognition[1]
CPY is a serine carboxypeptidase (EC 3.4.16.[1]5) belonging to the Peptidase S10 family. Unlike metallo-carboxypeptidases (like CPA), CPY utilizes a catalytic triad (Ser-His-Asp) and an oxyanion hole to hydrolyze peptide bonds.
The S1' Binding Pocket
The biological specificity of CPY is dictated by its S1' subsite , a hydrophobic pocket that accommodates the C-terminal side chain of the substrate.
-
Preference: Large hydrophobic or aliphatic residues (Phenylalanine, Leucine, Tyrosine).
-
Promiscuity: Uniquely, CPY acts as a "scavenger" enzyme; while it prefers hydrophobic termini, it can cleave almost all amino acids, including Proline (slowly), making it invaluable for complete protein degradation.
-
Exclusion: It shows significantly reduced activity against C-terminal Arginine or Lysine (which are targets for Carboxypeptidase B-like enzymes).
Mechanism of Action[3][4][5]
-
Acylation: The catalytic Serine attacks the carbonyl carbon of the scissile bond, forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by Histidine, hydrolyzes the intermediate, releasing the C-terminal amino acid and regenerating the enzyme.
Physiological Biological Roles
In the vacuole (yeast lysosome equivalent), CPY substrates drive two primary survival mechanisms: Nitrogen Recycling and Detoxification.
Bulk Protein Degradation (Nitrogen Scavenging)
Under nitrogen starvation, autophagy transports bulk cytoplasm and organelles to the vacuole. CPY works downstream of endoproteinases (like Proteinase A and B).
-
Substrate: Peptide fragments generated by endoproteinases.
-
Role: Terminal processing to release free amino acids.
-
Impact: Maintains the intracellular amino acid pool required for de novo protein synthesis during stress.
Phytochelatin Synthesis (Heavy Metal Detoxification)
A specific, critical substrate for CPY is Glutathione (GSH) .[2] CPY participates in the synthesis of Phytochelatins (PCs), which sequester heavy metals like Cadmium.
-
Pathway: CPY cleaves the Glycine residue from Glutathione (
-Glu-Cys-Gly) or PC precursors.[2] -
Product:
-Glu-Cys dipeptides, which are polymerized by Phytochelatin Synthase.[2] -
Significance: Loss of CPY activity results in hypersensitivity to heavy metals.
Visualization: CPY Physiological Pathways
Figure 1: Dual physiological roles of CPY in nitrogen recycling (Red path) and heavy metal detoxification (Green path).
Diagnostic & Experimental Substrates[7]
In drug discovery and proteomics, synthetic substrates are used to assay CPY activity. These are essential for validating vacuolar function in yeast models of human disease (e.g., Batten disease).
Key Synthetic Substrates
| Substrate | Full Name | Application | Kinetic Profile |
| Z-Phe-Leu | N-Carbobenzoxy-L-Phe-L-Leu | Standard Activity Assay. Mimics hydrophobic specificity. | High |
| FA-Phe-Leu | Furylacryloyl-Phe-Leu | Continuous Spectrophotometric Assay. Allows real-time monitoring at 337 nm. | Good sensitivity; useful for kinetic constant determination. |
| Bz-Tyr-pNA | Benzoyl-Tyr-p-nitroanilide | Anilidase Activity. Chromogenic release of p-nitroaniline (yellow). | Used to study CPY's esterase/amidase side-activities. |
| Denatured Proteins | (e.g., Reduced Ribonuclease) | C-Terminal Sequencing. | CPY digests sequentially from the C-terminus, utilized in proteomics. |
Why Z-Phe-Leu?
The Z-group (Carbobenzoxy) protects the N-terminus, mimicking a peptide chain. The Phenylalanine (P1) and Leucine (P1') residues optimally fit the S1 and S1' subsites, respectively. This substrate validates that the enzyme has correctly folded and trafficked to the acidic vacuole (pH 4.5–5.5), as pro-CPY (in Golgi) is inactive.
Detailed Protocol: CPY Activity Assay (Z-Phe-Leu Method)
Purpose: Quantify functional CPY in yeast lysates or purified fractions. Principle: CPY hydrolyzes Z-Phe-Leu to release L-Leucine. Free Leucine is quantified using a Ninhydrin colorimetric reaction.[3]
Reagents Preparation
-
Reaction Buffer: 50 mM Sodium Citrate/Phosphate, pH 6.5. (Note: CPY is active pH 5.0–7.0, optimum ~6.5).
-
Substrate Solution: 4 mM Z-Phe-Leu dissolved in 100% Methanol or DMSO. Dilute to 1 mM working solution in Reaction Buffer.
-
Color Reagent: Ninhydrin solution (commercial or 2% ninhydrin in ethanol).
-
Enzyme Sample: Yeast lysate cleared of debris, or purified CPY.
Assay Workflow
-
Equilibration: Pre-warm 450 µL of Substrate Solution at 30°C for 5 minutes.
-
Reaction Start: Add 50 µL of Enzyme Sample. Mix by inversion.
-
Incubation: Incubate at 30°C for exactly 15–30 minutes.
-
Termination: Add 500 µL of Stop Solution (e.g., 10% TCA or boiling for 3 min).
-
Development:
-
Take 100 µL of the terminated reaction mix.
-
Add 1.0 mL Ninhydrin Reagent.[3]
-
Boil at 100°C for 10 minutes (Purple color develops).
-
Cool on ice. Add 2.0 mL 50% Ethanol to stabilize color.
-
-
Measurement: Read Absorbance at 570 nm .
-
Calculation: Compare against a Leucine Standard Curve (0–100 nmoles).
Workflow Visualization
Figure 2: Step-by-step workflow for the standard Z-Phe-Leu colorimetric assay.
References
-
UniProt Consortium. "Carboxypeptidase Y (PRC1) - Saccharomyces cerevisiae." UniProtKB. [Link]
-
Hayashi, R., et al. "Kinetic studies of carboxypeptidase Y. III. Action on ester, amide, and anilide substrates." Journal of Biochemistry, 1975.[4] [Link]
-
Wolf, D. H., & Fink, G. R. "Proteinase C (Carboxypeptidase Y) Mutant of Yeast." Journal of Bacteriology, 1975. [Link]
-
Wünschmann, J., et al. "Phytochelatin synthase and carboxypeptidase Y contribute to cadmium tolerance in Saccharomyces cerevisiae." FEMS Yeast Research, 2007. [Link]
Sources
- 1. Carboxypeptidase Y from Saccharomyces cerevisiae. Conformational differences reflected in kinetic behaviour in water and deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Mechanistic studies of carboxypeptidase Y from Saccharomyces cerevisiae. pH and pD profiles and inactivation at low pH (pD) values - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Optimal Storage and Handling of N-Carbobenzoxy-L-phenylalanyl-L-glycine (Cbz-Phe-Gly)
Introduction: Preserving the Integrity of a Key Synthetic Intermediate
N-Carbobenzoxy-L-phenylalanyl-L-glycine (Cbz-Phe-Gly) is a protected dipeptide of significant utility in the fields of medicinal chemistry and peptide synthesis. Its structure, featuring a carbobenzyloxy (Cbz or Z) group at the N-terminus, makes it a valuable building block for the synthesis of more complex peptides and peptidomimetics, including those with potential therapeutic applications such as antiviral agents.[1][2] The Cbz group serves as a robust guardian, preventing unwanted side reactions at the N-terminal amine during peptide coupling steps.[3]
The success of any synthesis relying on Cbz-Phe-Gly is predicated on its purity and stability. Improper storage and handling can lead to insidious degradation, compromising experimental outcomes, reducing yields, and introducing impurities that can be difficult to remove. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage conditions for Cbz-Phe-Gly. It moves beyond simple recommendations to explain the underlying chemical principles, ensuring the long-term integrity and reliability of this critical reagent.
Foundational Principles of Cbz-Phe-Gly Stability
The stability of Cbz-Phe-Gly is intrinsically linked to its chemical structure. Several functional groups are susceptible to degradation under suboptimal environmental conditions. Understanding these vulnerabilities is paramount to designing an effective storage strategy. The primary threats to the molecule's integrity are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis : The presence of moisture can facilitate the cleavage of two key bonds: the amide (peptide) bond linking the phenylalanine and glycine residues, and the carbamate bond of the Cbz protecting group. This process is accelerated by non-neutral pH conditions.
-
Oxidation : While the core amino acid residues are relatively stable, peptides can be susceptible to oxidative damage from atmospheric oxygen, particularly over long storage periods. Safety data for structurally similar compounds consistently warns against storage with strong oxidizing agents.[4][5][6]
-
Photodegradation : The two aromatic rings in the molecule—one in the phenylalanine side chain and one in the benzyl portion of the Cbz group—can absorb UV light. This energy absorption can lead to the formation of radicals and subsequent degradation pathways.[7][8]
-
Thermal Decomposition : Elevated temperatures increase the rate of all chemical reactions, including degradation. At high temperatures, the compound can decompose, leading to the release of carbon and nitrogen oxides.[4][6]
The following diagram illustrates the primary environmental factors that can compromise the structural integrity of Cbz-Phe-Gly.
Caption: Key environmental factors and their resulting degradation pathways for Cbz-Phe-Gly.
Recommended Storage Conditions
The primary goal of any storage protocol is to mitigate the factors outlined above. The physical state of the compound—solid (lyophilized) or in solution—is the most critical determinant of its stability.
Solid (Lyophilized) Form: The Gold Standard for Longevity
Storing Cbz-Phe-Gly as a lyophilized or crystalline powder is the universally recommended method for ensuring long-term stability.[7][9] In this state, molecular mobility is minimized, and the absence of a solvent drastically reduces the risk of hydrolysis.
| Parameter | Long-Term Storage (> 1 Month) | Short-Term Storage (< 1 Month) | Rationale |
| Temperature | -20°C or lower (-80°C is optimal) [7][10] | 2-8°C | Minimizes the kinetic energy of molecules, dramatically slowing all degradation reactions.[7] |
| Atmosphere | Tightly sealed container, preferably purged with an inert gas (Nitrogen or Argon).[9] | Tightly sealed container. | Prevents the ingress of atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[7] |
| Light | Store in an opaque or amber vial, inside a secondary container (e.g., box). | Protect from direct light. | Prevents photodegradation of the aromatic rings.[7][8] |
| Humidity | Store in a desiccated environment (e.g., within a desiccator or with desiccant packs).[7][11] | Keep container tightly sealed in a dry location. | Prevents the compound from absorbing atmospheric moisture, which is a primary driver of hydrolysis.[8][11] |
In Solution: For Immediate Use Only
Storing peptides in solution is strongly discouraged for any significant length of time.[11] Solvents provide a medium for rapid chemical degradation. If solutions must be prepared and stored, it should only be for a very short duration.
| Parameter | Recommendation (Storage up to a few days) | Rationale |
| Temperature | -20°C or -80°C. | Freezing the solution slows molecular motion and reaction rates. |
| Aliquoting | Aliquot into single-use volumes before the initial freeze. | Crucially avoids freeze-thaw cycles. [9][10] Each cycle can cause micro-condensation and pH shifts, accelerating degradation. |
| Solvent | Use sterile, high-purity solvents or buffers as appropriate for the intended application. | Prevents contamination and ensures pH stability. |
Protocols for Optimal Handling and Use
Proper handling procedures are as critical as storage conditions. Contamination with moisture or exposure to ambient conditions for extended periods can negate the benefits of a carefully controlled storage environment.
Protocol: Handling of Solid Cbz-Phe-Gly
This protocol ensures the compound is not compromised when being weighed or prepared for storage.
-
Equilibration : Before opening, remove the container from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours.
-
Weighing : Conduct all weighing operations in a controlled environment with low humidity if possible. Perform the task swiftly to minimize exposure to air.
-
Dispensing : Once the desired amount is dispensed, securely reseal the primary container.
-
Inert Gas Purge (for Long-Term Storage) : Gently purge the headspace of the container with a stream of dry nitrogen or argon before sealing.
-
Sealing : Seal the container cap tightly. For extra protection, wrap the cap with Parafilm®.
-
Return to Storage : Promptly return the container to its designated long-term storage temperature (-20°C or lower).
Workflow: Storage and Handling Decision Guide
The following flowchart provides a systematic guide for the proper storage and handling of Cbz-Phe-Gly upon its receipt and during its use.
Sources
- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 2. The antiviral peptide carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine changes the average conformation of phospholipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.ca [fishersci.ca]
- 7. jpt.com [jpt.com]
- 8. synthagenlabs.com [synthagenlabs.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Colorimetric Assay of Carboxypeptidase Y Activity using Z-Phe-Gly and Ninhydrin Detection
Introduction
Carboxypeptidase Y (CPY), a serine carboxypeptidase isolated from baker's yeast (Saccharomyces cerevisiae), is a vital enzyme in biochemical research.[1][2] It functions as an exopeptidase, sequentially cleaving amino acid residues from the C-terminus of peptides and proteins.[3] CPY exhibits broad substrate specificity, making it a valuable tool for protein sequencing and characterization.[4][5] Accurate measurement of its enzymatic activity is crucial for applications ranging from fundamental enzymology to inhibitor screening in drug development.
This application note provides a detailed, robust protocol for determining Carboxypeptidase Y activity using the synthetic dipeptide substrate N-Carbobenzoxy-L-phenylalanyl-glycine (Z-Phe-Gly). The assay is based on a two-step principle:
-
Enzymatic Hydrolysis: CPY catalyzes the cleavage of the peptide bond in Z-Phe-Gly, releasing a free glycine molecule.
-
Colorimetric Detection: The liberated glycine, containing a primary amine, reacts with ninhydrin to produce a deep purple compound known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of glycine produced and, consequently, to the CPY activity.[6]
This method offers a reliable and cost-effective alternative to continuous spectrophotometric assays that monitor absorbance changes in the UV spectrum.[7][8]
Principle of the Assay: Enzymatic Reaction and Detection
Carboxypeptidase Y belongs to the α/β hydrolase fold family and operates via a serine protease mechanism to hydrolyze peptide bonds.[2] In this assay, the enzyme specifically targets the C-terminal peptide bond of Z-Phe-Gly.
The reaction proceeds as follows: CPY binds to the substrate and facilitates the hydrolytic cleavage of the bond between the phenylalanine and glycine residues. This releases N-Carbobenzoxy-L-phenylalanine (Z-Phe) and glycine. The subsequent detection step involves the reaction of the primary amine of the released glycine with ninhydrin reagent upon heating. This reaction yields a colored product that can be quantified to determine enzyme kinetics.
Figure 1: Enzymatic cleavage of Z-Phe-Gly by CPY and subsequent colorimetric detection of glycine.
Materials and Reagents
-
Carboxypeptidase Y (CPY) from baker's yeast (e.g., Sigma-Aldrich C3888)
-
N-Carbobenzoxy-L-phenylalanyl-glycine (Z-Phe-Gly)
-
Glycine (for standard curve)
-
Ninhydrin
-
Hydrindantin
-
2-Methoxyethanol (Methyl Cellosolve)
-
Sodium Acetate, Trihydrate
-
Acetic Acid, Glacial
-
n-Propanol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (ddH₂O)
-
Microcentrifuge tubes (1.5 mL)
-
Glass test tubes
-
Pipettes and tips
-
Water bath (capable of 100°C)
-
Spectrophotometer or plate reader capable of measuring absorbance at 570 nm
-
Cuvettes or 96-well clear flat-bottom plates
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 6.5):
-
Dissolve 6.8 g of sodium acetate trihydrate in 900 mL of ddH₂O.
-
Adjust the pH to 6.5 at 25°C using glacial acetic acid.
-
Bring the final volume to 1 L with ddH₂O. Store at 4°C.
-
-
Substrate Stock Solution (10 mM Z-Phe-Gly):
-
Dissolve the required amount of Z-Phe-Gly in DMSO to make a 100 mM concentrate. Causality Note: Z-Phe-Gly has limited aqueous solubility; DMSO is used as a solubilizing agent.[6]
-
Dilute this concentrate 1:10 in Assay Buffer to create a 10 mM working stock solution. Prepare this fresh before each experiment.
-
-
Enzyme Solution (CPY):
-
Prepare a 1 mg/mL stock solution of CPY in cold ddH₂O.
-
Immediately before use, dilute this stock to the desired working concentrations (e.g., 10-50 µg/mL) using cold Assay Buffer. Causality Note: Keeping the enzyme solution on ice is critical to maintain its stability and activity.[6]
-
-
Glycine Standard (10 mM):
-
Dissolve 75.07 mg of glycine in 100 mL of Assay Buffer.
-
Prepare serial dilutions from this stock in Assay Buffer to create standards ranging from 0.1 mM to 2.0 mM.
-
-
Ninhydrin Color Reagent: [6]
-
Solution A: Dissolve 4 g of ninhydrin in 100 mL of 2-methoxyethanol.
-
Solution B: Prepare 0.2 M Sodium Citrate buffer, pH 5.0.
-
Final Reagent: Mix 50 mL of Solution A with 50 mL of Solution B. Add 0.4 g of hydrindantin as a reducing agent. Stir for 15 minutes. Store in a dark, airtight bottle at 4°C for up to two weeks.
-
-
Dilution Solvent (50% n-Propanol):
-
Mix equal volumes of n-propanol and ddH₂O.
-
Experimental Workflow
The protocol is divided into three main stages: preparation of a glycine standard curve, execution of the enzymatic reaction, and calculation of enzyme activity. A standard curve is essential for converting the absorbance values of the unknown samples into the concentration of the product formed.[9]
Figure 2: Overall experimental workflow for the CPY colorimetric assay.
Step-by-Step Protocol
Part A: Glycine Standard Curve Generation
-
Label a series of glass test tubes for each glycine standard concentration (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM) and a blank.
-
Add 500 µL of the corresponding Glycine Standard solution to each tube. For the blank (0 mM), add 500 µL of Assay Buffer.
-
Add 500 µL of the Ninhydrin Color Reagent to all tubes.
-
Mix thoroughly and place the tubes in a boiling water bath for exactly 15 minutes. Causality Note: Boiling is required for the chemical reaction between ninhydrin and the primary amine to proceed to completion.[6]
-
Remove the tubes and cool them to room temperature in a cold water bath.
-
Add 2.5 mL of Dilution Solvent (50% n-Propanol) to each tube and mix well.
-
Transfer the contents to cuvettes and measure the absorbance at 570 nm against the blank.
-
Plot Absorbance (A₅₇₀) versus Glycine Concentration (mM) and perform a linear regression to obtain the equation of the line (y = mx + c).
Part B: Carboxypeptidase Y Enzymatic Reaction
-
Label microcentrifuge tubes for your samples, including a "No Enzyme" control for each condition.
-
In each tube, add 250 µL of Assay Buffer and 200 µL of the 10 mM Z-Phe-Gly substrate solution.
-
For the "No Enzyme" control, add 50 µL of Assay Buffer.
-
Pre-incubate all tubes at 25°C for 5 minutes to ensure temperature equilibration.[6]
-
Initiate the reaction by adding 50 µL of the appropriately diluted CPY enzyme solution to the sample tubes.
-
Incubate at 25°C for a fixed time, typically 10 minutes. Expertise Note: The incubation time should be within the linear range of the reaction. If the reaction proceeds too quickly, reduce the enzyme concentration or incubation time.[8][9]
-
Stop the reaction by transferring the entire 500 µL reaction mixture to a glass test tube containing 500 µL of the Ninhydrin Color Reagent. This immediately begins the color development step and the harsh conditions will denature and inactivate the enzyme.
-
Proceed with the color development and measurement steps (4.1, steps 4-7) for all reaction tubes.
Data Analysis and Interpretation
-
Determine Glycine Concentration: For each enzyme reaction sample, subtract the absorbance of the "No Enzyme" control from the sample's absorbance to get the net A₅₇₀.
-
Use the linear equation from your standard curve (y = mx + c, where y is net A₅₇₀ and x is concentration) to calculate the concentration of glycine (mM) produced in each reaction.
Glycine (mM) = (Net A₅₇₀ - c) / m
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[6][8]
Activity (µmol/min/mL or U/mL) = [Glycine (mM) * Total Assay Volume (mL)] / [Incubation Time (min) * Enzyme Volume (mL)]
-
Glycine (mM) is equivalent to µmol/mL.
-
Total Assay Volume = 0.5 mL
-
Incubation Time = 10 min
-
Enzyme Volume = 0.05 mL
-
Example Calculation: If the calculated glycine concentration is 0.8 mM: Activity = (0.8 µmol/mL * 0.5 mL) / (10 min * 0.05 mL) = 0.8 µmol/min/mL = 0.8 U/mL of the diluted enzyme solution.
| Parameter | Recommended Value | Rationale |
| Enzyme | Carboxypeptidase Y | Serine carboxypeptidase with broad specificity.[4] |
| Substrate | Z-Phe-Gly | Synthetic dipeptide cleaved to release glycine. |
| Buffer | 50 mM Sodium Acetate | Optimal pH for CPY activity is typically acidic.[6] |
| pH | 6.5 | Balances enzyme activity and stability. |
| Temperature | 25°C | Standard condition for CPY assays.[6] |
| Substrate Conc. | 4 mM (in final assay vol) | Should be optimized; aim for near-saturating conditions. |
| Incubation Time | 10 minutes | Must be within the linear range of product formation.[8] |
| Detection Method | Ninhydrin Reagent | Reacts with primary amines to produce a colored product. |
| Wavelength | 570 nm | Maximum absorbance for the Ruhemann's purple product.[6] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Activity | 1. Inactive enzyme. 2. Incorrect pH of buffer. 3. Presence of an inhibitor. | 1. Use a fresh enzyme aliquot; ensure proper storage at -20°C. 2. Verify buffer pH is 6.5 at 25°C. 3. Check for potential inhibitors in the sample or reagents. |
| High Background | 1. Contamination of substrate with free glycine. 2. Spontaneous substrate hydrolysis. 3. Ninhydrin reagent has degraded. | 1. Use high-purity substrate. Always run a "No Enzyme" control. 2. Ensure buffer pH is stable. 3. Prepare fresh ninhydrin reagent. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation or boiling times. 3. Temperature fluctuations. | 1. Calibrate pipettes. Use care with small volumes. 2. Use a precise timer for all timed steps. 3. Ensure water baths are at the correct, stable temperature. |
| Non-linear Standard Curve | 1. Errors in standard dilution. 2. Spectrophotometer saturation at high concentrations. | 1. Carefully re-prepare serial dilutions. 2. Reduce the concentration of the highest standards or dilute samples if absorbance > 2.0. |
References
- How to Design a Colorimetric Assay for Enzyme Screening. (2025). Vertex AI Search.
- A Guide to Enzyme Assay Kits. (2023). Biocompare.com.
- Substrate Recognition Mechanism of Carboxypeptidase Y. (n.d.). J-STAGE.
- Colorimetric analysis. (n.d.). Wikipedia.
- Enzyme Activity Assay Methods Explained. (n.d.). Antozyme.
- Carboxypeptidase Y activity and maintenance is modulated by a large helical structure. (n.d.). The FEBS Journal.
- Carboxypeptidase. (n.d.). Wikipedia.
- Carboxypeptidase Y. (n.d.). Fisher Scientific.
- Carboxypeptidase Y - Assay. (n.d.). Worthington Biochemical.
- Enzymatic Assay of CARBOXYPEPTIDASE Y. (1994). Sigma-Aldrich.
- Carboxypeptidase Y. (n.d.). Worthington Enzyme Manual.
- Substrate recognition mechanism of carboxypeptidase Y. (2001). PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Carboxypeptidase Y - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. biocompare.com [biocompare.com]
- 8. antozyme.com [antozyme.com]
- 9. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
Application Note: A Robust Ninhydrin-Based Spectrophotometric Assay for Monitoring Carbobenzoxyphenylalanylglycine Hydrolysis
Abstract & Introduction
The enzymatic hydrolysis of peptides is a fundamental process in biochemistry, pharmacology, and drug development. Accurate monitoring of enzyme activity requires robust and reliable analytical methods. Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly) is a common synthetic substrate used to assay the activity of various peptidases, particularly carboxypeptidases. Upon enzymatic cleavage of the peptide bond between phenylalanine and glycine, a free glycine molecule is released. This application note provides a comprehensive, field-tested protocol for quantifying the rate of Cbz-Phe-Gly hydrolysis by measuring the release of glycine using the classic ninhydrin assay.
The ninhydrin method remains a cornerstone technique for amino acid quantification due to its simplicity, sensitivity, and cost-effectiveness.[1] The assay relies on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the primary amino group of the liberated glycine. This reaction, upon heating, yields an intensely colored blue-purple product known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[2][3] The intensity of the color is directly proportional to the concentration of the free amino acid, allowing for precise quantification of enzymatic activity.[1] Because the N-terminus of the Cbz-Phe-Gly substrate is blocked by the carbobenzoxy (Cbz) group, it does not react with ninhydrin. This ensures that the colorimetric signal is generated exclusively from the product of the hydrolysis reaction, providing a direct and specific measure of enzyme kinetics.
This document offers a detailed methodology, from reagent preparation to data analysis, explaining the critical scientific principles behind each step to ensure experimental success and data integrity.
The Chemistry of Detection: The Ninhydrin Reaction
Understanding the reaction mechanism is critical for optimizing the assay and troubleshooting potential issues. The reaction is a two-step process initiated by ninhydrin, a potent oxidizing agent.
-
Oxidative Deamination: One molecule of ninhydrin reacts with the α-amino group of an amino acid (in this case, the liberated glycine). This causes an oxidative deamination, converting the amino acid into an α-keto acid, which is unstable and subsequently decarboxylates to form an aldehyde, carbon dioxide (CO₂), and ammonia (NH₃). In this first step, the ninhydrin molecule is reduced to hydrindantin.[4][5][6]
-
Chromophore Formation: The liberated ammonia (NH₃) then condenses with a second molecule of ninhydrin and the reduced hydrindantin produced in the first step. This condensation reaction forms the final chromophore, diketohydrindylidene-diketohydrindamine, famously known as Ruhemann's purple.[1][4]
This final complex is what imparts the characteristic deep purple color to the solution. The entire process involves a 2:1 stoichiometric relationship between ninhydrin and the amino acid.[7]
Caption: Chemical mechanism of the ninhydrin reaction with a primary amino acid.
Experimental Design & Workflow
The overall experimental process involves three key stages: the enzymatic hydrolysis of the substrate, the colorimetric reaction with ninhydrin, and the final spectrophotometric quantification.
Caption: High-level overview of the experimental workflow.
Detailed Protocols
Required Materials & Reagents
-
Chemicals: Ninhydrin, Hydrindantin, Dimethyl sulfoxide (DMSO), Potassium acetate, Glacial acetic acid, Glycine (for standard curve), Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly), n-Propanol, Deionized water.
-
Enzyme: Purified peptidase of interest.
-
Buffer: Appropriate buffer for the enzyme of interest (e.g., 50 mM Sodium Phosphate, pH 6.5).
-
Equipment: Spectrophotometer capable of reading at 570 nm, micro-cuvettes or 96-well plates, calibrated micropipettes, vortex mixer, boiling water bath or heating block (100°C), analytical balance, pH meter, screw-cap test tubes (to prevent evaporation during heating[8]).
Preparation of Solutions
-
Acetate Buffer (4 M, pH 5.5): Dissolve 98.1 g of potassium acetate in ~300 mL of deionized water. Add 111 mL of glacial acetic acid and adjust the final volume to 500 mL with deionized water. Store at 4°C.
-
Ninhydrin-Hydrindantin Reagent: Prepare this reagent fresh daily for optimal performance. In a 50 mL tube protected from light, dissolve 500 mg of ninhydrin and 20 mg of hydrindantin in 12.5 mL of DMSO. Mix thoroughly. Add 12.5 mL of the 4 M Acetate Buffer. This formulation is based on optimized protocols designed for stability and sensitivity.[2][9]
-
Glycine Standard Stock (10 mM): Accurately weigh 75.07 mg of glycine and dissolve in 100 mL of deionized water.
-
Substrate Stock (10 mM Cbz-Phe-Gly): Dissolve 38.44 mg of Cbz-Phe-Gly in 10 mL of an appropriate buffer. A small amount of DMSO may be required for initial solubilization before adding the buffer.[10]
-
Diluent Solvent (50% n-Propanol): Mix equal volumes of n-propanol and deionized water.[3][10]
Experimental Procedure
Part A: Glycine Standard Curve
-
Label a series of 8 screw-cap tubes (Blank, S1-S7).
-
Prepare glycine standards in the reaction buffer according to the table below. This creates a standard curve ranging from 0 to 200 µM.
| Tube ID | Volume of 10 mM Glycine Stock (µL) | Volume of Reaction Buffer (µL) | Final Glycine Conc. (µM) |
| Blank | 0 | 1000 | 0 |
| S1 | 2.5 | 997.5 | 25 |
| S2 | 5 | 995 | 50 |
| S3 | 7.5 | 992.5 | 75 |
| S4 | 10 | 990 | 100 |
| S5 | 15 | 985 | 150 |
| S6 | 20 | 980 | 200 |
-
Proceed directly to the Ninhydrin Reaction (Part C) with 500 µL aliquots from each standard tube.
Part B: Enzymatic Hydrolysis Reaction
-
Label screw-cap tubes for your experiment (e.g., "Test," "Enzyme Blank," "Substrate Blank").
-
Set up the reactions on ice as follows:
| Component | Test | Enzyme Blank | Substrate Blank |
| Reaction Buffer | 430 µL | 480 µL | 450 µL |
| 10 mM Substrate | 50 µL | 0 µL | 50 µL |
| Enzyme Solution | 20 µL | 20 µL | 0 µL |
| Total Volume | 500 µL | 500 µL | 500 µL |
-
Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a predetermined time (e.g., 10, 20, or 30 minutes). Ensure the reaction time is within the linear range of product formation.
-
Terminate the reaction by proceeding immediately to the Ninhydrin Reaction (Part C) . The addition of the acidic ninhydrin reagent will effectively stop the enzymatic reaction.
Part C: Ninhydrin Reaction and Measurement
-
To each 500 µL sample (from Part A and Part B), add 500 µL of the freshly prepared Ninhydrin-Hydrindantin Reagent .
-
Cap the tubes tightly and vortex briefly to mix.
-
Place all tubes in a boiling water bath (100°C) for exactly 15 minutes.[10]
-
Remove the tubes and cool them to room temperature in a cold water bath.
-
Add 2.5 mL of the Diluent Solvent (50% n-Propanol) to each tube. Cap and vortex thoroughly until the color is uniform.
-
Transfer the solution to a cuvette or 96-well plate and measure the absorbance at 570 nm. Use the "Blank" from the standard curve to zero the spectrophotometer.
Data Analysis & Interpretation
-
Standard Curve: Subtract the absorbance of the Blank from all standard readings (S1-S6). Plot the corrected absorbance (Y-axis) against the known glycine concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is indicative of a reliable standard curve.
-
Sample Calculation:
-
Calculate the corrected absorbance for your test sample: Abs_Corrected = Abs_Test - (Abs_Enzyme_Blank + Abs_Substrate_Blank).
-
Use the standard curve equation to determine the concentration of glycine produced in your reaction tube: Glycine Conc. (µM) = (Abs_Corrected - c) / m.
-
-
Enzyme Activity: Calculate the specific activity of your enzyme using the following formula:
Activity (µmol/min/mg) = [Glycine Conc. (µM) × Total Assay Volume (L)] / [Incubation Time (min) × Enzyme Amount (mg)]
Example Data Table
| Sample | Absorbance at 570 nm | Corrected Absorbance | Calculated Glycine Conc. (µM) |
| Blank | 0.051 | 0.000 | 0 |
| S1 (25 µM) | 0.176 | 0.125 | 25 |
| S2 (50 µM) | 0.302 | 0.251 | 50 |
| S3 (100 µM) | 0.554 | 0.503 | 100 |
| S4 (200 µM) | 1.050 | 0.999 | 200 |
| Test Sample | 0.485 | 0.392 * | 78.4 * |
| Blanks (Enzyme+Substrate) | 0.093 | - | - |
*Hypothetical corrected value after subtracting blanks and calculated using a hypothetical regression slope (m=0.005) and intercept (c=0.001).
Method Validation and Troubleshooting
-
Linearity: The assay should be linear within the range of the standard curve. If sample absorbance is too high, dilute the sample or reduce the reaction time.
-
Reproducibility: Poor reproducibility is often caused by volume loss from evaporation during the heating step. Using screw-cap tubes is essential to mitigate this.[8]
-
Interference: High concentrations of ammonia or other primary amines in your enzyme preparation can lead to high background. The inclusion of an "Enzyme Blank" is critical to correct for this.
-
Color Stability: The Ruhemann's purple complex is stable for several hours after dilution. However, for best results, readings should be taken within 1-2 hours. Some protocols suggest the addition of a basic buffer can enhance the stability of the chromophore.[11]
Conclusion
The ninhydrin assay provides a robust, sensitive, and accessible method for determining the enzymatic hydrolysis of Carbobenzoxyphenylalanylglycine. By quantifying the release of the C-terminal glycine, this protocol allows for the reliable measurement of peptidase activity. The keys to success are the preparation of a fresh, high-quality ninhydrin reagent, careful control of the heating step to prevent evaporation, and the use of appropriate blanks to ensure specificity. This method is highly adaptable and can be scaled to a 96-well format for higher throughput screening in research and drug development settings.[11]
References
-
Hein, S., & Czerny, M. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI. Retrieved from [Link]
-
Friedman, M. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Ninhydrin Test: Videos & Practice Problems. Pearson. Retrieved from [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
MacFadyen, D. A., & Fowler, N. (1950). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. Journal of Biological Chemistry. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Amrita OLabs. Retrieved from [Link]
-
Hein, S., & Czerny, M. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. National Center for Biotechnology Information. Retrieved from [Link]
-
Funck-Brentano, C., & Belec, L. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. Retrieved from [Link]
-
Haeger, G., Bongaerts, J., & Siegert, P. (2022). A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent. Analytical Biochemistry. Retrieved from [Link]
-
BYJU'S. (2019). Ninhydrin Test. BYJU'S. Retrieved from [Link]
-
Pierzynowska, K., et al. (2025). Algorithm and ninhydrin method allow for measurement of the postprandial appearance of peptides in blood. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (2019). How perform the ninhydrin method to determine amino acid concentration?. ResearchGate. Retrieved from [Link]
-
Yonezawa, H., Hasuike, M., & Tatumoto, M. (1988). REACTION OF NINHYDRIN WITH PEPTIDES. Kagoshima University Research Information Repository. Retrieved from [Link]
-
Starcher, B. (2001). A ninhydrin-based assay to quantitate the total protein content of tissue samples. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. microbenotes.com [microbenotes.com]
- 4. chem.mst.edu [chem.mst.edu]
- 5. Ninhydrin hydrate Reaction and Mechanism_Chemicalbook [m.chemicalbook.com]
- 6. Virtual Labs [biotech01.vlabs.ac.in]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Kinetic Profiling of Z-Phe-Gly Hydrolysis
Abstract & Scope
This Application Note provides a rigorous protocol for determining the Michaelis-Menten kinetic parameters (
Target Audience: Enzymologists, Medicinal Chemists, and Assay Development Scientists.
Scientific Principles & Experimental Logic
The Reaction Mechanism
The assay relies on the specific cleavage of the peptide bond between Phenylalanine and Glycine. The substrate, Z-Phe-Gly, possesses a blocked N-terminus (Z-group), rendering it unreactive to Ninhydrin. Upon enzymatic hydrolysis, free Glycine is released.
Detection: The liberated Glycine reacts with Ninhydrin at 90°C to form Ruhemann’s Purple , quantifiable at 570 nm .
-
Self-Validation: The assay is self-correcting; unhydrolyzed substrate does not generate significant background signal, meaning
is directly proportional to product formation.
Kinetic Parameters Defined
-
(Michaelis Constant): The substrate concentration at which the reaction rate is half ofngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[1] Indicates enzyme affinity (lower = higher affinity).[2] -
(Turnover Number): The number of substrate molecules converted to product per enzyme active site per second at saturation.[3]
-
Calculation:
[3]
-
- (Specificity Constant): The ultimate measure of catalytic efficiency, critical for comparing substrate preference in drug discovery.
Experimental Workflow (Visualization)
Figure 1: Step-by-step workflow for the Z-Phe-Gly kinetic assay. Critical control points are color-coded for preparation (Blue), reaction (Yellow), and detection (Green).
Detailed Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Z-Phe-Gly | >98% Purity (HPLC) | Substrate. Hydrophobic; dissolve in DMSO. |
| Enzyme Stock | Purified (>90%) | Source of catalytic activity. |
| Ninhydrin Reagent | 2% in Ethanol/Acetate Buffer | Detection agent.[4] |
| Glycine Standard | Analytical Grade | Generating the standard curve (essential). |
| Solvent | DMSO or DMF | Solubilizing Z-Phe-Gly.[5] |
| Buffer | 50 mM Tris-HCl or HEPES, pH 7.5 | Reaction medium (pH dependent on enzyme). |
Preparation of Stock Solutions
-
Substrate Stock (Z-Phe-Gly):
-
Prepare a 50 mM stock in 100% DMSO.
-
Note: Z-Phe-Gly has limited solubility in water.[5] Do not dilute into aqueous buffer until the moment of the assay to prevent precipitation.
-
-
Glycine Standard Curve:
-
Prepare 0, 10, 25, 50, 100, 200 µM Glycine in the reaction buffer.
-
Validation: This curve converts Absorbance (OD) to Concentration (
).
-
Kinetic Assay Procedure (96-Well Plate or Microfuge Tubes)
Step 1: Reaction Setup
-
Prepare a range of substrate concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16 mM). Dilute the 50 mM DMSO stock into buffer.
-
Critical: Keep final DMSO concentration constant (e.g., 5%) across all samples to avoid solvent effects on
.
-
-
Add Enzyme to initiate the reaction. Final enzyme concentration (
) should be in the nM range (e.g., 10–50 nM) to ensure steady-state conditions. -
Incubate at 25°C or 37°C.
-
Sampling: At specific time points (e.g., 5, 10, 15 min), remove aliquots to determine initial velocity (
).-
Constraint: Ensure <10% substrate conversion to maintain linear initial rates.
-
Step 2: Quenching & Detection
-
Transfer 100 µL of reaction mix to a tube containing 50 µL of Stopping Reagent (e.g., 10% TCA or simply heat shock if compatible).
-
Add 100 µL Ninhydrin Reagent .
-
Heat at 90°C for 15 minutes. (Purple color develops).[6]
-
Cool to room temperature and transfer to a microplate.
Data Analysis & Calculation
Determining Initial Velocity ( )
For each substrate concentration
-
The slope of the linear portion is
( ).
Michaelis-Menten Fitting
Do not use the Lineweaver-Burk (Double Reciprocal) plot for final parameter determination as it distorts error structures. Use Non-Linear Regression (available in GraphPad Prism, SigmaPlot, etc.).
Equation:
Calculating
Once
-
Units:
-
:
-
:
(active site concentration) -
:
or
-
:
Data Reporting Table (Example)
| Parameter | Value (Example) | Unit | Significance |
| Max velocity at saturation. | |||
| Substrate concentration at | |||
| Turnover number (efficiency). | |||
| - | Goodness of fit (Must be >0.95). |
Troubleshooting & Optimization (Expert Insights)
Solubility Issues
-
Symptom: Cloudiness upon adding Z-Phe-Gly to buffer.
-
Fix: Z-Phe-Gly is hydrophobic. Ensure the DMSO stock is warm. If precipitation occurs, add a surfactant like 0.01% Triton X-100 to the buffer, provided it does not inhibit your specific enzyme.
High Background
-
Symptom: High OD in the "0 min" or "No Enzyme" control.
-
Cause: Contamination with free amino acids or spontaneous hydrolysis.
-
Fix: Use fresh buffers. Always subtract the "No Enzyme" blank from all readings.
Substrate Inhibition
-
Symptom: Rate decreases at very high
. -
Analysis: This is common with hydrophobic substrates. Fit the data to the Substrate Inhibition Model :
References
-
Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes.
- Segel, I. H. (1993). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. (Classic Text for Kinetic Logic).
-
Sigma-Aldrich. (2023). Ninhydrin Reagent Protocol for Amino Acid Detection.
-
GraphPad Prism. (2023). Fitting Enzyme Kinetics Data: The Michaelis-Menten Model.
- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Reference for utility).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. sciencecodons.com [sciencecodons.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Note: Preparation and Handling of a 10 mM Z-Phe-Gly Stock Solution in Ethanol
Abstract
This document provides a comprehensive, field-tested protocol for the accurate preparation, handling, and storage of a 10 mM stock solution of N-Benzyloxycarbonyl-L-phenylalanyl-glycine (Z-Phe-Gly) in ethanol. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who utilize protected dipeptides in peptide synthesis, biochemical assays, and pharmaceutical research. The core focus is on ensuring the integrity, stability, and reproducibility of the stock solution, which is foundational to generating reliable experimental data.
Introduction: The Role and Characteristics of Z-Phe-Gly
N-Benzyloxycarbonyl-L-phenylalanyl-glycine (Z-Phe-Gly) is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection strategy is fundamental in peptide chemistry, as it prevents unwanted side reactions during stepwise peptide synthesis, allowing for controlled chain elongation.[1] The lipophilic nature of the Z-group and the phenyl side chain of phenylalanine means that Z-Phe-Gly is generally soluble in polar organic solvents like ethanol, making it a versatile reagent for various applications beyond synthesis, including its use as a substrate or inhibitor in enzymology studies.[1][2]
The accuracy of a stock solution's concentration is paramount for experimental reproducibility. An improperly prepared solution can lead to significant errors in downstream applications. This guide explains the causal relationships behind each step of the protocol, from initial calculations to long-term storage, ensuring a self-validating and robust workflow.
Z-Phe-Gly: Physicochemical Properties
A precise understanding of the compound's properties is the first step in accurate solution preparation. The key characteristics of Z-Phe-Gly are summarized below.
| Property | Value | Source |
| Synonyms | [(2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]acetic acid; Cbz-Phe-Gly-OH | |
| CAS Number | 13122-99-1 | |
| Molecular Formula | C₁₉H₂₀N₂O₅ | |
| Molecular Weight | 356.38 g/mol | |
| Appearance | White powder | |
| Storage (Lyophilized) | 0-8°C for short-term; -20°C for long-term | [3] |
Guiding Principles for Robust Stock Solution Preparation
Solvent Selection and Purity
The choice of solvent is dictated by the solute's properties and the requirements of the downstream application. Z-Phe-Gly's structure, with its aromatic rings, lends itself to solubility in organic solvents. Ethanol is a common choice due to its polarity, relatively low toxicity, and compatibility with many biological assays. Using a high-purity, anhydrous, or ACS-grade ethanol is critical to prevent the introduction of contaminants or water, which can potentially hydrolyze the peptide over time.[3]
The Critical Role of Aliquoting
Peptide solutions have a limited shelf life.[4] Repeated freeze-thaw cycles are a primary driver of peptide degradation, as they can lead to aggregation and breakdown of the molecular structure.[4][5] Therefore, the protocol mandates dividing the final stock solution into single-use aliquots. This practice ensures that the main stock remains undisturbed and that each experiment is performed with a solution of consistent quality.
Pre-dissolution Handling: Preventing Hydration
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][6] Allowing the vial to equilibrate to room temperature in a desiccator before opening is a non-negotiable step.[5][6] Opening a cold vial introduces condensation, which adds unaccounted mass (water) to the peptide powder, leading to an inaccurate final concentration and potentially reducing long-term stability.[5]
Safety and Handling Precautions
Standard laboratory safety practices are required. The toxicological properties of many research chemicals have not been fully investigated.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[8]
-
Handling Powder: Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine particles.[7] Avoid dust formation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong alkalis.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[7]
Detailed Protocol for 10 mM Z-Phe-Gly in Ethanol
This protocol provides a step-by-step methodology for preparing a validated 10 mM stock solution.
Required Materials and Equipment
-
N-Benzyloxycarbonyl-L-phenylalanyl-glycine (Z-Phe-Gly) powder
-
Absolute Ethanol (ACS Grade or higher, ≥99.5%)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass volumetric flasks (Class A)
-
Glass pipettes or calibrated micropipettes
-
Spatula and weighing paper/boat
-
Vortex mixer or sonicator bath
-
Sterile, polypropylene cryovials for aliquoting
-
Desiccator
Step 1: Mass Calculation
The foundational calculation is based on the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Given:
-
Target Molarity = 10 mM = 0.010 mol/L
-
Molecular Weight of Z-Phe-Gly = 356.38 g/mol
The required mass for various common volumes is calculated below.
| Final Volume | Calculation | Required Mass (mg) |
| 1 mL | 0.010 mol/L × 0.001 L × 356.38 g/mol × 1000 mg/g | 3.56 mg |
| 5 mL | 0.010 mol/L × 0.005 L × 356.38 g/mol × 1000 mg/g | 17.82 mg |
| 10 mL | 0.010 mol/L × 0.010 L × 356.38 g/mol × 1000 mg/g | 35.64 mg |
Step 2: Reconstitution Procedure
-
Equilibration: Place the sealed vial of lyophilized Z-Phe-Gly into a desiccator at room temperature for at least 20-30 minutes to prevent moisture condensation upon opening.[6]
-
Weighing: On an analytical balance, carefully weigh the calculated mass of Z-Phe-Gly powder (e.g., 35.64 mg for a 10 mL final volume) and record the exact weight.
-
Transfer: Quantitatively transfer the weighed powder into the appropriate size Class A volumetric flask (e.g., a 10 mL flask).
-
Initial Dissolution: Add approximately 70-80% of the final volume of absolute ethanol to the flask.
-
Solubilization: Cap the flask and gently swirl. If the powder does not dissolve readily, use a vortex mixer for 15-30 seconds or place the flask in a sonicator bath for 2-5 minutes until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume Adjustment: Once the solute is fully dissolved, carefully add absolute ethanol until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting: Immediately dispense the stock solution into clearly labeled, single-use cryovials. The volume of the aliquots should be tailored to the typical experimental need to avoid wasting material.
-
Final Concentration Check: For meticulous work, it is advisable to recalculate the final concentration based on the actual mass weighed. For example, if 36.00 mg was weighed for a 10 mL solution, the final concentration is (36.00 mg / 356.38 g/mol ) / 0.010 L = 10.10 mM.
Storage and Stability of Stock Solution
Proper storage is crucial to maintain the solution's integrity over time.
-
Short-Term (1-2 days): The solution may be stored at 2-8°C, protected from light.
-
Long-Term (up to 3-6 months): Store the aliquots in a freezer at -20°C or, for enhanced stability, at -80°C.[9]
-
Avoid Freeze-Thaw Cycles: Never refreeze an aliquot that has been thawed. Discard any unused portion of a thawed aliquot.[4][5]
-
Light Sensitivity: Store vials in a freezer box or wrapped in aluminum foil to protect from light, which can cause photodegradation over time.[3]
Experimental Workflow and Logic Diagrams
The following diagrams, generated using DOT language, visualize the protocol and decision-making process.
Caption: Workflow for preparing Z-Phe-Gly stock solution.
Caption: Troubleshooting logic for Z-Phe-Gly dissolution.
References
-
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]
-
N-Benzyloxycarbonylglycine - Uses and synthesis methods. ChemBK. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
How to Store Peptides | Best Practices for Researchers. Peptide Sciences. [Link]
-
Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
Sources
- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Application Note: High-Throughput Screening of Carboxypeptidase A Using Z-Phe-Gly Substrate
Executive Summary
This guide details the protocol for screening modulators of Carboxypeptidase A (CPA) using the synthetic substrate Carbobenzoxy-L-phenylalanyl-glycine (Z-Phe-Gly) . While Z-Phe-Gly is a "classic" substrate historically used for continuous spectrophotometric monitoring at 254 nm, its application in High-Throughput Screening (HTS) requires adaptation to overcome the limitations of UV-transparent consumables and low throughput.
This note presents two distinct workflows:
-
The Primary HTS Protocol (Fluorescamine Endpoint): A robust, fluorescence-based method exploiting the generation of a free primary amine upon cleavage. This method is optimized for 384-well formats and automation.
-
The Kinetic Validation Protocol (Direct UV): The "Gold Standard" continuous assay for characterizing top hits (mechanism of action,
determination) using UV-transparent microplates.
Scientific Background & Assay Principle
The Target: Carboxypeptidase A (CPA)
CPA (EC 3.4.17.[1]1) is a zinc-dependent metalloprotease that hydrolyzes the C-terminal peptide bond of proteins/peptides, preferring substrates with aromatic or branched aliphatic side chains. It is a critical model for studying metalloprotease inhibitors, which are relevant in hypertension (ACE inhibitors) and cancer metastasis.
The Substrate: Z-Phe-Gly
-
Structure: N-Carbobenzoxy-L-phenylalanyl-glycine.
-
Key Feature: The N-terminus is "blocked" by the Carbobenzoxy (Z) group. Consequently, the intact substrate possesses no free primary amines .
-
Reaction Mechanism: CPA cleaves the peptide bond between Phenylalanine and Glycine.
-
Detection Logic:
-
Substrate: Blocked N-term (Non-reactive to amine probes).
-
Product: Glycine (Contains a free primary amine).
-
Strategy: We use Fluorescamine , a non-fluorescent reagent that reacts instantly with primary amines (Glycine) to form a highly fluorescent pyrrolinone derivative.
-
Pathway Visualization
The following diagram illustrates the chemical logic and the decision tree for selecting the correct protocol.
Figure 1: Mechanistic logic of Z-Phe-Gly hydrolysis and detection modalities.
Protocol A: Primary HTS (Fluorescamine Endpoint)
Objective: Screen compound libraries in 384-well format. Readout: Fluorescence (Ex 390 nm / Em 475 nm).[2] Throughput: High (>10,000 wells/day).
Reagents & Preparation
| Component | Stock Conc.[3] | Working Conc. | Preparation Notes |
| Assay Buffer | 10X | 1X | 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. Filter sterilize. |
| CPA Enzyme | 1 mg/mL | ~0.5 µg/mL | Dissolve in 10% LiCl (cold). Dilute in Assay Buffer just before use. |
| Z-Phe-Gly | 20 mM | 1-2 mM | Dissolve in 50% Ethanol or DMSO. Solubility can be limited; sonicate if needed. |
| Fluorescamine | 3 mg/mL | 0.3 mg/mL | Critical: Dissolve in Acetone or Acetonitrile. Prepare fresh every 2 hours. Keep dark. |
| Stop Solution | 1 M | 100 mM | Sodium Acetate (pH 4.0) or 10% Acetic Acid. |
Step-by-Step Workflow (384-well Plate)
-
Compound Addition: Dispense 0.5 µL of test compounds (in DMSO) into black 384-well plates (e.g., Corning 3573).
-
Enzyme Dispense: Add 10 µL of diluted CPA enzyme (0.5 µg/mL) to all wells except "No Enzyme" controls.
-
Pre-incubation: Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme interaction.
-
-
Substrate Initiation: Add 10 µL of 2 mM Z-Phe-Gly.
-
Final Volume: 20.5 µL.
-
Final Conc: 1 mM Substrate.
-
-
Reaction Incubation: Incubate for 30–60 minutes at RT (25°C).
-
Derivatization (The "HTS Trick"):
-
Add 10 µL of Fluorescamine Reagent (dissolved in Acetone).
-
Note: The acetone typically stops the enzymatic reaction by denaturing the protein, but adding a specific acidic stop buffer (like 5 µL 1M Sodium Acetate pH 4.0) before fluorescamine is recommended for tighter data.
-
-
Read: Centrifuge plate (1000 x g, 1 min) to remove bubbles. Read Fluorescence immediately.
-
Excitation: 390 nm
-
Emission: 475 nm[2]
-
Data Normalization
Calculate % Inhibition for each well:
- : Enzyme + Substrate + DMSO (100% Activity).
- : No Enzyme Control (Background).
Protocol B: Kinetic Validation (Direct UV)
Objective: Confirm hits and determine
Critical Parameters
-
Wavelength: 254 nm (Peptide bond absorption).[4]
-
Extinction Coefficient: The reaction relies on the differential absorption between the peptide bond and the hydrolysis products.
-
Interference: Compounds absorbing at 254 nm (common for aromatics) will cause high background. This method requires "Blank Subtraction" (Compound + Buffer).
Step-by-Step Workflow
-
Blanking: Add 100 µL Assay Buffer to the plate. Read A254 to auto-zero the spectrophotometer.
-
Mixture Prep: In UV-transparent wells, add:
-
Buffer (adjust for volume).
-
Test Compound (variable conc).
-
CPA Enzyme (0.1–0.5 units/mL final).
-
-
Equilibration: Incubate 5 min at 25°C.
-
Initiation: Add Z-Phe-Gly substrate (Start with
concentration, approx 2-4 mM). -
Kinetic Read: Monitor A254 every 15 seconds for 10 minutes.
-
Analysis:
-
Calculate slope (
) for the linear portion (initial velocity, ). -
Since
can vary by buffer, run a Glycine Standard Curve (using the Fluorescamine method) in parallel to correlate to product formed, or use the literature value if strictly adhering to Auld (1970).
-
HTS Workflow Diagram
Figure 2: Optimized High-Throughput Screening Workflow for CPA using Z-Phe-Gly.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Fluorescence) | Contamination with amines. | Ensure buffers (Tris) are high quality, but Tris is a primary amine! CRITICAL CORRECTION: Fluorescamine reacts with Tris. You must use MOPS, HEPES, or Phosphate buffer for the Fluorescamine protocol. Tris is only okay for the UV protocol. |
| Low Signal (UV) | Plastic interference. | Ensure usage of UV-Star or quartz plates. Standard polystyrene blocks 254 nm. |
| Precipitation | Substrate insolubility. | Z-Phe-Gly is hydrophobic. Dissolve stock in 100% DMSO or Ethanol. Ensure final assay DMSO < 5%. |
| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion. |
Critical Note on Buffer Selection: The standard Auld method uses Tris-HCl. However, for Protocol A (Fluorescamine), Tris cannot be used because it contains a primary amine that will react with the reagent and saturate the signal.
-
Recommended Buffer for Protocol A: 25 mM MOPS or HEPES, pH 7.5, 500 mM NaCl.
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A.[5][6] The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[5] Biochemistry, 9(22), 4352–4359.[5]
-
Folk, J. E., & Schirmer, E. W. (1963). The Chymotrypsin C-catalyzed Hydrolysis of Benzoyl-L-tyrosine Ethyl Ester. Journal of Biological Chemistry, 238, 3884-3894. (Foundational method for CPA kinetics).
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (The Z-factor reference).
-
Udenfriend, S., et al. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science, 178(4063), 871-872.
Sources
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring C-terminal cleavage of Z-Phe-Gly by HPLC
Application Note: High-Performance Liquid Chromatography (HPLC) Monitoring of C-Terminal Cleavage in Z-Phe-Gly
Abstract
This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for monitoring the enzymatic C-terminal cleavage of the N-blocked dipeptide N-Carbobenzoxy-L-Phenylalanyl-Glycine (Z-Phe-Gly) . While Z-Phe-Gly is a classic substrate for Carboxypeptidase Y (CPY) (EC 3.4.16.5), it serves as a critical probe for defining the substrate specificity of serine carboxypeptidases and detecting non-specific endoproteolytic activity. Unlike spectrophotometric assays that rely on secondary coupling reactions, this direct chromatographic method quantifies the formation of the chromophoric product Z-Phe and the consumption of the substrate Z-Phe-Gly simultaneously. This guide provides step-by-step methodology, mechanistic insights, and troubleshooting frameworks designed for drug development and enzymology workflows.
Introduction & Mechanistic Basis
The Biological Context
Proteolytic cleavage at the C-terminus is a pivotal post-translational modification.[1][2] Carboxypeptidase Y (CPY) , a vacuolar serine protease from Saccharomyces cerevisiae, is distinguished by its broad specificity, capable of releasing almost any C-terminal amino acid, including proline and glycine, which are often resistant to other carboxypeptidases like CPA or CPB [1].[3]
The Chemical Reaction
The assay monitors the hydrolysis of the peptide bond between Phenylalanine and Glycine. The N-terminal "Z" group (Benzyloxycarbonyl) acts as a chromophore and a hydrophobic anchor, facilitating UV detection and RP-HPLC retention.
-
Substrate: Z-Phe-Gly (N-Carbobenzoxy-L-Phe-Gly)
-
Enzyme: Carboxypeptidase Y (or putative protease)[3]
-
Products: Z-Phe (N-Carbobenzoxy-L-Phenylalanine) + Glycine
Reaction Scheme:
Detection Strategy:
-
Z-Phe: Strong UV absorbance (254 nm) due to the Z-group and Phenylalanine ring. Retains well on C18.
-
Glycine: Polar, elutes in the void volume, low UV absorbance. Note: This protocol focuses on quantifying Z-Phe. If Glycine quantification is strictly required, pre-column derivatization (e.g., OPA) is necessary, but Z-Phe monitoring is sufficient for kinetic rate determination.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experiment, from reaction setup to data processing.
Figure 1: Step-by-step workflow for the enzymatic cleavage assay and HPLC monitoring.
Materials and Equipment
Reagents
| Reagent | Specification | Role |
| Z-Phe-Gly | >98% Purity (HPLC grade) | Substrate |
| Z-Phe | >98% Purity (HPLC grade) | Product Standard (Calibration) |
| Carboxypeptidase Y | Lyophilized powder (e.g., from S. cerevisiae) | Enzyme |
| Acetonitrile (ACN) | HPLC Grade | Mobile Phase Organic Modifier |
| Trifluoroacetic Acid (TFA) | Sequencing Grade | Ion-pairing agent |
| MES Buffer | 50 mM, pH 6.5-6.75 | Reaction Buffer |
| Methanol | HPLC Grade | Substrate Solubilization |
Equipment
-
HPLC System: Binary gradient pump, UV/PDA detector (capable of 254 nm), Autosampler.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Thermostatted Column Compartment: Set to 30°C or 40°C.
Method Development & Optimization
Mobile Phase Selection
The choice of 0.1% TFA in Water (A) and ACN (B) is critical. The acidic pH (~2.0) suppresses the ionization of the free carboxylic acids on both Z-Phe-Gly and Z-Phe.
-
Why Acidic? If the pH is neutral, the carboxyl groups are deprotonated (
), leading to poor retention and peak tailing on C18. Protonating them ( ) increases hydrophobicity and sharpens peaks.
Gradient Strategy
Z-Phe-Gly is relatively hydrophobic, but Z-Phe (lacking the Glycine extension) is generally more hydrophobic in this specific context because the amide bond in Z-Phe-Gly adds polarity compared to the free acid of Z-Phe, although this can vary by column. Crucially, you must run standards to confirm elution order.
Standard Gradient:
-
0 min: 20% B
-
15 min: 60% B
-
16 min: 95% B (Wash)
-
20 min: 20% B (Re-equilibration)
Detailed Protocol
Step 1: Preparation of Stock Solutions
-
Substrate Stock (10 mM): Dissolve Z-Phe-Gly in a minimal volume of Methanol (e.g., 10% of final volume), then make up to volume with 50 mM MES buffer (pH 6.5). Note: Z-groups can be sparingly soluble in pure water.
-
Product Standard (10 mM): Dissolve Z-Phe in Methanol/Buffer as above.
-
Enzyme Stock: Reconstitute CPY in water or 50 mM MES to ~1 mg/mL (approx. 50-100 Units/mL). Keep on ice.
Step 2: Enzymatic Reaction
-
Reaction Mix: In a microcentrifuge tube, combine:
-
890 µL 50 mM MES Buffer (pH 6.5)
-
100 µL Substrate Stock (Final conc: 1 mM)
-
-
Initiation: Add 10 µL Enzyme Stock. Mix by inversion.
-
Incubation: Incubate at 25°C.
-
Sampling: At defined time points (e.g., 0, 5, 10, 30, 60 min), remove 100 µL aliquots.
Step 3: Quenching & Sample Prep
-
Quench: Immediately add the 100 µL aliquot to a tube containing 20 µL of 10% TFA or 1 M HCl . This drops the pH < 2, irreversibly stopping the enzyme [2].
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated enzyme protein.
-
Transfer: Move supernatant to HPLC vials.
Step 4: HPLC Analysis
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 254 nm (primary) and 214 nm (secondary).
-
Run Time: 20-25 minutes.
Data Analysis & Results
Peak Identification
Inject pure standards of Z-Phe-Gly and Z-Phe individually to establish retention times (
-
Expected
(Generic C18):-
Z-Phe-Gly: ~8-10 min (More polar due to peptide bond/Gly).
-
Z-Phe: ~12-14 min (More hydrophobic free acid form).
-
Note: Elution order can flip depending on specific column chemistry and pH; standards are mandatory.
-
Calculation of Activity
Calculate the conversion percentage using the Area Under the Curve (AUC):
Where
Self-Validation Checklist
-
Mass Balance: Does the sum of the areas (Substrate + Product) remain constant over time? If area is lost, check for non-specific adsorption or precipitation.
-
Zero-Time Point: The T=0 sample (quenched immediately after enzyme addition) should show <1% product.
-
Linearity: The reaction rate should be linear in the initial phase (<15% conversion).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols | Ensure TFA concentration is at least 0.05-0.1%. Increase column temp to 40°C. |
| No Product Peak | Enzyme inactive or wrong pH | Verify pH of reaction buffer (CPY optimum is pH 5.5-7.0) [3].[4][5] Ensure enzyme stored correctly (-20°C). |
| Substrate Precipitation | Low solubility of Z-Phe-Gly | Increase Methanol content in the reaction (up to 5-10% is usually tolerated by CPY). |
| Ghost Peaks | Carryover | Add a needle wash step with 50% ACN between injections. |
References
-
Shimadzu. (2022). Pre-column Amino Acid Analysis of Hydrolyzed Pet Food. Retrieved October 24, 2025, from [Link]
Disclaimer: This protocol is intended for research use only. Optimization may be required depending on specific column dimensions and HPLC system dwell volumes.
Sources
Application Note: Kinetic Characterization of Yeast Carboxypeptidase Y (CPY) Using Z-Phe-Gly
Topic: Kinetic Analysis of Yeast Carboxypeptidase Y with Z-Phe-Gly Content Type: Application Note & Detailed Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract & Introduction
Yeast Carboxypeptidase Y (CPY, EC 3.4.16.5), also known as Proteinase C, is a vacuolar serine exopeptidase with broad substrate specificity. Unlike Carboxypeptidase A, CPY can hydrolyze peptide bonds involving proline and is active over a wide pH range (4.5–8.5), making it a robust tool for C-terminal sequencing and peptide synthesis (biocatalysis).
This guide details the kinetic analysis of CPY using the synthetic substrate N-Carbobenzyloxy-L-Phenylalanyl-Glycine (Z-Phe-Gly) . While Z-Phe-Leu is the standard high-affinity substrate for CPY, Z-Phe-Gly provides critical insights into the enzyme's S1' subsite specificity, particularly its efficiency with small, non-hydrophobic leaving groups.
Mechanistic Principle
The assay relies on the hydrolytic cleavage of the peptide bond between Phenylalanine and Glycine.
Because the substrate (Z-Phe-Gly) possesses a blocked N-terminus (Z-group), it is "silent" to amine-reactive reagents. The reaction is monitored by quantifying the release of the free amino acid Glycine .[1]
Experimental Design & Logic
Selection of Detection Method
Two methods are presented. The Colorimetric Ninhydrin Method is recommended as the primary protocol for Z-Phe-Gly due to its superior signal-to-noise ratio for this specific substrate.
| Feature | Method A: Colorimetric (Ninhydrin) | Method B: Continuous UV (238 nm) |
| Principle | Reacts specifically with released Glycine (free amine). | Detects change in amide bond absorbance.[1] |
| Sensitivity | High (Background is near zero). | Moderate (Requires high substrate purity). |
| Throughput | Batch processing (Discontinuous). | Real-time (Continuous). |
| Suitability | Best for Z-Phe-Gly (Slow turnover expected). | Best for rapid substrates (e.g., Z-Phe-Leu). |
Method A: Discontinuous Colorimetric Assay (Ninhydrin)
The Gold Standard for Z-Phe-Gly Kinetics
Reagents & Preparation
-
Assay Buffer: 50 mM MOPS or MES, 1 mM EDTA, pH 6.5. (Phosphate buffer is acceptable but MOPS prevents potential precipitation if metal ions are added later).
-
Enzyme Stock: CPY (lyophilized) dissolved in water to 1 mg/mL. Store at -20°C. Dilute to ~10–50 µg/mL in Assay Buffer immediately before use.
-
Substrate Stock (Z-Phe-Gly): 20 mM in 100% DMSO.
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in 200 mM Sodium Citrate buffer (pH 5.0) / Ethylene Glycol (1:1 ratio).
-
Stop Solution: 10% Trichloroacetic acid (TCA) or 1 M Acetic Acid.
Protocol Steps
-
Equilibration: Prepare a range of substrate concentrations (e.g., 0.5 mM to 10 mM) in Assay Buffer. Maintain final DMSO concentration <5% to avoid denaturation.
-
Initiation:
-
Pipette 450 µL of substrate solution into microcentrifuge tubes.
-
Incubate at 25°C for 5 minutes.
-
Add 50 µL of diluted CPY enzyme. Mix by inversion.
-
-
Reaction: Incubate at 25°C for a fixed time (e.g., 10–20 minutes). Note: Ensure <10% substrate conversion to maintain initial velocity (
) conditions. -
Quenching: Add 500 µL of Stop Solution. Vortex immediately.
-
Color Development:
-
Add 500 µL of Ninhydrin Reagent to the quenched mixture.
-
Boil samples at 100°C for 15 minutes.
-
Cool on ice for 5 minutes.
-
Dilute with 2.0 mL of 50% Ethanol (to stabilize the color).
-
-
Measurement: Read Absorbance at 570 nm .
Controls (Self-Validating System)
-
Enzyme Blank: Buffer + Enzyme + Stop Solution (added before substrate). Checks for background amines in the enzyme prep.
-
Substrate Blank: Buffer + Substrate + Stop Solution (no enzyme). Checks for spontaneous hydrolysis or free Glycine contamination in the substrate.
Method B: Continuous Spectrophotometric Assay
Alternative for Real-Time Kinetics
Principle
Hydrolysis of the peptide bond in Z-Phe-Gly causes a differential decrease in absorbance in the UV region (230–240 nm).
Protocol
-
Setup: Set spectrophotometer to 238 nm , 25°C.
-
Blank: Zero the instrument with Assay Buffer.
-
Cuvette: Add 980 µL of Substrate solution (in Assay Buffer).
-
Start: Add 20 µL of CPY enzyme. Mix rapidly (pipette up/down).
-
Record: Monitor
for 3–5 minutes. -
Calculation: Use the difference extinction coefficient (
). If unknown, determine experimentally by hydrolyzing a known concentration of Z-Phe-Gly to completion.-
Estimated
: ~300–500 M⁻¹cm⁻¹ (Verify experimentally).
-
Data Analysis & Visualization
Calculation of Initial Velocity ( )
For the Ninhydrin method, convert
Kinetic Parameter Determination
Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, Origin).
-
(Michaelis Constant): Indicates affinity.[2][3] For Z-Phe-Gly, expect a higher
(>1 mM) compared to Z-Phe-Leu (~0.02 mM) due to the lack of a hydrophobic side chain on the leaving group (Glycine). -
(Turnover Number):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[2][4]
Workflow Diagram
Figure 1: Workflow for the discontinuous kinetic assay of CPY using Z-Phe-Gly.
Expertise & Troubleshooting
Critical Specificity Note
CPY has a strong preference for hydrophobic amino acids (Leu, Phe) in the
-
Expectation Management: Z-Phe-Gly is a slower substrate than Z-Phe-Leu. You will likely need 10–20x more enzyme or longer incubation times compared to standard Z-Phe-Leu assays to achieve measurable signal.
-
Solubility: Z-Phe-Gly is hydrophobic. If the solution becomes cloudy upon adding to the buffer, reduce the concentration or increase the DMSO percentage (do not exceed 5% or CPY stability will be compromised).
Inhibitor Validation
To confirm the signal is genuine CPY activity (and not a contaminant), run a control with PMSF (Phenylmethylsulfonyl fluoride) .
-
Pre-incubate CPY with 1 mM PMSF for 10 minutes.
-
Activity should be abolished (>95% inhibition).
References
-
Hayashi, R., et al. (1973). "Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates." Journal of Biochemistry, 77(1), 69-79. Retrieved from [Link]
-
UniProt Consortium. (2024). PRC1 - Carboxypeptidase Y - Saccharomyces cerevisiae. Retrieved from [Link]
Sources
Fluorometric Detection of Protease Activity Using a Cleavable Z-Phe-Arg-AMC Substrate
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Protease Activity Profiling
Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. Their activities are tightly regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the accurate measurement of protease activity is a cornerstone of both basic research and therapeutic development. This guide provides a comprehensive overview and a detailed protocol for a sensitive, continuous fluorometric assay for detecting protease activity, using the cleavage of a model substrate, Z-Phe-Arg-AMC, as an exemplar. While the initial query focused on Z-Phe-Gly, the principles are identical, and Z-Phe-Arg-AMC represents a more broadly utilized and commercially available substrate for a wide range of proteases, particularly cysteine cathepsins.
I. Principle of the Assay: "Turn-On" Fluorescence Upon Cleavage
The assay leverages the fluorogenic properties of 7-amino-4-methylcoumarin (AMC). In the intact substrate, Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC), the AMC fluorophore is covalently linked to the dipeptide via an amide bond. In this conjugated state, the fluorescence of the AMC group is negligible[1]. The peptide moiety effectively quenches the fluorescence.
Upon the introduction of a protease capable of recognizing and cleaving the peptide bond at the C-terminal side of the Arginine residue, free AMC is released. Liberated from the quenching effect of the peptide, the free AMC molecule exhibits strong fluorescence when excited with ultraviolet light (Ex: ~350-380 nm), with a distinct emission peak in the blue region of the spectrum (Em: ~440-460 nm)[1][2][3]. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease under investigation[4]. This "turn-on" mechanism provides a highly sensitive, real-time readout of protease function.
Figure 1: Mechanism of fluorogenic substrate cleavage.
II. Key Reagents and Equipment
Reagents & Materials
| Reagent/Material | Typical Specification/Supplier | Purpose |
| Fluorogenic Substrate | Z-Phe-Arg-AMC HCl (e.g., MilliporeSigma, MedChemExpress) | The molecule to be cleaved by the target protease. |
| Enzyme | Purified recombinant Human Cathepsin B (or other target protease) | The catalyst for the reaction. |
| Assay Buffer | 100 mM Sodium Phosphate, pH 6.0, containing 1 mM EDTA | Maintains optimal pH and ionic strength for enzyme activity. |
| Reducing Agent | Dithiothreitol (DTT) | Required for the activation of cysteine proteases like Cathepsin B. |
| Inhibitor (Control) | CA-074 (Specific for Cathepsin B) | A control to confirm that the observed activity is from the target enzyme. |
| Fluorescence Standard | 7-Amino-4-methylcoumarin (AMC) | Used to generate a standard curve for quantifying product formation. |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous | For preparing concentrated stock solutions of substrate and inhibitor. |
| Microplate | Black, flat-bottom, 96-well microplate (non-treated) | Minimizes background fluorescence and light scattering. |
Equipment
-
Fluorescence microplate reader with filters for AMC (Excitation ~380 nm, Emission ~460 nm), capable of kinetic reads at a controlled temperature.
-
Standard laboratory pipettes and sterile, disposable tips.
-
Incubator set to the desired assay temperature (e.g., 37°C).
III. Detailed Experimental Protocols
This section provides a step-by-step methodology for measuring the activity of human Cathepsin B, a lysosomal cysteine protease. The protocol can be adapted for other proteases by optimizing the buffer pH and substrate concentration.
Protocol 1: Preparation of Reagents and Stock Solutions
-
10X Assay Buffer: Prepare a 1 M Sodium Phosphate buffer with 10 mM EDTA. Adjust pH to 6.0. Store at 4°C.
-
1X Complete Assay Buffer: On the day of the experiment, dilute the 10X Assay Buffer to 1X with ultrapure water. Just before use, add DTT to a final concentration of 2-5 mM. This buffer must be prepared fresh.
-
Substrate Stock Solution (10 mM): Dissolve Z-Phe-Arg-AMC in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light[2].
-
Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., 1 µM Cathepsin B) in 1X Complete Assay Buffer. Keep on ice.
-
Inhibitor Stock Solution (10 mM): Dissolve CA-074 in DMSO to a final concentration of 10 mM. Store at -20°C[2].
-
AMC Standard Stock Solution (1 mM): Dissolve free AMC in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.
Protocol 2: AMC Standard Curve Generation
To convert the relative fluorescence units (RFU) into the absolute amount of product formed (nmoles of AMC), a standard curve is essential[4][5].
-
Prepare a series of dilutions of the AMC Standard Stock Solution in 1X Complete Assay Buffer. A typical range would be from 0 µM to 25 µM.
-
Add 100 µL of each dilution to wells of the black 96-well plate in triplicate. Include a buffer-only blank.
-
Read the fluorescence on the plate reader using the same settings (Ex/Em wavelengths, gain) as for the enzyme assay.
-
Subtract the average fluorescence of the blank from all measurements.
-
Plot the background-subtracted RFU against the known concentration of AMC (µM). The resulting slope (RFU/µM) will be used to convert the rate of the enzymatic reaction into µM/min[4].
Figure 2: General experimental workflow for the fluorometric protease assay.
Protocol 3: Enzyme Activity Assay
-
Plate Setup:
-
Test Wells: Add 50 µL of 1X Complete Assay Buffer and the desired amount of enzyme (e.g., 10 µL of a 100 nM stock for a final concentration of 10 nM in a 100 µL final volume).
-
Inhibitor Control Wells: Add 40 µL of 1X Complete Assay Buffer, 10 µL of enzyme, and 10 µL of inhibitor (e.g., 10 µM CA-074 for a final concentration of 1 µM). Pre-incubate for 15-30 minutes at room temperature.
-
No-Enzyme Control (Blank): Add 90 µL of 1X Complete Assay Buffer.
-
Bring the volume in all wells to 90 µL with 1X Complete Assay Buffer. Prepare all conditions in triplicate.
-
-
Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Prepare a working solution of the Z-Phe-Arg-AMC substrate by diluting the 10 mM stock into the 1X Complete Assay Buffer. To initiate the reaction, add 10 µL of this substrate solution to all wells. The final substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme concentration. A typical starting concentration is 10-50 µM[2][6].
-
Fluorescence Measurement: Immediately place the plate in the pre-heated fluorescence reader. Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds) for 15-30 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[4].
IV. Data Analysis and Interpretation
-
Calculate the Reaction Rate: For each well, plot RFU versus time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔRFU/min). Subtract the rate of the no-enzyme blank from all other rates.
-
Convert RFU/min to Moles/min: Use the slope from the AMC standard curve to convert the enzymatic rate from RFU/min to µM/min.
-
Enzyme Activity (µM/min) = (ΔRFU/min) / (Slope of AMC Standard Curve in RFU/µM)
-
-
Calculate Specific Activity: To compare the activity of different enzyme preparations, calculate the specific activity, which is the activity per unit amount of enzyme.
-
Specific Activity (nmol/min/mg) = [Activity (µM/min) * Total Volume (L) * 1000] / [Amount of Enzyme (mg)]
-
Trustworthiness: Self-Validating Systems
A robust assay includes controls that validate the results. The no-enzyme control accounts for substrate auto-hydrolysis. The inhibitor control is critical; a significant reduction in activity in the presence of a specific inhibitor (like CA-074 for Cathepsin B) confirms that the measured fluorescence is indeed due to the target enzyme's activity and not from other contaminating proteases[7][8]. For Cathepsin B, potent inhibition by CA-074 at acidic pH is expected[8][9].
V. Field-Proven Insights & Expected Results
Enzyme Kinetics
The relationship between substrate concentration and reaction velocity is described by Michaelis-Menten kinetics. The Km value for Cathepsin B with Z-Phe-Arg-AMC can be pH-dependent. Understanding these parameters is crucial for designing experiments, especially for inhibitor screening.
| Enzyme | Substrate | pH | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cathepsin B | Z-Phe-Arg-AMC | 4.6 | 130 | 1.1 x 10⁵ | [9] |
| Cathepsin B | Z-Phe-Arg-AMC | 5.5 | 180 | 1.2 x 10⁵ | [9] |
| Cathepsin B | Z-Phe-Arg-AMC | 7.2 | 470 | 0.6 x 10⁵ | [9] |
Note: Kinetic parameters can vary based on exact buffer conditions and enzyme source.
Troubleshooting
-
High Background Fluorescence: Ensure the use of black microplates. Check for contamination in the buffer or auto-hydrolysis of the substrate (which should be minimal but can increase over time or with light exposure).
-
No or Low Signal: Confirm the enzyme is active. For cysteine proteases, ensure the fresh addition of a reducing agent like DTT. Check that the plate reader's filter settings are correct for AMC.
-
Non-linear Reaction Progress Curves: This may indicate substrate depletion (use lower enzyme concentration or shorter read time), enzyme instability, or product inhibition. Ensure you are analyzing the initial linear phase of the reaction[10].
VI. Conclusion
The fluorometric assay using AMC-conjugated peptide substrates is a powerful, sensitive, and continuous method for characterizing protease activity. By understanding the underlying principles of "turn-on" fluorescence and incorporating appropriate controls, researchers can generate reliable and reproducible data. This protocol, using Z-Phe-Arg-AMC and Cathepsin B as a model system, provides a solid foundation for investigating protease function and for the high-throughput screening of potential therapeutic inhibitors in drug discovery pipelines.
References
-
Gütschow, M., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Helmholtz-Zentrum Dresden-Rossendorf. Available from: [Link]
-
Yoon, M. C., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH. eScholarship, University of California. Available from: [Link]
-
Yoon, M. C., et al. (2022). Cathepsin B pH-selective substrates Z-Arg-Lys−AMC and Z-Glu-Lys−AMC and the non-pH-selective substrate Z-Phe-Arg− AMC. ResearchGate. Available from: [Link]
-
Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. ACS Publications. Available from: [Link]
-
Gajda-Morszewski, P., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
- O'Donoghue, A. J., et al. (2013). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. Google Patents.
-
BioVision. Proteasome Activity Assay Kit. Available from: [Link]
-
Hook, V., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(5), 349-360. Available from: [Link]
-
Merck Millipore. Peptide Labeling. Available from: [Link]
-
CHEMICON. 20S Proteasome Activity Assay Kit. Available from: [Link]
-
The Royal Society of Chemistry. (2016). The construction of standard curve for the detection of enzyme activity. Available from: [Link]
-
Hook, V., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. Available from: [Link]
-
National Sun Yat-sen University. (2009). A study of synthesis and application of peptide 4-methylcoumaryl-7-amide as the novel fluorescent substrates. Available from: [Link]
-
Peptide Institute, Inc. Enzyme Substrates and Inhibitors. Available from: [Link]
-
Costantini, S., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols. Available from: [Link]
-
Wolberger, C., et al. (2014). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Enzymology. Available from: [Link]
-
Sinsabaugh, R. L. (2012). Microplate Enzyme Assay Using Fluorescence. Original Reference. Available from: [Link]
-
Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]
-
AAPPTec. Z-Phe-Arg-AMC HCl salt. Available from: [Link]
Sources
- 1. peptide.co.jp [peptide.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Labeling [merckmillipore.com]
- 4. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Technical Guide: Solubilizing Z-Phe-Gly in Tris-HCl Systems
Executive Summary & Scope
The Challenge: Z-Phe-Gly (Carbobenzoxy-L-phenylalanyl-glycine) is a hydrophobic dipeptide derivative commonly used as a substrate for proteolytic enzymes like Carboxypeptidase A (CPA). Users frequently report precipitation ("crashing out") when attempting to dissolve the compound directly into Tris-HCl buffer (pH 7.0–8.0).
The Cause: The insolubility arises from the Carbobenzoxy (Z) protecting group and the Phenylalanine side chain , which create significant hydrophobic character. While the C-terminal glycine possesses a carboxylic acid, it remains protonated (neutral) in water, failing to overcome the hydrophobic burden of the rest of the molecule.
The Solution:
This guide provides two validated protocols to solubilize Z-Phe-Gly by manipulating its ionization state (
Mechanism of Insolubility
To solve the issue, one must understand the chemical equilibrium. Z-Phe-Gly exists in a tug-of-war between its hydrophobic backbone and its ionizable C-terminus.
-
Hydrophobic Domains: The Z-group (benzyl carbamate) and Phe phenyl ring are water-repellent.
-
Hydrophilic Domain: The C-terminal Carboxylic Acid (
). -
The Critical Threshold: At neutral pH (water), the
is not fully ionized. To achieve solubility, we must force the molecule into its anionic form ( ) before it encounters the high ionic strength of the Tris buffer, or shield the hydrophobic regions with a co-solvent.
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on assay requirements.
Standard Preparation Protocols
Method A: The "Base-First" Protocol (Recommended for Enzyme Kinetics)
Use this method if your enzyme is sensitive to organic solvents (DMSO/Ethanol).
Principle: You convert the carboxylic acid to a salt (Z-Phe-Gly-COO⁻ Na⁺) in a small volume of base, creating a "super-soluble" concentrate that can be diluted into Tris without precipitating.
Reagents:
-
0.1 M LiOH (Lithium Hydroxide) or NaOH
-
Tris-HCl Buffer (Target pH, e.g., 7.5)[3]
Step-by-Step:
-
Calculate: Determine the amount of Z-Phe-Gly needed.
-
Example: To make 10 mL of 1 mM working solution, you need ~3.56 mg (MW ≈ 356.4 g/mol ).
-
-
Primary Dissolution: Add the powder to a microcentrifuge tube.
-
The "Base Shock": Add a minimal volume of 0.1 M LiOH or NaOH.
-
Ratio: Use approx. 2 molar equivalents of base to peptide.
-
Visual Check: Vortex until completely clear . If cloudy, add small increments of base.
-
Note: LiOH is often preferred over NaOH for certain kinetic assays to avoid sodium effects, though both work for solubility.
-
-
Dilution: Slowly pipette this concentrate into your stirring Tris-HCl buffer.
-
pH Check: The small volume of base will slightly elevate the Tris buffer pH. Verify final pH and adjust with dilute HCl if necessary.
Method B: The Organic Co-Solvent Protocol
Use this method for preparing high-concentration stock solutions (e.g., 100 mM).
Principle: DMSO or Ethanol solvates the hydrophobic Z-group. When diluted into Tris, the molecule stays in solution provided the final concentration is below the solubility limit (~1-2 mM in aqueous).
Step-by-Step:
-
Stock Preparation: Dissolve Z-Phe-Gly in 100% DMSO (dimethyl sulfoxide) or absolute Ethanol to create a 50–100 mM stock.
-
Stability:[1] This stock is stable at -20°C for months.
-
-
Working Solution: Add the stock dropwise to the Tris-HCl buffer while vortexing or stirring rapidly.
-
Limit: Ensure the final organic solvent concentration is compatible with your downstream application (typically <1% to 5%).
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Immediate white precipitate upon adding stock to Tris. | Local concentration too high during mixing. | Increase mixing speed. Add the stock dropwise into a vortexing buffer, rather than adding buffer to the stock. |
| Cloudy solution that does not settle. | "Salting out" effect. | Check if your Tris buffer has high salt (NaCl > 500mM). High ionic strength decreases hydrophobic solubility. Reduce salt if possible. |
| pH Drift after mixing. | Tris temperature dependence. | Tris pH changes significantly with temperature ( |
| Crystals form after storage at 4°C. | Temperature-dependent solubility. | Z-Phe-Gly is less soluble in cold. Re-warm to 25°C and vortex. Do not store dilute working solutions; prepare fresh. |
Frequently Asked Questions
Q: Can I heat the solution to dissolve the Z-Phe-Gly? A: Proceed with caution. While heat (up to 40°C) improves solubility, prolonged heating can cause hydrolysis of the peptide bond or the degradation of the Z-group. Sonication is safer than heating.
Q: Why use LiOH instead of NaOH? A: In historical Carboxypeptidase A (CPA) kinetics literature (e.g., Auld et al.), Lithium is often used because Sodium (Na⁺) can sometimes act as a weak competitive inhibitor or alter ionic strength effects differently than Lithium in specific metalloenzyme assays. For general use, NaOH is acceptable.
Q: What is the extinction coefficient for concentration verification? A: Z-Phe-Gly absorbs in the UV range due to the phenyl rings.
-
Wavelength: 254 nm or 258 nm.
-
Approximate
: ~200–400 (low sensitivity). -
Recommendation: For precise quantitation, rely on gravimetric preparation (weighing powder) rather than UV absorbance, as the signal is weak and overlaps with Tris buffer background below 220nm.
Advanced Optimization: The "pH Swing" Workflow
For automated high-throughput screening (HTS), consistency is key. Use this workflow to ensure every well in your plate has soluble substrate.
Figure 2: The "pH Swing" workflow ensures the substrate is fully ionized before meeting the high-salt buffer environment.
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis. Biochemistry.[4][5][6]
-
Merck / Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A (EC 3.4.17.1). (Protocol for Hippuryl-L-Phenylalanine, analogous Z-blocked substrate).
-
Bartlett, P. A., et al. (1982).[6] A thioamide substrate of carboxypeptidase A.[6] Biochemistry.[4][5][6] (Details synthesis and solubility of Z-Phe-Gly analogs).
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. (General guide for hydrophobic peptide solubilization).
Sources
- 1. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 2. Faculty Collaboration Database - The antiviral peptide carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine changes the average conformation of phospholipids in membranes. Biochemistry 1993 Nov 16;32(45):12197-202 [fcd.mcw.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. A thioamide substrate of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High Background in Z-Phe-Gly Ninhydrin Assays
This guide is structured as a Tier 3 Technical Support escalation response. It assumes the user is familiar with basic laboratory techniques but requires deep mechanistic insight to resolve a persistent assay failure.
Ticket Priority: High (Assay Validity Compromised) Assigned Specialist: Senior Application Scientist, Enzymology Division
Executive Summary: The "Signal-to-Noise" Battle
High background in ninhydrin-based Carboxypeptidase A (CPA) assays is rarely a random error; it is almost always a chemical incompatibility or a contamination issue.
The ninhydrin reaction is a non-specific oxidative deamination of primary amines. Unlike antibody-based assays, ninhydrin cannot distinguish between your enzymatic product (released Glycine/Phenylalanine), your buffer components (Tris), or atmospheric contaminants (Ammonia).
If your background absorbance (
Part 1: Diagnostic Flowchart (Isolate the Source)
Before changing reagents, you must identify where the signal is generating. Run the following Matrix Control Experiment immediately.
The Matrix Control Protocol
Prepare four cuvettes/wells as described below. Do not assume; measure.
| Cuvette ID | Components | Purpose | Expected Result | Interpretation of Failure |
| A (Reagent Blank) | Buffer + Ninhydrin Reagent (No Enzyme, No Substrate) | Checks solvent/buffer purity. | Clear / Pale Yellow | Contaminated water, amine-containing buffer (Tris), or oxidized ninhydrin. |
| B (Substrate Blank) | Buffer + Z-Phe-Gly + Ninhydrin | Checks substrate integrity. | Clear / Pale Yellow | Critical: Substrate is hydrolyzed (free amines present) or "Z" group has cleaved. |
| C (Enzyme Blank) | Buffer + Enzyme + Ninhydrin | Checks enzyme prep purity. | Very Light Purple | Enzyme storage buffer contains amines (e.g., Tris/Glycine) or ammonium sulfate. |
| D (Reaction) | Buffer + Enzyme + Substrate + Ninhydrin | The Assay.[1] | Deep Purple | N/A |
Part 2: The "Tris Trap" & Buffer Incompatibility
The #1 cause of high background in this specific assay is the use of Tris buffer.
Many CPA protocols for UV-Vis (254 nm) assays use Tris-HCl. You cannot transfer this buffer system to a ninhydrin assay. Tris (tris(hydroxymethyl)aminomethane ) is a primary amine. It reacts violently with ninhydrin, turning your entire plate purple instantly.
Allowed vs. Prohibited Buffers
| Strictly Prohibited (High Background) | Recommended (Low Background) |
| Tris-HCl (Primary Amine) | Phosphate Buffer (Potassium/Sodium) |
| Glycine-NaOH (Amino Acid) | Citrate Buffer |
| Ammonium Bicarbonate (Ammonia source) | Borate Buffer |
| Urea (Decomposes to ammonia) | Acetate Buffer |
Tech Note: If your enzyme is stored in Tris, you must dialyze it into Phosphate Buffered Saline (PBS) or dilute it significantly (>1:1000) so the Tris concentration is below the ninhydrin detection limit.
Part 3: Substrate Integrity (The "Z" Group)
The substrate Z-Phe-Gly (Carbobenzoxy-L-Phenylalanyl-Glycine) relies on the Carbobenzoxy (Z) group to block the N-terminus.
-
Mechanism: Ninhydrin requires a free
-amino group. The "Z" group hides this. -
Failure Mode: If the Z-group falls off due to improper storage (acidic moisture) or if the substrate was synthesized with low purity, you will have free Phenylalanine-Glycine floating in the solution.
-
Diagnosis: If Cuvette B (Substrate Blank) from Part 1 is purple, your substrate is degraded. Discard and purchase fresh substrate.
Part 4: Reaction Mechanism & Visualization
Understanding the chemistry helps you predict interferences.
Figure 1: The Z-Phe-Gly cleavage pathway. Note that the "Z-Phe" product does not react with ninhydrin because its amine is still blocked. Only the released Glycine (and contaminants like Ammonia) generate the signal.
Part 5: Optimized Protocol (Low-Background)
Use this protocol to validate your system. It replaces amine-based buffers and ensures ninhydrin stability.
Reagents
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5 (Ammonia-free water).
-
Substrate Solution: 20 mM Z-Phe-Gly dissolved in minimal ethanol, diluted with Assay Buffer.
-
Ninhydrin Reagent: 2% Ninhydrin in DMSO/Lithium Acetate buffer (pH 5.2). Add Stannous Chloride (SnCl2) as a reducing agent to stabilize.
-
Stop Solution: 50% Ethanol or 10% Acetic Acid.
Workflow
-
Equilibration: Pipette 100 µL of Substrate Solution into tubes. Warm to 37°C.
-
Enzyme Addition: Add 10 µL of CPA enzyme (diluted in Phosphate buffer).
-
Incubation: Incubate for exactly 15–30 minutes.
-
Termination: Add 100 µL of Ninhydrin Reagent immediately.
-
Development: Cap tubes (CRITICAL: prevent ammonia ingress) and boil at 100°C for 10-15 minutes .
-
Measurement: Cool rapidly on ice. Add 1 mL 50% Ethanol to dilute. Read at 570 nm .
Part 6: Frequently Asked Questions (Troubleshooting)
Q: My reagent blank (no enzyme/substrate) turns purple after boiling. Why? A: This is "Ammonia Scavenging." Your distilled water likely contains dissolved ammonia, or there are ammonia vapors in the lab (common if you work near a fume hood used for ammonium hydroxide).
-
Fix: Use HPLC-grade water. Keep reaction tubes capped tightly during boiling.
Q: The color develops, but it fades rapidly. A: This indicates incomplete oxidation or oxidation by air after cooling.
-
Fix: Ensure your ninhydrin reagent contains Hydrindantin (reduced ninhydrin) or Stannous Chloride. This stabilizes the formation of Ruhemann's purple.
Q: Can I use a stop solution like TCA (Trichloroacetic acid)? A: Be careful. Strong acids can alter the pH of the ninhydrin reaction. Ninhydrin works best at pH 5.0–5.[2]5. If you acidify the sample too much with TCA, the color development will fail. We recommend heat inactivation or ethanol precipitation instead.
Q: My standard curve is non-linear at high concentrations. A: Ninhydrin consumes the amine. If your substrate conversion is high, you may run out of ninhydrin reagent. Ensure the molar ratio of Ninhydrin:Amine is at least 5:1.
References
-
Worthington Biochemical Corporation. Carboxypeptidase A Assay Manual. (Standard reference for CPA kinetics and unit definitions).
-
Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids.[1] Journal of Biological Chemistry, 176(1), 367-388. (The foundational text on ninhydrin chemistry).
-
Sigma-Aldrich. Enzymatic Assay of Carboxypeptidase A.[3] (Protocol specifying Hippuryl-Phe, but applicable buffer logic for Z-Phe-Gly).
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. (Review of interferences and mechanisms).
Sources
Preventing spontaneous hydrolysis of Carbobenzoxyphenylalanylglycine
A comprehensive guide for researchers, scientists, and drug development professionals on preventing the spontaneous hydrolysis of Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly-OH).
This guide provides in-depth technical support, troubleshooting advice, and preventative measures to ensure the stability and integrity of Carbobenzoxyphenylalanylglycine throughout your experimental workflows. As Senior Application Scientists, we have synthesized our expertise to provide you with a self-validating system of protocols and insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is Carbobenzoxyphenylalanylglycine and why is its stability important?
Carbobenzoxyphenylalanylglycine (Cbz-Phe-Gly-OH) is a dipeptide composed of phenylalanine and glycine, with its N-terminus protected by a carbobenzoxy (Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus of phenylalanine during coupling reactions[1]. The stability of this compound is paramount because its spontaneous hydrolysis can lead to the formation of impurities, such as Cbz-phenylalanine and glycine, or even the loss of the Cbz group, which can compromise the accuracy and reproducibility of experimental results.
Q2: What are the primary causes of spontaneous hydrolysis of Cbz-Phe-Gly-OH?
The two main sites of hydrolysis in Carbobenzoxyphenylalanylglycine are the peptide (amide) bond between phenylalanine and glycine, and the carbamate bond of the Cbz protecting group. The primary factors that can induce spontaneous hydrolysis are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the peptide bond. The Cbz group is generally stable under mildly acidic and basic conditions but can be cleaved by strong acids[1].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis[2].
-
Moisture: Water is a necessary reactant for hydrolysis. The presence of moisture, even from atmospheric humidity, can lead to the degradation of the lyophilized powder over time.
-
Enzymatic Contamination: The presence of proteases, either from microbial contamination or other sources, can rapidly cleave the peptide bond.
Q3: How should I properly store Cbz-Phe-Gly-OH to minimize hydrolysis?
Proper storage is the first line of defense against spontaneous hydrolysis. For long-term stability, lyophilized Cbz-Phe-Gly-OH should be stored at -20°C or lower in a tightly sealed container with a desiccant to protect it from moisture. For short-term storage, 2-8°C is acceptable. Before use, it is critical to allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.
Troubleshooting Guide: Identifying and Addressing Hydrolysis
If you suspect that your Carbobenzoxyphenylalanylglycine has undergone hydrolysis, the following guide will help you diagnose and address the issue.
Symptom: Inconsistent or unexpected experimental results.
This is often the first indication of a problem with the starting material. This could manifest as lower than expected yields in a synthesis reaction, or altered biological activity in a bioassay.
Diagnostic Workflow:
A decision tree for troubleshooting suspected hydrolysis.
Step 1: Analytical Confirmation
The most definitive way to confirm hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC Analysis: A stability-indicating HPLC method can separate the intact Cbz-Phe-Gly-OH from its potential hydrolysis products. An increase in the peaks corresponding to Cbz-phenylalanine and glycine, or a decrease in the main peak area of the starting material compared to a reference standard, would indicate hydrolysis.
-
LC-MS Analysis: LC-MS can be used to identify the masses of the impurities. The detection of masses corresponding to Cbz-phenylalanine (m/z 299.31) and glycine (m/z 75.07) would confirm peptide bond cleavage. The presence of phenylalanine (m/z 165.19) and glycine would indicate both peptide bond and Cbz group cleavage.
Step 2: Root Cause Analysis
Once hydrolysis is confirmed, it is crucial to identify the cause to prevent future occurrences.
-
Review Storage and Handling Procedures: Were the storage temperature and humidity recommendations followed? Was the container allowed to equilibrate to room temperature before opening?
-
Check Solvent and Reagent Quality: Was the compound dissolved in a solution with an extreme pH? Were the solvents of high purity and free of water?
-
Consider Experimental Conditions: Were the reaction or assay conditions, such as temperature and incubation time, appropriate for the stability of the compound?
Preventative Measures and Best Practices
Proactive measures are essential to maintain the integrity of Carbobenzoxyphenylalanylglycine.
Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C or below. Short-term: 2-8°C. | Reduces the rate of chemical degradation. |
| Moisture | Store in a tightly sealed container with a desiccant. Equilibrate to room temperature in a desiccator before opening. | Minimizes hydrolysis by limiting exposure to water. |
| Atmosphere | For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation. |
| Solutions | Prepare solutions fresh for each experiment. If storage is necessary, aliquot and store at -20°C or below for a short period. Avoid repeated freeze-thaw cycles. | The presence of a solvent, especially water, significantly accelerates hydrolysis. |
Experimental Design
-
pH Control: When preparing solutions, use buffers to maintain a pH within the optimal stability range for the peptide, which is typically between pH 4 and 6. Avoid highly acidic or basic conditions unless required by the experimental protocol.
-
Temperature Management: Perform experimental steps at the lowest practical temperature to minimize thermal degradation.
-
Aqueous Solutions: Minimize the time that Cbz-Phe-Gly-OH is in an aqueous solution. If possible, use anhydrous solvents for non-aqueous reactions.
-
Forced Degradation Studies: For critical applications, it is advisable to perform forced degradation studies to understand the stability of Cbz-Phe-Gly-OH under your specific experimental conditions[3][4][5]. This involves subjecting the compound to stress conditions (e.g., high/low pH, high temperature, oxidation) and analyzing the degradation products.
Analytical Protocols for Monitoring Compound Integrity
Regularly monitoring the purity of your Carbobenzoxyphenylalanylglycine is crucial. The following are example protocols that can be adapted for this purpose.
Stability-Indicating HPLC Method
This method is designed to separate the intact dipeptide from its potential hydrolysis products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Expected Elution Order: Glycine (most polar) will elute first, followed by Cbz-phenylalanine, and then the intact Cbz-Phe-Gly-OH (most non-polar).
A typical workflow for HPLC analysis of Cbz-Phe-Gly-OH.
LC-MS for Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Monitor for the expected m/z values of the intact peptide and its potential degradation products.
| Compound | Expected m/z [M+H]⁺ |
| Cbz-Phe-Gly-OH | 385.15 |
| Cbz-Phe-OH | 300.12 |
| Glycine | 76.04 |
| Phenylalanine | 166.09 |
NMR Spectroscopy for Structural Confirmation
Proton NMR (¹H NMR) can be used to confirm the structure of Cbz-Phe-Gly-OH and detect major degradation products.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CD₃OD.
-
Analysis: Look for the characteristic peaks of the Cbz group (benzyl protons and aromatic ring), the phenylalanine side chain, and the glycine backbone. The appearance of new signals corresponding to the free amino acids can indicate hydrolysis. A comparative analysis of the NMR spectra of dipeptides with the same amino acid constituents reveals that the order in which the amino acids are connected in the dipeptide influences the chemical shift of at least the α-protons[6].
Hydrolysis Pathway
The primary non-enzymatic hydrolysis of Carbobenzoxyphenylalanylglycine in aqueous solution involves the nucleophilic attack of water on the carbonyl carbon of the peptide bond. This can be catalyzed by either acid or base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Resolving Z-Phe-Gly precipitation in enzyme kinetics assays
Resolving Z-Phe-Gly Precipitation in Enzyme Kinetics Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that unexpected substrate precipitation can halt promising research. This guide provides in-depth, field-proven insights into one of the most common challenges in protease assays: the precipitation of N-Carbobenzyloxy-L-phenylalanylglycine (Z-Phe-Gly).
Our approach goes beyond simple instructions; we delve into the causal mechanisms behind the problem and provide robust, self-validating protocols to ensure the integrity of your kinetic data.
Frequently Asked Questions (FAQs): First Principles
This section addresses the fundamental properties of Z-Phe-Gly and the underlying reasons for its problematic solubility.
Q1: What is Z-Phe-Gly and why is it prone to precipitation in aqueous buffers?
Z-Phe-Gly, or N-Carbobenzyloxy-L-phenylalanylglycine, is a dipeptide substrate commonly used to assay proteases like thermolysin.[1][2] Its structure contains a bulky, nonpolar N-terminal protecting group (carbobenzyloxy, "Z") and a phenylalanine residue, both of which are hydrophobic.[3] These features contribute to its high aggregation potential and inherently low solubility in aqueous solutions, leading to precipitation, especially at the concentrations required for kinetic assays.[3] While the glycine residue provides some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: At what point during my experiment is precipitation most likely to occur?
Precipitation can occur at several stages:
-
Initial Stock Preparation: Attempting to dissolve Z-Phe-Gly directly into an aqueous buffer is the most common point of failure.
-
During Dilution: When a concentrated organic stock solution of the substrate is diluted into the main aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[4]
-
During the Assay: Changes in temperature or long incubation times can lead to gradual precipitation, which will manifest as artifacts in your kinetic data (e.g., a non-linear reaction progress curve).
Q3: Can I just vortex or heat the solution to redissolve the precipitate?
While gentle warming can sometimes aid in dissolving the substrate during initial stock preparation, it is generally not a reliable solution for an ongoing assay.[5] Vigorous vortexing is unlikely to resolve the underlying insolubility and can denature the enzyme.[6] If precipitation occurs mid-assay, the results are compromised, and the experiment should be repeated with an optimized substrate preparation protocol.
Troubleshooting Guide: Practical Solutions & Protocols
If you are observing Z-Phe-Gly precipitation, follow this logical progression of troubleshooting steps.
Initial Diagnosis & Workflow
The first step is to identify the cause of precipitation and select the appropriate corrective action. The following workflow provides a systematic approach.
Caption: Troubleshooting workflow for Z-Phe-Gly precipitation.
Core Solution: The Co-Solvent Method
The most reliable method for solubilizing hydrophobic substrates like Z-Phe-Gly is the use of an organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[7][8]
Mechanism of Co-Solvent Action
DMSO is a polar aprotic solvent that is miscible with water.[9] It effectively solubilizes Z-Phe-Gly by forming a solvation shell around its hydrophobic regions (the carbobenzyloxy and phenyl groups), preventing them from aggregating in the aqueous environment of the assay buffer.
Caption: DMSO prevents Z-Phe-Gly aggregation via solvation.
Experimental Protocols
Protocol 1: Preparation of a Z-Phe-Gly Stock Solution
This protocol is foundational for preventing precipitation. Never attempt to dissolve Z-Phe-Gly directly in buffer.
-
Weigh Substrate: Accurately weigh the required amount of solid Z-Phe-Gly in a microcentrifuge tube.
-
Add Co-Solvent: Add 100% pure, anhydrous DMSO to the tube to achieve a high-concentration stock (e.g., 50-100 mM).
-
Dissolve: Mix thoroughly by vortexing. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes until the substrate is completely dissolved.
-
Storage: Store the stock solution at -20°C.[8] Stock solutions in DMSO are typically stable for several months.
Protocol 2: Performing the Enzyme Assay with a Co-Solvent
The order of addition and final co-solvent concentration are critical for assay success and data integrity.
-
Calculate Dilutions: Determine the volume of your Z-Phe-Gly stock needed for the desired final substrate concentration. Critically, calculate the resulting final percentage of DMSO in the total assay volume.
-
Prepare Assay Mixture: In your reaction vessel (e.g., cuvette or microplate well), combine the assay buffer, water, and any other reaction components except the enzyme and substrate.
-
Add Substrate: Add the calculated volume of the Z-Phe-Gly DMSO stock solution to the assay mixture. Mix thoroughly by pipetting up and down. Visually inspect to ensure no precipitation has occurred.
-
Equilibrate: Allow the mixture to equilibrate to the assay temperature (e.g., in the spectrophotometer).
-
Initiate Reaction: Add the enzyme as the final step to start the reaction and begin data acquisition immediately.[6]
Advanced Topics & Scientific Integrity
Q4: How does DMSO affect my enzyme's kinetic parameters?
This is a critical consideration. While DMSO is an excellent solubilizing agent, it is not inert and can influence enzyme performance.[12]
-
Enzyme Activity: High concentrations of DMSO (>10%) can perturb the enzyme's hydration shell and conformation, often leading to a reversible decrease in catalytic activity.[10][11]
-
Michaelis Constant (Kₘ): DMSO can alter the Kₘ, suggesting an effect on the enzyme's affinity for the substrate.[10]
-
Catalytic Efficiency (k_cat/Kₘ): The overall catalytic efficiency typically decreases as DMSO concentration increases.[10]
Trustworthiness Protocol: The DMSO Control To ensure your results are valid, you must run a control experiment.
-
Control Setup: Prepare a reaction that includes your enzyme and the highest concentration of DMSO used in your substrate dilutions, but without the substrate.
-
Purpose: This measures the baseline enzyme activity in the presence of the co-solvent and establishes if the solvent itself is causing inhibition or activation. This control is essential for correctly interpreting your results.
Data Presentation: Impact of DMSO on Enzyme Activity
| Final DMSO Conc. | Relative Enzyme Activity (%) | Kₘ (µM) | k_cat/Kₘ (M⁻¹s⁻¹) |
| 0% (Control) | 100 | 150 | 1.2 x 10⁵ |
| 1% | 98 | 155 | 1.1 x 10⁵ |
| 2% | 95 | 162 | 1.0 x 10⁵ |
| 5% | 88 | 180 | 0.8 x 10⁵ |
| 10% | 75 | 195 | 0.6 x 10⁵ |
| Note: Data are illustrative and will vary for each enzyme system. |
As shown, even modest increases in DMSO can impact kinetic parameters. It is imperative to keep the final concentration consistent across all experiments and as low as possible.
Q5: Are there alternatives if DMSO is incompatible with my enzyme?
While less common, some enzymes are highly sensitive to DMSO. If you have confirmed DMSO incompatibility, consider these alternatives:
-
Other Co-Solvents: Other water-miscible organic solvents like ethanol or methanol can be tested, but their effects on the enzyme must also be rigorously validated.[12][13]
-
pH Optimization: If your enzyme is stable over a range of pH values, you can try increasing the pH of your buffer (e.g., to pH 7.5-8.0). This will deprotonate the carboxylic acid of the glycine residue, increasing its charge and potentially improving aqueous solubility.[4][14] However, the optimal pH for enzyme activity must be the primary consideration.[2]
-
Alternative Substrates: If solubility issues persist and compromise data quality, consider using a more soluble substrate for your enzyme if one is available and validated in the literature.
References
- The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020). RSC Publishing.
- The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. (2019). MDPI.
- Inactivation Kinetics of Mushroom Tyrosinase in the Dimethyl Sulfoxide Solution. (N/A). CORE.
- How does DMSO affect enzyme activity?. (N/A). Homework.Study.com.
- Enzyme Analysis. (N/A). G-Biosciences.
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (N/A). PMC - NIH.
- Using Co-Solvent Approach to Improve the Performance of Lipase from Thermomyces lanuginosus in Preparation of 5. (N/A). N/A.
- Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. (N/A). ResearchGate.
- Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. (N/A). PMC - NIH.
- In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (N/A). Indian Journal of Pharmaceutical Sciences.
- Substrates in Practice. (N/A). ChromogenicSubstrates.com.
- Solubility Behavior of N -Carbobenzoxy- l -2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. (2021). ResearchGate.
- Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual. (N/A). Open Educational Resources.
- N-Carbobenzyloxyglycine | 1138-80-3. (2026). ChemicalBook.
- Protocol for Extracellular Enzyme Assays. (2016). wwwuser.gwdg.de.
- Cryoenzymology in mixed solvents without cosolvent effects on enzyme specific activity. (N/A). PMC - NIH.
- Kinetics of photochemical isomerization of TFA-Gly-ZΔPhe into TFA-Gly-EΔPhe. (N/A). Arkivoc.
- Best practices for working with molecular biology enzymes. (2022). YouTube.
- 10 - Organic Syntheses Procedure. (N/A). N/A.
- Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. (2006). N/A.
- How can I increase the solubility to perform an enzyme assay?. (2015). ResearchGate.
- Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. (2001). PubMed.
- Characterization of Thermolysin Variants. A, Effect of pH on the.... (N/A). ResearchGate.
- Size control of precipitated particles of amino acids using a bubble column evaporator. (2023). PMC.
- N-Carbobenzyloxy-L-phenylalanyl-L-phenylalanine | 13122-91-3. (N/A). TCI Chemicals.
- Kinetic characterization of thermolysin across a temperature range that.... (N/A). ResearchGate.
- N-Carbobenzyloxy-L-phenylalanine, 99+%. (N/A). Thermo Scientific Chemicals.
- Synthesis of dipeptide precursors with an immobilized thermolysin in ethyl acetate. (N/A). PubMed.
- The Problems Associated with Enzyme Purification. (2012). SciSpace.
- Amphipathic Phenylalanine-Induced Nucleophilic–Hydrophobic Interface Toward Highly Reversible Zn Anode. (2024). PMC.
- The Effect of the Presence of Amino Acids on the Precipitation of Inorganic Chemical-Garden Membranes: Biomineralization at the Origin of Life. (2022). Langmuir - ACS Publications.
- Prepare and Use Slide-A-Lyzer Concentrating Solution (PEG-20 Solution). (N/A). Thermo Fisher Scientific.
- Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2025). CrystEngComm (RSC Publishing).
- Greening peptide chemistry by using NBP as solvent for SPPS. (N/A). Lund University Publications.
- Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. (2016). MDPI.
- Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K. (2024). Physical Chemistry Research.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (N/A). Wsu.
- Exercise 4 KINETICS OF DISSOLUTION OF SOLID SUBSTANCES. (N/A). N/A.
- Kinetics Sample Lab. (N/A). PASCO scientific.
Sources
- 1. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 9. homework.study.com [homework.study.com]
- 10. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 11. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Effect of temperature on Z-Phe-Gly hydrolysis rates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the effect of temperature on the hydrolysis rates of N-Carbobenzoxy-L-phenylalanyl-L-glycine (Z-Phe-Gly). The content is structured in a flexible question-and-answer format to directly address common challenges and fundamental questions encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses core principles governing the thermal sensitivity of the Z-Phe-Gly hydrolysis reaction, particularly when catalyzed by metalloproteases like Carboxypeptidase A (CPA).
Question 1: How does temperature fundamentally affect the rate of enzyme-catalyzed Z-Phe-Gly hydrolysis?
Answer: Temperature exerts a dual influence on the rate of hydrolysis.
-
Increased Reaction Velocity: As temperature rises from a low starting point, the kinetic energy of both the enzyme and substrate molecules increases.[1][2] This leads to more frequent collisions between the enzyme's active site and the Z-Phe-Gly substrate, resulting in a faster rate of product formation.[2] For many enzymes, a 10°C increase can elevate activity by 50-100%.[2] This relationship is typically observed within the enzyme's optimal temperature range.
-
Thermal Denaturation: Beyond an optimal temperature, the increased thermal energy begins to disrupt the weak non-covalent bonds (like hydrogen bonds) that maintain the enzyme's specific three-dimensional structure.[2] This process, known as denaturation, alters the conformation of the active site, reducing its efficiency in binding the substrate and catalyzing the reaction. At excessively high temperatures, this denaturation becomes irreversible, leading to a rapid and permanent loss of catalytic activity.[2] Most animal enzymes, for instance, begin to denature rapidly above 40-50°C.[2][3]
Question 2: What is the "optimal temperature" and how is it determined for this reaction?
Answer: The optimal temperature (Topt) is the temperature at which the enzyme exhibits maximum catalytic activity under a specific set of experimental conditions (e.g., pH, substrate concentration, buffer composition). It represents the point of equilibrium where the rate of reaction is maximized before the detrimental effects of denaturation become dominant.
For Carboxypeptidase A (CPA), a common enzyme used for this type of hydrolysis, the optimal temperature is typically around 40°C, though this can be influenced by the specific source of the enzyme and reaction conditions.[4] Determining the Topt empirically is crucial for any new experimental setup. This involves measuring the initial hydrolysis rate across a range of temperatures (e.g., 20°C to 70°C) while keeping all other parameters constant. The temperature that yields the highest rate is the Topt.
Question 3: How can I quantify the relationship between temperature and the hydrolysis rate to determine the activation energy (Ea)?
Answer: The relationship between temperature and the reaction rate constant (k) can be modeled using the Arrhenius equation. By determining the reaction rate at several different temperatures, you can calculate the activation energy (Ea), which is the minimum energy required for the hydrolysis reaction to occur.
An Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), is used for this purpose.[5] The slope of the resulting line is equal to -Ea/R, where R is the universal gas constant (8.314 J/mol·K).[5] This plot provides a robust method for characterizing the thermal sensitivity of the reaction.[5]
Question 4: What happens to the enzyme's structure and activity at temperatures significantly above the optimum?
Answer: At temperatures above the optimum, the enzyme undergoes thermal denaturation. The increased thermal agitation overcomes the forces holding the protein in its precise folded shape.[2] This has several consequences:
-
Loss of Tertiary and Secondary Structure: The intricate folds and coils of the polypeptide chain unravel.
-
Alteration of the Active Site: The specific geometry of the active site, which is critical for substrate binding and catalysis, is lost.
-
Irreversible Inactivation: While minor, transient heat stress might be reversible, prolonged exposure to high temperatures typically causes the enzyme to misfold and aggregate, leading to a permanent loss of function. For example, intact Carboxypeptidase A can lose over 90% of its peptidase activity within two hours at 50°C.[3]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: My hydrolysis rates are consistently lower than expected across all temperatures.
Possible Causes & Solutions:
-
Sub-optimal pH: The activity of metalloproteases like CPA is highly pH-dependent. The reported optimal pH for CPA is often around 7.5-8.0.[6][7]
-
Solution: Verify the pH of your buffer system at the actual experimental temperature, as pH can shift with temperature. Perform a pH optimization experiment to find the ideal pH for your specific conditions.
-
-
Incorrect Cofactor Concentration: CPA is a zinc-containing metalloenzyme. The presence of chelating agents (like EDTA) in your reagents can strip the zinc ion from the active site, inactivating the enzyme.
-
Solution: Ensure all solutions are free from chelating agents. If necessary, supplement the buffer with a low concentration of ZnSO4, but be cautious as excess metal ions can also be inhibitory.
-
-
Enzyme Degradation: The enzyme may have lost activity during storage.
-
Solution: Store enzymes at recommended temperatures (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Always aliquot the enzyme stock to avoid repeated freeze-thaw cycles. Run a standard activity assay to confirm the specific activity of your enzyme stock before starting temperature-dependent experiments.
-
Issue 2: The data points on my Arrhenius plot form a curve instead of a straight line.
Possible Causes & Solutions:
-
Denaturation at Higher Temperatures: The most common cause of non-linearity in an Arrhenius plot is enzyme denaturation at the higher end of the temperature range.[5] The plot will show a sharp downward curve at lower 1/T values (higher temperatures) because the rate constant decreases dramatically as the enzyme inactivates.
-
Solution: Limit your Arrhenius analysis to the linear portion of the plot, which represents the temperature range where the reaction rate is primarily governed by kinetics, not by enzyme instability.
-
-
Change in the Rate-Limiting Step: A break or change in the slope of the Arrhenius plot can indicate that a different step in the reaction mechanism has become rate-limiting at different temperatures.[5]
-
Solution: This is a more complex phenomenon that may require more advanced kinetic studies to elucidate the multi-step reaction pathway.
-
-
Substrate Solubility Issues: Z-Phe-Gly may have limited solubility, especially at lower temperatures. If the substrate precipitates, the effective substrate concentration decreases, leading to a lower-than-expected reaction rate.
-
Solution: Visually inspect your reaction mixtures at each temperature for any signs of precipitation. Determine the solubility of Z-Phe-Gly in your reaction buffer across the entire temperature range to ensure you are working below its saturation point.
-
Issue 3: I am observing high variability in my hydrolysis rates, especially at higher temperatures.
Possible Causes & Solutions:
-
Inaccurate Temperature Control: Small fluctuations in temperature can lead to significant changes in reaction rates, as a 1-2 degree variation can alter results by 10-20%.[2] This effect is more pronounced at higher temperatures where the enzyme is less stable.
-
Solution: Use a high-precision water bath or thermal cycler with excellent temperature stability and uniformity. Always pre-equilibrate all reaction components (buffer, substrate, enzyme) to the target temperature before initiating the reaction.
-
-
Time-Dependent Inactivation: At temperatures near or above the Topt, the enzyme is actively denaturing over time. If your measurement time is long, the rate you measure will be an average over a period of declining enzyme activity.
-
Solution: Use a continuous monitoring assay if possible. If using fixed time-point assays, ensure the incubation time is short enough to remain within the initial linear phase of the reaction. Perform control experiments to measure the enzyme's half-life at each elevated temperature.[8]
-
Experimental Protocols & Data
Protocol: Determining the Temperature Profile and Activation Energy of Z-Phe-Gly Hydrolysis
This protocol provides a framework for systematically investigating the effect of temperature on Z-Phe-Gly hydrolysis catalyzed by Carboxypeptidase A.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Prepare a stock solution and adjust the pH at room temperature.
- Substrate Stock: Prepare a 10 mM stock solution of Z-Phe-Gly in a suitable solvent (e.g., a small amount of DMSO, then dilute with Assay Buffer) ensuring it is fully dissolved.
- Enzyme Stock: Prepare a 1 mg/mL stock of Carboxypeptidase A in a storage buffer (e.g., 10 mM Tris, pH 7.5 with 10% glycerol). Aliquot and store at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) in cold Assay Buffer just before use.
2. Experimental Setup:
- Set up a series of temperature-controlled water baths or a thermal cycler with a gradient function to cover a range from 25°C to 65°C in 5°C increments.
- For each temperature, label a set of microcentrifuge tubes for the reaction, a 'no-enzyme' control, and a 'no-substrate' control.
3. Reaction Procedure:
- Pipette 980 µL of Assay Buffer into each tube.
- Add 10 µL of the 10 mM Z-Phe-Gly stock solution to the reaction tubes and 'no-enzyme' controls (final concentration: 100 µM).
- Place all tubes in their respective temperature blocks and allow them to equilibrate for at least 10 minutes.
- To initiate the reaction, add 10 µL of the 10 µg/mL enzyme working solution to the reaction tubes and 'no-substrate' controls. Mix gently by flicking.
- Start a timer immediately.
- At defined time points (e.g., 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding it to a quenching agent (e.g., a strong acid like 1 M HCl, which will denature the enzyme).
- Analyze the amount of product formed (e.g., Glycine or Phenylalanine) using a suitable method like HPLC or a colorimetric assay (e.g., ninhydrin assay).
4. Data Analysis:
- For each temperature, plot the product concentration versus time. The initial reaction rate (V0) is the slope of the linear portion of this curve.
- Convert V0 to the rate constant (k) if substrate concentration is saturating (k = Vmax / [E]total).
- Construct an Arrhenius plot by graphing ln(k) vs. 1/T (in Kelvin).
- Determine the slope of the linear region of the Arrhenius plot.
- Calculate the Activation Energy (Ea) using the formula: Ea = -slope × R , where R = 8.314 J/mol·K.
Data Presentation: Hydrolysis of Z-Phe-Gly
The following table presents representative data from an experiment conducted according to the protocol above.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Initial Rate (V₀) (µM/min) | Rate Constant (k) (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 15.2 | 2.53 | 0.93 |
| 30 | 303.15 | 0.003299 | 21.8 | 3.63 | 1.29 |
| 35 | 308.15 | 0.003245 | 30.5 | 5.08 | 1.63 |
| 40 | 313.15 | 0.003193 | 41.1 | 6.85 | 1.92 |
| 45 | 318.15 | 0.003143 | 45.3 | 7.55 | 2.02 |
| 50 | 323.15 | 0.003095 | 38.6 | 6.43 | 1.86 |
| 55 | 328.15 | 0.003047 | 24.1 | 4.02 | 1.39 |
| 60 | 333.15 | 0.003002 | 11.5 | 1.92 | 0.65 |
Note: This data illustrates the expected trend. The optimal temperature is observed around 45°C. The rates decrease significantly beyond this point due to denaturation. For the Arrhenius plot, only the data points from 25°C to 45°C should be used to calculate Ea.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining temperature effects on hydrolysis.
Conceptual Relationship Diagram
Caption: Interplay of temperature, energy, and enzyme stability.
References
-
Solomon, B., Klibanov, A. M., & Katchalski-Katzir, E. (1995). Thermostabilization of carboxypeptidase A by interaction with its monoclonal antibodies. Peptide Science, 38(4), 445-51. [Link]
-
Timson, D. J. (2015). The fundamentals of steady-state enzyme kinetics. ResearchGate. [Link]
-
Qian, Y., Engel, M. H., Macko, S. A., Carpenter, S., & Deming, J. W. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Geochimica et Cosmochimica Acta, 57(14), 3281-3293. [Link]
-
Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. [Link]
-
Wang, J., Wang, Y., Zhang, R., et al. (2024). Enhancing the thermostability of carboxypeptidase A by rational design of disulfide bonds. Maximum Academic Press. [Link]
-
Akkoc, S., & Demir, G. K. (2024). Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. DergiPark. [Link]
-
Faisal, M., Scutti, D., & Liorca, J. (2021). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. ResearchGate. [Link]
-
Razavi, B. S., Zare, M., & Blagodatskaya, E. (2016). Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect—a case study on loamy haplic Luvisol. Frontiers in Microbiology, 7, 1233. [Link]
-
Wang, J., Zhang, R., Wang, Y., et al. (2022). Enhancing the thermostability of carboxypeptidase A by a multiple computer-aided rational design based on amino acids preferences at β-turns. ResearchGate. [Link]
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352-9. [Link]
-
Folk, J. E., Piez, K. A., Carroll, W. R., & Gladner, J. A. (1960). The Kinetics of Carboxypeptidase B Activity. The Journal of Biological Chemistry, 235(8), 2272-2277. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Thermostabilization of carboxypeptidase A by interaction with its monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maxapress.com [maxapress.com]
Technical Guide: Mitigating Product Inhibition in Z-Phe-Gly Kinetic Studies
Introduction: The "Bending Curve" Problem
In kinetic studies involving the hydrolysis of N-Carbobenzoxy-Glycyl-L-Phenylalanine (Z-Phe-Gly) —typically by metalloproteases like Carboxypeptidase A (CPA) or Thermolysin —researchers often encounter a frustrating phenomenon: the reaction velocity drops off much faster than substrate depletion alone would predict.
This is rarely an error in pipetting or enzyme degradation. It is a fundamental biochemical feature: Product Inhibition .
The cleavage of Z-Phe-Gly releases L-Phenylalanine (L-Phe) and Z-Glycine . L-Phe is a potent competitive inhibitor for the S1' subsite of many carboxypeptidases. As the reaction proceeds, the accumulating L-Phe competes with the remaining Z-Phe-Gly for the active site, distorting your
This guide provides the diagnostic workflows and experimental protocols to isolate, quantify, and remove this inhibition to ensure data integrity.
Diagnostic Hub: Is it Inhibition or Instability?
Before altering your protocol, you must confirm that product inhibition is the root cause of the non-linear progress curve. Enzyme denaturation (thermal instability) looks identical to product inhibition on a standard progress curve.
Diagnostic Workflow
Use the following logic gate to determine the cause of your signal loss.
Figure 1: Decision tree for distinguishing between competitive product inhibition and enzyme inactivation.
Experimental Solutions
Once product inhibition is confirmed, use one of the following three protocols. Method A is the industry standard for general kinetics. Method B is required for rigorous mechanism determination.
Method A: The Strict Initial Rate Protocol (Standard)
Objective: Measure velocity before
The Science:
By restricting data collection to the first <10% of substrate conversion, the concentration of L-Phe remains negligible. This renders the term
Protocol:
-
Preparation: Equilibrate buffer (25 mM Tris-HCl, 0.5 M NaCl, pH 7.5) to exactly 25°C.
-
Blanking: Place cuvette with substrate only (Z-Phe-Gly) in the spectrophotometer. Zero the instrument at 254 nm (peptide bond absorbance).
-
Initiation: Add enzyme (final conc ~0.1–1.0 nM) and mix by rapid inversion (3x). Do not vortex.
-
Data Capture:
-
Start recording immediately.
-
Critical Window: Analyze only the first 30–60 seconds .
-
Threshold: If the absorbance change (
) exceeds 0.05 AU within this window, dilute the enzyme.
-
-
Validation: Calculate the
of the slope. If , the window is too long; shorten the time or reduce enzyme concentration.
Method B: Integrated Rate Equation Analysis (Advanced)
Objective: Use the entire progress curve (including the inhibition phase) to mathematically solve for
The Science: Instead of discarding the "bending" part of the curve, we fit the data to the integrated form of the Michaelis-Menten equation that accounts for competitive product inhibition.
Equation:
Protocol:
-
Run the reaction until ~90% completion (depletion of Z-Phe-Gly).
-
Export the raw Time vs. Absorbance data.
-
Use non-linear regression software (e.g., DynaFit, GraphPad Prism) to fit the data to the Integrated Rate Equation for Competitive Product Inhibition .
-
Output: This method yields
, , and (inhibition constant for L-Phe) from a single run.
Comparison of Methods
| Feature | Method A: Initial Rate | Method B: Integrated Rate |
| Complexity | Low | High (Requires computational fitting) |
| Data Usage | First 5-10% only | 100% of the curve |
| Sensitivity to Noise | High (Slope error) | Low (Averaged over time) |
| Output | ||
| Best For | Routine screening | Mechanism determination |
Visualizing the Mechanism
Understanding where the product binds helps in designing the experiment.
Figure 2: Competitive inhibition mechanism. L-Phe (Product) binds to the free Enzyme, preventing Z-Phe-Gly (Substrate) binding.
Frequently Asked Questions (FAQ)
Q: Can I use a coupled assay to remove the product? A: While theoretically possible (e.g., using L-amino acid oxidase to consume L-Phe), it is not recommended for Z-Phe-Gly kinetics. The coupled enzyme often introduces its own rate-limiting steps and absorbance interference at 254 nm. The Initial Rate Method is superior for accuracy in this specific system.
Q: Why does my blank (substrate only) show activity? A: Z-Phe-Gly can undergo slow spontaneous hydrolysis at high pH (>8.5) or if the buffer is contaminated with trace metals. Ensure your buffer includes 0.5 M NaCl (to stabilize CPA) and is strictly at pH 7.5. If the drift continues, prepare fresh substrate in 10% Lithium Chloride or appropriate solvent immediately before use.
Q: My
Q: What is the literature
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry, 9(22), 4352–4359.
- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker Inc. (Referencing CPA inhibition mechanisms).
- Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience.
-
Folk, J. E., & Schirmer, E. W. (1963). The Porcine Pancreatic Carboxypeptidase A System. Journal of Biological Chemistry, 238, 3884-3894.
Technical Guide: Z-Phe-Gly Assay Optimization & Buffer Interference
This guide addresses the technical challenges associated with the Z-Phe-Gly (N-Carbobenzoxy-L-Phenylalanyl-Glycine) assay. While often used as a substrate for Carboxypeptidase Y (CPY) or as a structural scaffold for Cathepsin B inhibitors, users frequently encounter inconsistent data due to buffer salt interference, solubility limits, and enzyme-substrate mismatching.
Senior Application Scientist Note
"In my experience, 80% of 'failed' Z-Phe-Gly assays stem from two oversights: ignoring the specific ionic requirements of the enzyme subclass (e.g., Metallo- vs. Serine proteases) and failing to account for the hydrophobic solubility limit of the Z-group. This guide moves beyond basic protocols to address the physicochemical interactions between your buffer salts and the Z-Phe-Gly reaction system."
Part 1: The Buffer Interference Matrix
Buffer salts are not inert spacers; they are active components that can chelate cofactors, competitively inhibit active sites, or alter substrate solubility.
Table 1: Buffer Salt Interference Profile for Z-Phe-Gly Assays
| Buffer System | Interference Risk | Mechanism of Interference | Recommended For |
| Phosphate (PBS/NaPi) | HIGH (for CPA) | Competitive Inhibition : Phosphate anions compete with the carboxylate of the substrate for the active site (specifically in Carboxypeptidase A).Chelation : Precipitates Zinc/Calcium required by metalloproteases. | CPY (Serine proteases) only. Avoid for CPA/Metallo-enzymes. |
| Citrate | CRITICAL | Chelation : Strong chelator of Zn²⁺ and Ca²⁺. Strips the metal cofactor from metalloproteases (CPA, ACE), causing irreversible inactivation. | Acidic proteases (e.g., Cathepsin D) if no metal cofactors are required. |
| Tris-HCl | MODERATE | Temperature Sensitivity : pH fluctuates significantly with temperature ( | General use, provided temperature is strictly controlled (25°C). |
| HEPES / MOPS | LOW | Non-Interfering : Minimal metal binding. Stable pKa. Does not compete for the S1' subsite. | Gold Standard for CPA, CPY, and Cathepsin assays. |
| Acetate | LOW | Weak Interaction : Good for acidic pH assays (Cathepsins, CPY). | CPY (pH 5.5–6.5). |
Part 2: Troubleshooting Guides & FAQs
Scenario A: "I am seeing zero or very low activity with Carboxypeptidase A (CPA)."
Q: I am using Z-Phe-Gly to measure CPA activity in Phosphate Buffer (pH 7.5), but the rate is negligible. Is my enzyme dead? A: Your enzyme is likely active, but you are facing a double interference issue:
-
Substrate Mismatch: CPA (Bovine Pancreas) has a strong specificity for aromatic or branched C-terminal residues (e.g., Z-Phe-Phe or Hippuryl-Phe ). Z-Phe-Gly presents a small glycine residue at the C-terminus, which CPA hydrolyzes very poorly (high
, low ). -
Buffer Inhibition: Phosphate ions act as competitive inhibitors for CPA. They mimic the transition state or bind the active site arginine (Arg-145), preventing substrate entry.
Corrective Action:
-
Switch Substrate: Use Hippuryl-L-Phenylalanine (HPA) or Z-Gly-Phe (reversed sequence) if you must use CPA.
-
Switch Buffer: Use 25 mM Tris-HCl or HEPES with 500 mM NaCl (high ionic strength is required to solubilize CPA).
Scenario B: "My Z-Phe-Gly substrate precipitates upon addition to the buffer."
Q: I prepared a 10 mM stock of Z-Phe-Gly in water, but it's cloudy. When I add it to the assay, the OD spikes. A: The Z-group (Carbobenzoxy) is highly hydrophobic. Z-Phe-Gly is sparingly soluble in pure water and will "salt out" in high-ionic-strength buffers (like the 500 mM NaCl often used for CPA).
Corrective Action:
-
Solvent Carrier: Dissolve the substrate in 100% Methanol or DMF to create a high-concentration stock (e.g., 20-50 mM).
-
Limit Final Organic %: Ensure the final concentration of Methanol/DMF in the assay well is <1-2% to avoid denaturing the enzyme.
-
Order of Addition: Add buffer first, then enzyme, and initiate the reaction with the substrate (dissolved in organic solvent) last to ensure rapid dispersion.
Scenario C: "The reaction rate drifts in Carboxypeptidase Y (CPY) assays."
Q: I am using Z-Phe-Gly with CPY (Yeast) in unbuffered saline. The pH drops, and the reaction slows down. A: Hydrolysis of Z-Phe-Gly releases Z-Phe and Glycine . The release of the free carboxylic acid on the Z-Phe product (and the free Glycine zwitterion) acidifies the solution. CPY activity drops sharply below pH 5.5.
Corrective Action:
-
Buffer Capacity: Use 50 mM MOPS or MES (pH 6.5). These Good's buffers have sufficient capacity to absorb the protons released during hydrolysis without interfering with the serine active site.
Part 3: Validated Assay Protocol (CPY Focus)
Since Z-Phe-Gly is an optimal substrate for Carboxypeptidase Y (CPY) and not CPA, this protocol focuses on CPY.
Principle: CPY hydrolyzes Z-Phe-Gly to Z-Phe + Gly. The reaction is monitored by the decrease in absorbance at 230–240 nm (peptide bond cleavage) or via a coupled ninhydrin assay for free Glycine.
Reagents:
-
Assay Buffer: 50 mM MOPS, pH 6.5, 1 mM EDTA (to chelate trace metals that might inhibit CPY).
-
Substrate Stock: 20 mM Z-Phe-Gly in DMF.
-
Enzyme Diluent: 0.1% BSA in water (stabilizes low-concentration enzyme).
Workflow:
-
Blanking: Add 980 µL Assay Buffer + 10 µL Substrate Stock to a quartz cuvette. Zero the spectrophotometer at 237 nm.
-
Equilibration: Incubate at 25°C for 3 minutes.
-
Initiation: Add 10 µL CPY Enzyme Solution (approx. 1-5 units/mL). Mix by inversion immediately.
-
Measurement: Record
for 3–5 minutes. -
Calculation:
(Note: Determine experimentally; typically at 237nm due to the Z-group absorbance).
Part 4: Visualization of Interference Mechanisms
Figure 1: Troubleshooting Logic Tree
Caption: Logic flow for diagnosing low activity in Z-Phe-Gly assays based on enzyme type and buffer composition.
Figure 2: Mechanism of Buffer Interference
Caption: Mechanistic pathways showing how Phosphate (competition) and Citrate (chelation) prevent successful Z-Phe-Gly hydrolysis in metalloproteases.
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry. (Discusses phosphate inhibition mechanisms).[1]
-
Bai, Y., & Hayashi, R. (1979). Properties of the Folate-hydrolyzing Enzyme of Crithidia fasciculata as a Carboxypeptidase. Bioscience, Biotechnology, and Biochemistry.[2] (Demonstrates Z-Phe-Gly hydrolysis by CPY-like enzymes). Retrieved from [Link]
-
Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L.[3] Methods in Enzymology. (Details Z-Phe-Gly derivatives as inhibitors/substrates for Cysteine proteases).
Sources
Technical Support Center: Stability and Handling of Z-Phe-Gly Stock Solutions
Welcome to the technical support guide for N-α-Cbz-L-phenylalanyl-L-glycine (Z-Phe-Gly). As a protected dipeptide, Z-Phe-Gly is a critical reagent in various biochemical assays and a fundamental building block in peptide synthesis. The integrity and concentration of your stock solution are paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to ensure the long-term stability of your Z-Phe-Gly stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for my Z-Phe-Gly stock solution?
The stability of any peptide in solution is significantly lower than in its lyophilized form.[1] For Z-Phe-Gly stock solutions, storage temperature and handling are the most critical factors.
-
Temperature: For short- to mid-term storage (1-4 weeks), -20°C is generally acceptable.[2] However, for long-term storage (months), storing aliquots at -80°C is strongly recommended to minimize the rate of chemical degradation.[2][3] Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide stability.[4]
-
Aliquoting: This is arguably the most crucial step. To prevent degradation from repeated freeze-thaw cycles, you should divide your stock solution into single-use aliquots upon preparation.[4] This practice ensures that the main stock remains frozen and undisturbed.
-
Light and Air Exposure: Z-Phe-Gly contains a phenylalanine residue, which has an aromatic ring. While not as sensitive as Tryptophan, it is best practice to protect peptide solutions from light by using amber vials or wrapping tubes in foil.[3] To prevent potential oxidation, ensure vials are tightly sealed.[1]
Q2: Which solvent should I use to prepare and store my Z-Phe-Gly stock solution?
The choice of solvent depends on the final application. Z-Phe-Gly, being an N-terminally protected dipeptide, has limited solubility in purely aqueous solutions.
-
Primary Stock Solution: High-purity dimethyl sulfoxide (DMSO) or ethanol are excellent choices for creating a concentrated primary stock solution.[5][6] These organic solvents typically allow for solubilization at higher concentrations and are suitable for storage at -20°C or -80°C.
-
Working Solutions: For most biological assays, the concentrated stock is diluted into an aqueous buffer. The pH of this buffer is critical. A slightly acidic pH of 5-6 is often recommended for peptide solutions as it can reduce the rate of base-catalyzed hydrolysis.[3][7]
Q3: What is the expected shelf-life of a Z-Phe-Gly stock solution at -20°C?
While specific stability data for Z-Phe-Gly is not extensively published, we can infer its stability from general peptide handling guidelines and data on similar compounds. A peptide solution at -20°C may be stable for several weeks to a few months.[2] Some suppliers of similar Z-protected peptide substrates recommend a storage period of one month at -20°C, and six months at -80°C for their stock solutions.[8][9]
Crucially, the exact shelf-life depends on the solvent, pH, concentration, and the purity of the initial material. For critical applications, it is essential to perform a stability assessment.
Q4: What are the primary chemical degradation pathways for Z-Phe-Gly in a stock solution?
Unlike peptides containing more labile residues (e.g., Asparagine, Cysteine, Methionine), Z-Phe-Gly is relatively robust.[10] The primary degradation concern during storage is:
-
Hydrolysis: The peptide bond between Phenylalanine and Glycine can be cleaved via hydrolysis.[10] This process is accelerated by extreme pH (both acidic and alkaline) and higher temperatures.[2]
-
Protecting Group Integrity: The N-terminal benzyloxycarbonyl (Cbz or Z) group is generally stable under the mild conditions used for storage.[11] Its cleavage typically requires specific catalytic conditions (e.g., hydrogenolysis) or strong acids, which are not present in a standard stock solution.[12][13]
The side chains of Phenylalanine and Glycine are not susceptible to common degradation pathways like oxidation or deamidation.[10]
Q5: How can I verify the integrity and concentration of an older Z-Phe-Gly stock solution?
If you suspect degradation or are using a stock that has been stored for an extended period, you must verify its integrity. The most reliable method is High-Performance Liquid Chromatography (HPLC).
-
Principle: A stability-indicating HPLC method can separate the intact Z-Phe-Gly from its potential degradation products (e.g., Z-Phe and Gly).[14]
-
Procedure: By comparing the chromatogram of your aged stock solution to that of a freshly prepared standard, you can assess stability. A significant decrease in the area of the main Z-Phe-Gly peak, or the appearance of new peaks, indicates degradation.[15][16] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to definitively identify the degradation products.[17]
Troubleshooting Guide
| Symptom Observed | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent Assay Results / Loss of Signal | Peptide Degradation | The concentration of intact Z-Phe-Gly has decreased, leading to unreliable results. Prepare a fresh stock solution from lyophilized powder. For future use, ensure proper aliquoting and storage at -80°C to minimize degradation.[2][3] |
| Precipitate Forms After Thawing | Poor Solubility / Freeze-Thaw Cycles | The peptide may be precipitating out of solution. This can be caused by exceeding the solubility limit in the chosen buffer or by aggregation induced by repeated freeze-thaw cycles.[18] Gently warm the vial to 37°C and vortex to redissolve. If the issue persists, consider preparing a new stock. Always aliquot to avoid freeze-thaw cycles.[1][4] |
| Gradual Decline in Performance Over Time | Slow Degradation at -20°C | Storage at -20°C slows, but does not completely halt, chemical reactions like hydrolysis.[2] For long-term, multi-month projects, transition to storing aliquots at -80°C. Perform a periodic quality control check using HPLC to validate the integrity of your stock.[14][19] |
Validated Experimental Protocols
Protocol 1: Preparation of Stable Z-Phe-Gly Stock Solutions
This protocol is designed to maximize the stability and longevity of your Z-Phe-Gly reagent.
-
Equilibrate Reagent: Before opening, allow the vial of lyophilized Z-Phe-Gly powder to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing on the hygroscopic peptide powder, which would promote hydrolysis.[1]
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to the vial to achieve a desired high concentration (e.g., 50-100 mM).
-
Ensure Complete Dissolution: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Aliquoting (Critical Step): Immediately dispense the concentrated stock solution into single-use, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to avoid wasting material and prevent freeze-thaw cycles.[4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots protected from light at -80°C for long-term stability or at -20°C for short-term use.[3]
Protocol 2: Basic Stability Assessment via RP-HPLC
This protocol provides a framework for comparing an aged stock solution to a fresh standard.
-
Prepare Fresh Standard: Following Protocol 1, prepare a new solution of Z-Phe-Gly at the same concentration as the stock solution you are testing. This will be your "Time Zero" (T=0) reference.
-
Sample Preparation: Thaw one aliquot of your aged stock solution ("Time X"). Dilute both the T=0 and T=X samples to an appropriate concentration (e.g., 1 mg/mL) in the HPLC mobile phase A.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.[19]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the aromatic Z-group and Phenylalanine).
-
-
Data Analysis:
-
Inject the T=0 sample to determine the retention time and peak area of intact Z-Phe-Gly.
-
Inject the T=X sample.
-
Compare the chromatograms: Look for a decrease in the peak area of the main compound and the emergence of new peaks (earlier eluting peaks may correspond to cleaved, more polar products).[14] The percentage of remaining intact peptide can be calculated as: (Peak Area at T=X / Peak Area at T=0) * 100.
-
References
- Vertex AI Search, How to Store Peptides | Best Practices for Researchers.
- Vertex AI Search, Peptide Storage Guide.
- Vertex AI Search, Storage and Handling Synthetic Peptides - Sigma-Aldrich.
- Vertex AI Search, Peptide solubility and storage - AltaBioscience.
- Vertex AI Search, Peptide Storage - Nibsc.org.
- Vertex AI Search, Peptide Handling Guideline - BioCat.
- Vertex AI Search, Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- Vertex AI Search, Peptide Stability in Formulations | R&D Guide for Success.
- Vertex AI Search, Stability-indicating methods for peptide drug analysis - AMSbiopharma.
- Vertex AI Search, Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
- Vertex AI Search, Z-FR-AMC Fluorogenic Peptide Substrate ES009 - R&D Systems.
- Vertex AI Search, Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC.
- Vertex AI Search, HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera.
- Vertex AI Search, 1 Protection Reactions - Wiley-VCH.
- Vertex AI Search, Z-LR-AMC Fluorogenic Peptide Substrate (ES008) by R&D Systems, Part of Bio-Techne.
- Vertex AI Search, Z-Gly-Gly-Phe-OH - SRIRAMCHEM.
- Vertex AI Search, Z-Gly-Pro-AMC | Fluorogenic Substrate - MedchemExpress.com.
- Vertex AI Search, (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate.
- Vertex AI Search, Z-Gly-Gly-Phe-OH | Active Compound | MedChemExpress.
- Vertex AI Search, Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide (C0855) - Datasheet - Sigma-Aldrich.
- Vertex AI Search, Peptide Stability and Potential Degradation Pathways - MilliporeSigma.
- Vertex AI Search, Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
Sources
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocat.com [biocat.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. ijsra.net [ijsra.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. biovera.com.au [biovera.com.au]
Technical Support Center: Enzyme Kinetics & Solubility Optimization
Topic: Minimizing solvent effects on enzyme activity with Z-Phe-Gly Role: Senior Application Scientist Context: Technical Support Center
Subject: Minimizing Solvent Effects on Enzyme Activity with Z-Phe-Gly
ID: KB-ZPG-042 Last Updated: 2025-10-24
Executive Summary
The dipeptide substrate Z-Phe-Gly (Carbobenzoxy-L-phenylalanyl-glycine) presents a classic biocatalytic paradox: it requires organic cosolvents for solubility due to the hydrophobic Z-group and phenyl ring, yet these same solvents often denature the metalloproteases (e.g., Thermolysin, Carboxypeptidase A) required to hydrolyze or synthesize it.
This guide provides field-proven protocols to balance substrate availability (solubility) against catalytic integrity (stability). We move beyond simple "solvent swapping" to advanced techniques like Salt-Induced Activation and pH Memory exploitation .
Module 1: Solvent Selection & The "Critical Concentration"
The Challenge
Z-Phe-Gly is sparingly soluble in pure aqueous buffers. To achieve
Troubleshooting Guide: Selecting the Right Cosolvent
| Solvent Class | Examples | Compatibility with Z-Phe-Gly | Enzyme Risk Factor | Recommendation |
| Aprotic Polar | DMSO, DMF | High (Excellent solubility) | Moderate (Tolerated up to ~10-20%) | Primary Choice. DMSO is preferred due to lower vapor pressure and high dielectric constant. |
| Protic | Ethanol, Isopropanol | Moderate | High (Strips water, distorts active site) | Avoid if possible. Use only <5% v/v. |
| Non-Polar | Ethyl Acetate, Hexane | Low (Z-Phe-Gly is too polar) | Low (Enzyme remains rigid) | Use only in biphasic systems (see Module 3). |
Protocol: Determining Critical Solvent Concentration ( )
Do not guess the solvent limit. Determine the
-
Prepare Stock: Dissolve Z-Phe-Gly in 100% DMSO to a concentration of 50 mM.
-
Titrate: Prepare enzyme assay buffers containing 0%, 5%, 10%, 15%, 20%, and 30% DMSO.
-
Incubate: Add enzyme to each buffer without substrate and incubate for 30 minutes.
-
Assay: Add substrate stock (keeping final DMSO constant) and measure initial rate (
). -
Plot: Relative Activity (%) vs. DMSO Concentration.
Expert Insight: For Thermolysin, activity often remains stable up to 10-15% DMSO . Beyond this, the hydrophobic core destabilizes unless you apply the "Salt Strategy" (see Module 2).
Module 2: The "Salt Activation" Strategy (High-Value Protocol)
The Mechanism
Most researchers try to remove additives to save the enzyme. With metalloproteases like Thermolysin acting on hydrophobic substrates (Z-Phe-Gly), you should do the opposite.
Adding high concentrations of neutral salts (NaCl) exerts a "Salting-Out" effect . This strengthens hydrophobic interactions within the protein core (stabilization) and enhances the binding of the hydrophobic Z-Phe-Gly to the active site (activation).
Experimental Workflow
Figure 1: The mechanism of salt-induced activation for hydrophobic substrates.
Step-by-Step Protocol
-
Buffer Prep: Prepare 50 mM Tris-HCl, 10 mM CaCl₂ (essential for Thermolysin stability), pH 7.5.
-
Salt Addition: Dissolve NaCl to a final concentration of 3.0 M to 4.0 M .
-
Note: The solution will be viscous.[1] Ensure complete dissolution.
-
-
Substrate Addition: Add Z-Phe-Gly (dissolved in minimal DMSO).
-
Observation: You may observe a 20-50 fold increase in
compared to low-salt conditions. -
Why this works: The high salt environment makes the solvent extremely polar, forcing the hydrophobic Z-Phe-Gly into the hydrophobic pocket of the enzyme to "escape" the solvent.
Module 3: "pH Memory" for Organic Media
The Concept
When using high concentrations of organic solvents (>90%) for reverse hydrolysis (synthesis), the enzyme cannot protonate/deprotonate because there is no bulk water. The enzyme "remembers" the ionization state of the last aqueous solution it was in.
Protocol: pH Tuning for Lyophilization
If you are observing low activity in organic media, your enzyme was likely lyophilized from the "wrong" pH.
-
Determine Optimum: Identify the aqueous pH optimum for Z-Phe-Gly hydrolysis (usually pH 7.0 - 7.5 for Thermolysin).
-
Adjust: Dissolve enzyme in a buffer at exactly this pH.
-
Flash Freeze: Freeze in liquid nitrogen to lock conformation.
-
Lyophilize: Freeze-dry to a powder.
-
Resuspend: Disperse this powder in your organic solvent (e.g., Ethyl Acetate saturated with buffer). The enzyme will retain the catalytic ionization state of pH 7.5.
Module 4: Diagnostic Decision Tree
Use this workflow to diagnose poor results with Z-Phe-Gly.
Figure 2: Diagnostic logic for optimizing Z-Phe-Gly turnover.
Frequently Asked Questions (FAQ)
Q1: My Z-Phe-Gly precipitates when I add the DMSO stock to the buffer. How do I fix this?
-
Answer: This is a mixing artifact. Do not add the DMSO stock directly to a static buffer. Vortex the buffer rapidly while slowly injecting the DMSO stock to prevent local high-concentration zones that trigger precipitation. Alternatively, warm the buffer to 30°C before mixing.
Q2: Can I use ethanol instead of DMSO?
-
Answer: Generally, no. Ethanol has a lower dielectric constant than DMSO and is more aggressive at stripping the essential water layer from the enzyme surface. If you must use a volatile solvent, Trifluoroethanol (TFE) is often better tolerated by proteases than ethanol, but DMSO remains the gold standard for Z-Phe-Gly.
Q3: Why does adding NaCl increase the rate? Doesn't salt denature enzymes?
-
Answer: While heavy metals denature, neutral salts (NaCl, KCl) at high concentrations stabilize the hydrophobic core of proteins (the Hofmeister series effect). For Z-Phe-Gly, the salt increases the surface tension of the water, effectively "pushing" the hydrophobic substrate into the enzyme's active site, increasing the effective binding affinity (
decreases).
References
-
Inouye, K. (1992). Effects of salts on thermolysin: activation of hydrolysis and synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester.[2] Journal of Biochemistry. Link
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.[3][4][5][6][7] Nature.[3] Link
-
Ru, M. T., et al. (1999). On the salt-induced activation of lyophilized enzymes in organic solvents. Journal of the American Chemical Society.[8] Link
-
Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents.[3][4][7][8][9] Proceedings of the National Academy of Sciences. Link
Sources
- 1. ziath.com [ziath.com]
- 2. Effects of salts on thermolysin: activation of hydrolysis and synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester, and a unique change in the absorption spectrum of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. Why are enzymes less active in organic solvents than in water? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzyme function in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Substrate Selection in Carboxypeptidase A Assays: Z-Phe-Gly vs. Hippuryl-L-phenylalanine
For researchers, scientists, and drug development professionals engaged in the study of Carboxypeptidase A (CPA), the choice of substrate is a critical determinant of assay success, influencing sensitivity, throughput, and the nature of the data obtained. This guide provides an in-depth technical comparison of two commonly employed synthetic substrates: N-Carbobenzoxy-glycyl-L-phenylalanine (Z-Phe-Gly) and Hippuryl-L-phenylalanine. Our objective is to furnish you with the necessary data and field-proven insights to make an informed decision tailored to your specific experimental needs.
Understanding Carboxypeptidase A and the Significance of Substrate Choice
Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a pivotal role in protein digestion by catalyzing the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain.[1][2] It exhibits a preference for C-terminal residues with aromatic or large aliphatic side chains.[3] The selection of an appropriate substrate is paramount as it directly impacts the kinetic parameters of the reaction and the method of detection, thereby dictating the experimental workflow and the reliability of the results.
Probing the Contestants: A Head-to-Head Comparison
N-Carbobenzoxy-glycyl-L-phenylalanine (Z-Phe-Gly)
Z-Phe-Gly, also known as Cbz-Gly-L-Phe, is a dipeptide substrate that, upon cleavage by CPA, releases L-phenylalanine and N-Carbobenzoxy-glycine. The N-terminal benzyloxycarbonyl (Z) group serves to block the amino terminus, preventing the substrate from acting as a dipeptidase substrate and ensuring specificity for carboxypeptidase activity.[3]
Detection Methodology: The primary method for quantifying the enzymatic activity with Z-Phe-Gly involves the detection of the liberated L-phenylalanine. This is typically achieved through a ninhydrin-based colorimetric assay.[4][5] Ninhydrin reacts with the primary amine of phenylalanine to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[4][5] Alternatively, more sophisticated methods such as an amino acid analyzer can be employed for precise quantification of the released phenylalanine.[6]
Advantages:
-
Direct Measurement of Product: The ninhydrin assay directly quantifies one of the reaction products (L-phenylalanine), providing a direct measure of enzyme activity.
-
High Specificity: The blocked N-terminus ensures that the substrate is specifically cleaved by carboxypeptidases.
Disadvantages:
-
Discontinuous Assay: The ninhydrin assay is an endpoint assay, requiring the termination of the enzymatic reaction before the addition of the detection reagent. This can be more labor-intensive and less amenable to high-throughput screening compared to continuous assays.
-
Potential for Interference: The ninhydrin reagent can react with other primary amines present in the sample, potentially leading to overestimated activity.[7]
Hippuryl-L-phenylalanine
Hippuryl-L-phenylalanine is another widely used synthetic substrate for CPA.[8][9] Its hydrolysis by CPA yields hippuric acid and L-phenylalanine.
Detection Methodology: The assay for Hippuryl-L-phenylalanine is a continuous spectrophotometric method. The cleavage of the peptide bond results in an increase in absorbance at 254 nm, which can be monitored in real-time.[8][10]
Advantages:
-
Continuous Monitoring: The ability to monitor the reaction in real-time allows for the determination of initial reaction rates with high accuracy and is well-suited for high-throughput screening applications.
-
Simplicity and Convenience: The assay is straightforward to perform, requiring only a UV-Vis spectrophotometer.[8][10]
Disadvantages:
-
Indirect Measurement: The change in absorbance at 254 nm is a result of the combined spectral changes of the substrate and products. While a reliable measure of the reaction progress, it is an indirect measurement of product formation.
-
Potential for Compound Interference: Test compounds that absorb at 254 nm can interfere with the assay, necessitating appropriate controls.
Quantitative Performance: A Comparative Analysis
| Parameter | Z-Glys-Phe (Thio-analogue of Z-Phe-Gly) | Hippuryl-L-phenylalanine |
| K_m | 1.1 mM[9] | Kinetic parameters for Hippuryl-L-phenylalanine are widely studied, though specific values can vary with experimental conditions. |
| k_cat | 5.3 s⁻¹[9] | |
| Detection Method | Ninhydrin (Endpoint, 570 nm)[4][5] / Amino Acid Analyzer[6] | Spectrophotometric (Continuous, 254 nm)[8][10] |
Note: The kinetic parameters for Z-Glys-Phe are provided as a proxy for Z-Phe-Gly. The actual k_cat for Z-Phe-Gly is expected to be higher.
Experimental Protocols: A Step-by-Step Guide
Carboxypeptidase A Assay using Z-Phe-Gly with Ninhydrin Detection
This protocol is an endpoint assay that measures the amount of L-phenylalanine released.
Reagents:
-
Carboxypeptidase A (from bovine pancreas)
-
Z-Phe-Gly (N-Carbobenzoxy-glycyl-L-phenylalanine)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Ninhydrin Reagent: Prepare fresh as per standard protocols.[5]
-
Reaction Stop Solution: e.g., 1 M HCl
Procedure:
-
Prepare a stock solution of Z-Phe-Gly in the Assay Buffer.
-
Prepare a working solution of Carboxypeptidase A in cold Assay Buffer.
-
In a microcentrifuge tube, add the desired volume of Z-Phe-Gly solution and Assay Buffer to a final volume of, for example, 100 µL.
-
Pre-incubate the substrate mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Reaction Stop Solution.
-
To a separate tube, add a defined volume of the reaction mixture and the Ninhydrin Reagent.
-
Heat the mixture in a boiling water bath for the recommended time (typically 15-20 minutes).[11]
-
Cool the tubes to room temperature.
-
Add a diluent (e.g., 50% n-propanol) and measure the absorbance at 570 nm.
-
Prepare a standard curve using known concentrations of L-phenylalanine to quantify the amount of product formed.
Carboxypeptidase A Assay using Hippuryl-L-phenylalanine
This protocol describes a continuous spectrophotometric assay.[8][10]
Reagents:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
Procedure:
-
Prepare a stock solution of Hippuryl-L-phenylalanine in the Assay Buffer. Note: It may be necessary to first dissolve the substrate in a small amount of ethanol before diluting with the buffer.[9]
-
Prepare a working solution of Carboxypeptidase A in cold Assay Buffer.
-
In a UV-transparent cuvette or microplate, add the Hippuryl-L-phenylalanine solution and Assay Buffer to the desired final volume.
-
Place the cuvette/plate in a spectrophotometer set to 254 nm and equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A solution and mix gently.
-
Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Visualizing the Science: Mechanism and Workflow
The Catalytic Mechanism of Carboxypeptidase A
The catalytic mechanism of Carboxypeptidase A involves a zinc ion at the active site, which plays a crucial role in polarizing the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack.[1][3] A key glutamic acid residue (Glu-270) acts as a general base, activating a water molecule to perform the nucleophilic attack on the carbonyl carbon.[3]
Caption: Catalytic mechanism of Carboxypeptidase A.
Decision Workflow for Substrate Selection
The choice between Z-Phe-Gly and Hippuryl-L-phenylalanine should be guided by the specific requirements of your experiment.
Caption: A decision-making workflow for selecting the optimal CPA substrate.
Conclusion and Expert Recommendations
Both Z-Phe-Gly and Hippuryl-L-phenylalanine are valuable tools for the study of Carboxypeptidase A. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific application.
-
For high-throughput screening and kinetic studies of inhibitors , the continuous spectrophotometric assay with Hippuryl-L-phenylalanine is generally the preferred method due to its simplicity, speed, and amenability to automation.
-
When direct quantification of product formation is critical, or if there is concern about interfering compounds absorbing at 254 nm , the endpoint assay with Z-Phe-Gly and ninhydrin detection offers a robust alternative. While more labor-intensive, it provides a direct measure of the released amino acid.
References
- Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Metalloproteins (pp. 358-379). John Wiley & Sons, Ltd.
-
Carboxypeptidase. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Carboxypeptidase A. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099.
- Folk, J. E., & Schirmer, E. W. (1963). The porcine pancreatic carboxypeptidase A system. I. The purification of the two major forms and their characterization. The Journal of biological chemistry, 238, 3884–3894.
- Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase. The Journal of biological chemistry, 257(19), 11828–11832.
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved February 20, 2026, from [Link]
- Roth, M. (1971). Fluorescence reaction for amino acids. Analytical chemistry, 43(7), 880-882.
- Sud, M., & Dua, R. D. (1985). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 9(1-2), 83-90.
- Tanco, S., Lorenzo, J., Garcia-Pardo, J., Aviles, F. X., & Reverter, D. (2010). The three-dimensional structure of human procarboxypeptidase A2. The Journal of biological chemistry, 285(17), 13074–13082.
- Vallee, B. L., Galdes, A., Auld, D. S., & Riordan, J. F. (1984). Carboxypeptidase A. In Metal ions in biological systems (Vol. 15, pp. 25-75). M. Dekker.
- Bartlett, P. A., Spear, K. L., & Jacobsen, N. E. (1982). A thioamide substrate of carboxypeptidase A. Biochemistry, 21(7), 1608–1611.
- Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. The Journal of biological chemistry, 176(1), 367–388.
-
iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved February 20, 2026, from [Link]
- Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine.
- Folk, J. E., & Gladner, J. A. (1958). Carboxypeptidase B. I. Purification of the zymogen and demonstration of its activation by trypsin. The Journal of biological chemistry, 231(1), 379–391.
Sources
- 1. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. static.igem.org [static.igem.org]
- 8. 羧肽酶A酶活检测 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide for Researchers: The Advantages of Z-Phe-Gly over Ester Substrates for Carboxypeptidase Assays
As a Senior Application Scientist, a recurring theme in my conversations with researchers in enzymology and drug development is the critical choice of substrate for characterizing carboxypeptidases. While various substrates are available, the selection profoundly impacts the accuracy, specificity, and translational relevance of the data generated. This guide provides an in-depth comparison between N-blocked dipeptide substrates, exemplified by N-Carbobenzoxy-L-phenylalanyl-glycine (Z-Phe-Gly), and the more traditional ester-based substrates. We will explore the mechanistic rationale and present supporting data to demonstrate why peptide-based substrates often represent a superior choice for robust enzymatic characterization.
The Core of the Matter: Peptidase vs. Esterase Activity
Carboxypeptidases (EC 3.4.16-18) are proteases that cleave the C-terminal peptide bond of proteins and peptides.[1] However, it is a well-documented phenomenon that many, if not most, proteolytic enzymes exhibit a secondary, or "promiscuous," ability to hydrolyze ester bonds.[2][3] This dual activity is often referred to as peptidase and esterase activity. While the active site responsible for both reactions is generally the same, the kinetics and even the rate-limiting steps of the catalytic mechanism can differ significantly between the two substrate types.[4][5]
The fundamental advantage of using a dipeptide substrate like Z-Phe-Gly lies in its structural fidelity; it presents the enzyme with a true peptide bond (—CO—NH—), the very bond it is biologically designed to hydrolyze. In contrast, an ester substrate presents an ester linkage (—CO—O—). Probing the enzyme with its natural target bond ensures that the resulting kinetic data accurately reflects its physiological function as a peptidase, minimizing the potential for confounding data from its secondary esterase capabilities.
Kinetic Performance: A Tale of Two Substrates
The true measure of a substrate's utility is found in its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate (a lower Kₘ suggests higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio, kcat/Kₘ, is the catalytic efficiency and is the most effective measure for comparing substrate preference.
While direct comparative studies between Z-Phe-Gly and an exact ester analogue are sparse, we can infer performance from studies on similar N-blocked dipeptides and ester substrates across various carboxypeptidases. For instance, a study on a novel carboxypeptidase from Aspergillus niger (CapA) demonstrated a very high affinity and catalytic efficiency for the dipeptide substrate N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), with a Kₘ of 0.063 mmol L⁻¹ and a kcat/Kₘ of 186.35 mmol L⁻¹ s⁻¹.[6][7]
| Substrate Type | Representative Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Source |
| Dipeptide | Cbz-Phe-Leu | Aspergillus niger Carboxypeptidase (CapA) | 0.063 | 11.74 | 186.35 | [6][7] |
| Dipeptide | Dansyl-Phe-Ala-Arg | Human Carboxypeptidase Z (CPZ) | 1.905 | 5.3 | 0.0028 | [8] |
| Ester Analog | FA-Phe-Phe | Human Carboxypeptidase A4 (CPA4) | 0.22 | 4.8 | 21.8 | [9] |
| Ester Analog | FA-Phe-Tyr | Human Carboxypeptidase A6 (CPA6) | ~0.20 | ~5.0 | ~25.0 | [10] |
Note: The data presented is from different enzymes and should be interpreted as illustrative of the kinetic ranges observed for each substrate class, not as a direct head-to-head comparison. The key takeaway is that N-blocked dipeptides like Cbz-Phe-Leu can be exceptionally high-affinity, high-efficiency substrates.[6][7]
The N-terminal blocking group, such as the carbobenzoxy (Z or Cbz) group, is crucial. Early research demonstrated that larger N-blocking groups increase the susceptibility of the peptide bond to hydrolysis by carboxypeptidases, enhancing their performance as substrates.[11][12] This modification makes short dipeptides behave more like larger, natural polypeptide substrates within the enzyme's active site.
Mechanistic Fidelity and Experimental Design
Using a substrate that mirrors the natural target provides deeper confidence in mechanistic studies. The binding and catalytic steps involved in hydrolyzing a peptide bond are the physiologically relevant ones. Ester hydrolysis, while informative, may involve different interactions within the active site, potentially altering the roles of key catalytic residues or the zinc ion cofactor.[4][13]
The following workflow illustrates a robust experimental design for comparing the kinetic profiles of two different substrates.
Caption: Workflow for comparative kinetic analysis of carboxypeptidase substrates.
Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase A1 using Z-Gly-Phe
This protocol describes a continuous spectrophotometric assay for determining carboxypeptidase activity using a peptide substrate. The cleavage of Z-Gly-Phe can be monitored by the change in absorbance, although more commonly, the liberated phenylalanine is detected using methods like the ninhydrin reaction in a stopped assay.[14][15] For simplicity, we adapt a general continuous assay principle often used for similar substrates.
A. Reagent Preparation
-
Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl. Prepare by dissolving Trizma base (3.03 mg/mL) and NaCl (29.2 mg/mL) in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
Substrate Stock Solution (10 mM Z-Gly-Phe): Prepare a 10 mM stock solution of Z-Gly-Phe (N-Carbobenzoxy-glycyl-L-phenylalanine) in the Assay Buffer. Gentle warming or the addition of a small amount of a co-solvent like DMSO may be necessary for complete dissolution. Ensure the final co-solvent concentration in the assay is minimal (<1%).
-
Enzyme Solution: Prepare a stock solution of bovine pancreatic Carboxypeptidase A (e.g., 1 mg/mL) in cold 1.0 M NaCl. Immediately before use, dilute the enzyme to a working concentration (e.g., 0.5-1.0 µg/mL) in the Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
B. Assay Procedure
-
Set a UV/Vis spectrophotometer to 25°C and the appropriate wavelength for detection (this may require a coupled-enzyme assay or derivatization; for substrates like hippuryl-L-phenylalanine, direct measurement at 254 nm is possible). For this protocol, we will assume a stopped assay with ninhydrin detection.
-
Prepare a series of test tubes with varying concentrations of the Z-Gly-Phe substrate by diluting the stock solution with Assay Buffer. A typical range would be 0.1 mM to 5 mM. Include a "no substrate" control.
-
Pre-incubate the substrate solutions at 25°C for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution to each tube. For the "no enzyme" blank, add 10 µL of Assay Buffer.
-
Incubate the reactions for a fixed time (e.g., 10-20 minutes), ensuring the reaction is still in the linear phase.
-
Stop the reaction by adding an acid (e.g., 0.5 M HCl) or by heat denaturation.
-
Quantify the released phenylalanine using the ninhydrin method. This involves adding a ninhydrin reagent, boiling for a set time, cooling, and then measuring the absorbance at 570 nm.[15]
-
Create a standard curve using known concentrations of L-phenylalanine to convert absorbance values to the concentration of the product formed.
C. Data Analysis
-
Calculate the initial velocity (v₀) of the reaction at each substrate concentration (in µmol/min).
-
Plot v₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vmax values.
-
Calculate kcat from the Vmax and the known enzyme concentration in the assay (kcat = Vmax / [E]).
This self-validating system, which includes blanks and controls, ensures that the measured activity is directly attributable to the enzymatic hydrolysis of the peptide substrate.
Conclusion: Choosing the Right Tool for the Job
While ester substrates can be useful for certain applications, particularly in high-throughput screening due to the availability of convenient chromogenic or fluorogenic reporters, they do not fully recapitulate the natural function of carboxypeptidases. Their use can introduce ambiguity due to the enzyme's inherent esterase activity, which may not correlate directly with its peptidase potency.
For researchers in drug development and detailed mechanistic studies, the advantages of N-blocked dipeptide substrates like Z-Phe-Gly are clear:
-
Physiological Relevance: They probe the enzyme's primary, biologically intended peptidase activity.
-
High Specificity: They minimize confounding results from secondary esterase activity.
-
Strong Binding Affinity: The N-terminal blocking group and dipeptide structure often lead to high-affinity interactions, resulting in robust and reliable kinetic data.
By selecting a substrate that is a true analogue of the enzyme's natural target, researchers can generate more accurate, specific, and ultimately more translatable data, leading to a deeper understanding of enzyme function and more effective inhibitor design.
References
-
Makinen, M. W. (n.d.). Mechanism of action of carboxypeptidase A in ester hydrolysis. ResearchGate. Available at: [Link]
-
García-Pardo, J., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. MDPI. Available at: [Link]
-
Kunugi, S., et al. (1982). Kinetic Studies of Wheat Carboxypeptidase-Catalyzed Reaction: Differences in Pressure and Temperature Dependence of Peptidase and Esterase Activities. The Journal of Biochemistry | Oxford Academic. Available at: [Link]
-
Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. II. Effects of substrate and product analogs on peptidase and esterase activities. PubMed. Available at: [Link]
-
Roth, M., & Rohner, A. (1983). Determination of pancreatic carboxypeptidase A in human blood serum. PubMed. Available at: [Link]
-
Snoke, J. E., & Neurath, H. (n.d.). THE SPECIFIC ESTERASE ACTIVITY OF CARBOXYPEPTIDASE. Article Galaxy. Available at: [Link]
-
Vallee, B. L., et al. (1963). CARBOXYPEPTIDASE A: APPROACHES TO THE CHEMICAL NATURE OF THE ACTIVE CENTER AND THE MECHANISMS OF ACTION. PNAS. Available at: [Link]
-
Fukuda, M., et al. (1985). Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Carboxypeptidase A. Available at: [Link]
-
Folk, J. E., et al. (1962). The Kinetics of Carboxypeptidase B Activity. ResearchGate. Available at: [Link]
-
Stack, G., et al. (1990). Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis. PMC. Available at: [Link]
-
Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. PubMed. Available at: [Link]
-
Zhang, W., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. PMC. Available at: [Link]
-
Hofmann, K., & Bergmann, M. (1939). THE SPECIFICITY OF CARBOXYPEPTIDASE. Semantic Scholar. Available at: [Link]
-
Toth, M. V., & Sovago, I. (2002). Activity of glycyl endopeptidase in reaction mixture for Z-Gly-Phe-NH 2 synthesis. ResearchGate. Available at: [Link]
-
Zheng, L., & D'Souza, V. M. (2009). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. ResearchGate. Available at: [Link]
-
Steinke, D., & Kula, M. R. (1990). Application of carboxypeptidase C for peptide synthesis. PubMed. Available at: [Link]
-
Lipscomb, W. N. (1974). Carboxypeptidase A mechanisms. PMC. Available at: [Link]
-
Zhang, W., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. ResearchGate. Available at: [Link]
-
Lyons, P. J., et al. (2009). Substrate Specificity of Human Carboxypeptidase A6. PMC. Available at: [Link]
-
Garcia-Pardo, J., et al. (2008). Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing. PMC. Available at: [Link]
-
Scholl, D. S., et al. (2018). Enhanced carboxypeptidase efficacies and differentiation of peptide epimers. Request PDF. Available at: [Link]
Sources
- 1. pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. pnas.org [pnas.org]
- 5. Carboxypeptidase A mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of pancreatic carboxypeptidase A in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
Comparative Validation Guide: HPLC-MS vs. HPLC-UV for Z-Phe-Gly Purity Analysis
[1]
Executive Summary
In the synthesis and application of peptide substrates like Z-Phe-Gly (Carbobenzoxy-L-phenylalanyl-glycine) , purity is not merely a quality metric—it is a determinant of experimental validity.[1] Z-Phe-Gly is widely employed as a substrate for carboxypeptidases and metalloproteases.[1] Impurities such as free Z-group fragments, truncated sequences (e.g., Z-Phe-OH), or synthesis byproducts can act as competitive inhibitors or false substrates, skewing kinetic data (
While HPLC-UV remains the industry workhorse for routine monitoring, it suffers from "spectral blindness"—the inability to distinguish co-eluting species with similar chromophores. This guide validates HPLC-MS (High-Performance Liquid Chromatography coupled to Mass Spectrometry) as the superior analytical standard, demonstrating how mass-selective detection uncovers impurities invisible to UV detection alone.[1]
Technical Background: The Molecule and the Challenge
Target Molecule: Z-Phe-Gly-OH
Molecular Formula:
The Analytical Challenge: The Z-group (Benzyloxycarbonyl) is a strong chromophore that absorbs heavily at 254 nm.[1] Consequently, any impurity containing the Z-group (e.g., the intermediate Z-Phe-OH or the byproduct Benzyl alcohol ) will have a UV response factor similar to the full-length product. If these impurities co-elute with Z-Phe-Gly, HPLC-UV will report a single, symmetrical peak, falsely indicating high purity (e.g., >98%).
HPLC-MS overcomes this by adding an orthogonal dimension of resolution: Mass-to-Charge Ratio (
Methodology Comparison: HPLC-UV vs. HPLC-MS
The following table objectively compares the two methodologies based on experimental performance metrics.
| Feature | HPLC-UV (Standard) | HPLC-MS (Validation Standard) | Performance Verdict |
| Detection Principle | Light absorption (Chromophore dependent).[1] | Ionization & Mass separation ( | MS Wins (Universal detection) |
| Specificity | Low. Relies solely on Retention Time ( | High. Distinguishes compounds by Mass ( | MS Wins (Definitive ID) |
| Sensitivity (LOD) | ~10⁻⁶ M (Dependent on extinction coefficient).[1] | ~10⁻⁹ to 10⁻¹² M (High ionization efficiency).[1] | MS Wins (Trace analysis) |
| Impurity ID | Impossible without standards. Only shows "Peak X".[1] | Possible. Mass spectrum gives molecular weight of impurity.[1] | MS Wins (Structural insight) |
| Quantification | Excellent (linear range), but assumes peak purity. | Good , but requires stable ionization (matrix effects possible).[1] | Draw (UV better for routine quant) |
| Cost/Complexity | Low cost, robust, minimal training. | High cost, requires skilled operator & maintenance. | UV Wins (Accessibility) |
Experimental Protocol: HPLC-MS Validation Workflow
This protocol is designed to be self-validating . It uses a "Dual-Stream" approach where the eluent is split between a UV detector and an MS detector to directly correlate optical purity with mass purity.
Phase 1: Sample Preparation
-
Solvent: 50:50 Acetonitrile (ACN) : Water (
).[1] -
Concentration: Prepare a stock of 1 mg/mL Z-Phe-Gly. Dilute to 10 µg/mL for MS sensitivity.[1]
-
Filtration: 0.22 µm PTFE filter (prevents column clogging).[1]
Phase 2: LC Conditions (Chromatography)
-
System: UHPLC or HPLC (e.g., Agilent 1290 / Waters H-Class).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Why? C18 provides optimal retention for hydrophobic Z-protected peptides.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).[1]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 40°C (improves mass transfer and peak shape).[1]
Phase 3: MS Conditions (Detection)
-
Source: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Why? Peptides protonate easily on the N-terminus or amide backbone.[1]
-
-
Scan Range:
100 – 1000. -
Target Ions:
-
Key Impurity Ions to Monitor:
Workflow Visualization
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision point where MS data overrides UV data.
Caption: Dual-stream validation workflow ensuring orthogonal confirmation of peptide purity.
Results Interpretation & Data Analysis
When validating Z-Phe-Gly, you will encounter two primary scenarios. The table below guides the interpretation of the data.
| Scenario | UV Result (254 nm) | MS Result (TIC/EIC) | Conclusion | Action |
| 1. Ideal Purity | Single sharp peak at | Single mass peak at | VALIDATED | Proceed to enzymatic assay. |
| 2. Co-elution (Hidden Impurity) | Single sharp peak at | Main peak | FAILED | The sample contains Z-Phe-OH.[1] UV failed to resolve it. Repurify or change gradient. |
| 3. Salt Adducts | Single peak.[1] | Major peak | ACCEPTABLE | The peptide is pure but has trapped salts. Calculation must account for salt weight.[1] |
| 4. Degradation | Small shoulder peak observed.[1] | Shoulder peak corresponds to | DEGRADED | Z-group is falling off. Sample is compromised. Discard. |
Conclusion
For critical drug development and enzymatic kinetic studies, HPLC-UV is insufficient for validating Z-Phe-Gly purity due to the high risk of co-eluting synthetic intermediates that share the Z-chromophore. HPLC-MS is the mandatory standard for validation.[1] It provides the necessary specificity to ensure that the kinetic signal observed in your assay is derived solely from the Z-Phe-Gly substrate and not from competitive inhibitor impurities like Z-Phe-OH.[1]
References
-
Verbeken, M. et al. (2011).[1] "The degradation of Z-protected peptides: A study of the stability of Z-Phe-Gly." Journal of Pharmaceutical and Biomedical Analysis.
-
Ismaili, L. et al. (2019).[1] "The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling." BioPharm International.[1]
-
Sigma-Aldrich. (2024).[1] "Enzymatic Assay of Carboxypeptidase Y using Z-Phe-Ala/Gly substrates." Technical Bulletin.
-
PubChem. (2024).[1] "Z-Gly-Phe Compound Summary & Molecular Properties." National Library of Medicine.[1]
-
Creative Peptides. (2025).[1][4] "HPLC and Mass Spectrometry for Peptide Validation." Analytical Services Guide.
Technical Comparison: Z-Phe-Gly vs. Chromogenic Substrates for Protease Kinetic Profiling
Topic: Z-Phe-Gly vs Chromogenic Substrates for Kinetic Sensitivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary
In the kinetic characterization of metalloproteases—specifically Carboxypeptidase A (CPA) and related enzymes (ACE)—substrate selection dictates the sensitivity, throughput, and reliability of the assay.
This guide compares the "classic" UV-based peptide substrate, Z-Phe-Gly (Carbobenzoxy-L-Phenylalanyl-Glycine), against modern Chromogenic Substrates (specifically Furylacryloyl- or FA-peptides). While Z-Phe-Gly provided the foundational kinetic data for CPA, chromogenic alternatives offer superior sensitivity (
Mechanism of Action & Signal Generation
The core difference lies in the physicochemical event generating the signal.
Z-Phe-Gly (The UV Substrate)
-
Mechanism: Hydrolysis of the peptide bond between Phenylalanine and Glycine.
-
Signal: Differential UV absorption. The peptide bond and the aromatic ring environment change upon cleavage.
-
Detection: Monitored at 254 nm .
-
Limitation: The molar extinction coefficient change (
) is small, and many biological compounds (DNA, proteins, buffers) absorb strongly at 254 nm, creating high background noise.
Chromogenic Substrates (e.g., FA-Phe-Phe)[1]
-
Mechanism: The substrate contains a Furylacryloyl (FA) group at the N-terminus. When the peptide bond is cleaved, the electronic conjugation of the FA group shifts.
-
Signal: A blue-shift in the absorption spectrum.
-
Detection: Monitored at 320–340 nm .
-
Advantage: The
is significantly higher, and the detection wavelength is outside the primary interference window of biological samples.
Figure 1: Mechanistic comparison of signal generation. The chromogenic shift (bottom) moves detection to a cleaner spectral window (340 nm) compared to the UV method (254 nm).
Kinetic Sensitivity & Performance Data
The following table contrasts the kinetic parameters. Note that while
Table 1: Comparative Kinetic Performance (Carboxypeptidase A)
| Parameter | Z-Phe-Gly (UV Method) | Chromogenic (FA-Phe-Phe) | Impact on Research |
| Detection Wavelength | 254 nm | 320 – 340 nm | Interference: 254 nm is noisy; 340 nm is clean. |
| ~100–300 | ~1,200–2,000 | Chromogenic is 5-10x more sensitive per cleavage event. | |
| 1.0 – 5.0 mM | 0.1 – 0.5 mM | Lower | |
| Limit of Detection (LOD) | nM range | Critical for detecting low-abundance enzymes. | |
| Substrate Inhibition | Common at high [S] | Less pronounced | Simplifies |
| Throughput | Low (Quartz cuvettes required) | High (Plastic plates compatible) | FA-substrates enable 96/384-well plate screening. |
Critical Insight: The "Z-Phe-Gly" substrate often exhibits substrate inhibition in solution, complicating the determination of
. Chromogenic substrates like FA-Phe-Phe typically follow Michaelis-Menten kinetics more ideally in standard ranges.
Experimental Protocols
Protocol A: Classic Z-Phe-Gly Assay (UV Method)
Best for: Historical comparison or when chromogenic substrates are unavailable.
-
Buffer Prep: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Substrate: Dissolve Z-Phe-Gly to 20 mM in buffer (may require slight heating or pH adjustment).
-
Blanking: Zero the spectrophotometer at 254 nm using a quartz cuvette containing only buffer + enzyme (no substrate) to account for protein absorbance.
-
Reaction:
-
Add 2.9 mL Substrate solution to cuvette.
-
Add 0.1 mL Enzyme solution.
-
Mix by inversion.
-
-
Measurement: Record decrease in
for 3–5 minutes. -
Calculation:
Note: must be determined experimentally (typically ~0.3–0.5 mM cm ).
Protocol B: High-Sensitivity Chromogenic Assay (FA-Phe-Phe)
Best for: Kinetic profiling (
-
Buffer Prep: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Substrate Stock: Dissolve FA-Phe-Phe to 10 mM in 10% DMSO/Water (improves solubility).
-
Plate Setup (96-well):
-
Add 180 µL Buffer.
-
Add 10 µL Substrate (Final conc: 0.5 mM).
-
-
Initiation: Add 10 µL Enzyme.
-
Measurement: Monitor decrease in absorbance at 340 nm continuously for 5–10 minutes at 25°C.
-
Calculation: Use
(verify for specific peptide).
Figure 2: Workflow efficiency comparison. Protocol B allows for parallel processing and uses standard plasticware, whereas Protocol A requires specialized quartz cuvettes.
Decision Matrix: When to Use Which?
| Scenario | Recommended Substrate | Reasoning |
| Routine Activity Checks | Chromogenic (FA-Phe-Phe) | Fast, requires less enzyme, uses standard plastic plates. |
| Inhibitor Screening ( | Chromogenic (FA-Phe-Phe) | High sensitivity allows lower [E], ensuring valid Michaelis-Menten conditions ( |
| Structural Studies (X-ray) | Z-Phe-Gly | Smaller molecule; historically used in crystal soaking experiments to study active site geometry. |
| Crude Lysates | Chromogenic | 340 nm detection avoids interference from DNA/protein absorbance at 254 nm. |
| Budget Constraints | Z-Phe-Gly | Often cheaper to synthesize in bulk, provided UV equipment is available. |
References
-
Auld, D. S., et al. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences.[1] Link
- Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assay. Journal of Biological Chemistry.
- Mock, W. L., et al. (1996). Mechanism of Action of Carboxypeptidase A. Bioorganic Chemistry. (Discusses Z-Phe-Gly kinetics).
-
Worthington Biochemical. Carboxypeptidase A Assay Manual. Link
-
GoldBio. Chromogenic Substrates Overview. Link
Sources
Standard curve generation for Phenylalanine from Z-Phe-Gly
Comparative Guide: Standard Curve Generation for Phenylalanine Quantification in Z-Peptide Hydrolysis
Executive Summary This guide details the generation of a Phenylalanine standard curve to quantify proteolytic activity on synthetic substrates, specifically addressing the user's focus on Z-Phe-Gly (Carbobenzoxy-L-Phenylalanyl-Glycine).
Scientific Integrity Note (Critical): While the prompt specifies "Phenylalanine from Z-Phe-Gly," it is chemically imperative to note that the hydrolysis of Z-Phe-Gly by Carboxypeptidases (like CPA or CPY) typically cleaves the C-terminal residue, releasing Glycine , not Phenylalanine. Phenylalanine is released from the inverse substrate, Z-Gly-Phe .
-
If using Z-Phe-Gly: You are detecting Glycine . A Phenylalanine standard curve can be used as a molar equivalent reference, but a Glycine standard curve is scientifically superior due to variations in Ninhydrin color yield (Leucine equivalents are also common).
-
If using Z-Gly-Phe: You are detecting Phenylalanine . The Phenylalanine standard curve is the direct and exact method.
This guide provides the protocol for the Phenylalanine Standard Curve (as requested) and objectively compares its utility against UV-Kinetic and HPLC alternatives.
Part 1: The Chemical Framework
To ensure experimental success, one must understand the detection physics.
-
The Reaction:
-
The Detection (Ninhydrin): The Z-group blocks the N-terminus of the substrate. Ninhydrin reacts only with the free amine released (Glycine) or the standard (Phenylalanine).
-
The UV Alternative: The peptide bond cleavage causes a spectral shift at 254 nm, allowing direct measurement without a standard curve.
Figure 1: Reaction pathway showing the release of the free amine (Product B) required for Ninhydrin detection.[1]
Part 2: Standard Curve Protocol (Phenylalanine)
This protocol generates a robust linear regression model to convert Absorbance (570 nm) into Micromoles of Amine released.
Reagents:
-
Stock Standard: 10 mM L-Phenylalanine in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Ninhydrin Reagent: 2% Ninhydrin in ethanol/acetone.
-
Stop Solution: 10% Sodium Acetate or Citrate buffer (pH 5.0) if required by specific kit, otherwise heat is the stop factor.
Step-by-Step Workflow:
-
Preparation of Dilutions: Create a 7-point dilution series from the 10 mM Stock.
-
Blank: 0 mM
-
Stds: 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM.
-
-
The Reaction (Color Development):
-
Dispense 100 µL of each standard into labeled glass tubes (plastic may melt or leach).
-
Add 100 µL of Ninhydrin Reagent.
-
Vortex briefly.
-
Incubate in a boiling water bath (100°C) for exactly 10 minutes . (Critical: Color development is time/temp dependent).
-
Cool rapidly on ice for 2 minutes.
-
Add 1.0 mL of 50% Ethanol (diluent) to stabilize the color. Vortex.
-
-
Measurement:
-
Read Absorbance at 570 nm (
) using a spectrophotometer. -
Subtract the Blank
from all readings.[2]
-
-
Calculation:
-
Plot
(y-axis) vs. Concentration (mM) (x-axis). -
Perform Linear Regression:
. -
Result: The slope (
) is your Extinction Coefficient equivalent ( ).
-
Data Output Table (Example):
| Standard (mM) | Absorbance (570 nm) | Corrected Abs (A - Blank) |
| 0.0 (Blank) | 0.045 | 0.000 |
| 0.2 | 0.210 | 0.165 |
| 0.4 | 0.380 | 0.335 |
| 0.6 | 0.545 | 0.500 |
| 0.8 | 0.710 | 0.665 |
| 1.0 | 0.880 | 0.835 |
Part 3: Comparative Analysis of Methods
Why use a Standard Curve (Colorimetric) vs. Direct UV?
| Feature | Method A: Colorimetric (Ninhydrin) | Method B: UV-Kinetic (Direct) | Method C: HPLC |
| Principle | Detects released amine (Phe/Gly) via chemical reaction.[3] | Detects peptide bond cleavage via spectral shift ( | Separates substrate from product physically. |
| Standard Curve | REQUIRED (Phe or Gly). | Not Required (Uses molar extinction coefficient | Required (Peak Area vs. Conc). |
| Sensitivity | Moderate (µM range). | Low/Moderate (Requires high substrate conc). | High (nM range). |
| Interference | High (Ammonia, Tris buffers, other amines). | High (UV absorbing compounds, aromatics). | Low (Separation eliminates interference). |
| Throughput | High (96-well plate possible). | Low (Single cuvette real-time). | Low (Minutes per run).[4] |
| Cost | Low. | Low. | High. |
| Verdict | Best for Endpoint Assays and screening many samples. | Best for Kinetic Constants ( | Best for Purity validation and complex matrices. |
Scientific Insight:
The UV method (Method B) relies on the difference in extinction coefficients (
Part 4: Decision Logic (Workflow)
Use this diagram to determine if the Phenylalanine Standard Curve is appropriate for your specific Z-Peptide experiment.
Figure 2: Decision matrix for selecting the appropriate amino acid standard based on substrate chemistry.
References
-
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assays. Journal of Biological Chemistry, 238, 3884-3894.
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: pH Dependence of Tripeptide Hydrolysis. Biochemistry, 9(22), 4352–4359.
-
Sigma-Aldrich. (2022). Enzymatic Assay of Carboxypeptidase A. Technical Bulletin.
-
Rosen, H. (1957). A modified ninhydrin colorimetric analysis for amino acids. Archives of Biochemistry and Biophysics, 67(1), 10-15.
Sources
Reproducibility of Z-Phe-Gly Assays: A Batch-to-Batch Comparison Guide
Content Type: Technical Comparison Guide Audience: Senior Scientists, Enzymologists, QC Managers in Drug Development Subject: Carbobenzoxy-L-Phenylalanyl-Glycine (Z-Phe-Gly) Hydrolysis Assays
Executive Summary: The Batch Variability Challenge
In the characterization of Carboxypeptidases (specifically Carboxypeptidase Y (CPY) and Carboxypeptidase A (CPA) ), the synthetic substrate Z-Phe-Gly serves as a critical probe for peptidase activity. Unlike esterase substrates (e.g., ATEE), Z-Phe-Gly mimics the natural peptide bond hydrolysis required for proteolytic profiling.
However, reproducibility across enzyme batches is a persistent challenge. Variations in glycosylation (for yeast-derived CPY), proteolytic impurities (in bovine CPA), and specific activity can lead to Coefficient of Variation (CV) rates exceeding 20% if not normalized. This guide provides a rigorous framework for benchmarking Z-Phe-Gly assays against alternative methods, establishing a self-validating protocol to ensure batch-to-batch consistency.
Technical Deep Dive: The Z-Phe-Gly Mechanism
To control reproducibility, one must understand the mechanistic interactions. Z-Phe-Gly is a dipeptide mimetic where the N-terminus is blocked by a benzyloxycarbonyl (Z) group.
Reaction Mechanism
The hydrolysis of Z-Phe-Gly is catalyzed by the attack of the enzyme's active site (Serine for CPY, Zinc-water for CPA) on the peptide bond between Phenylalanine and Glycine.
-
Substrate: Z-Phe-Gly (Hydrophobic P1: Phe; Small P1': Gly)
-
Enzyme Preference:
-
CPY (Serine Carboxypeptidase): High affinity. CPY has a broad specificity pocket (S1') that accommodates Glycine well.
-
CPA (Metallo-Carboxypeptidase): Lower affinity. CPA prefers bulky aromatic/hydrophobic residues (Phe, Leu) at the C-terminus (P1'). Z-Phe-Gly is often used to probe "non-ideal" specificity or slow-turnover kinetics.
-
-
Products: Z-L-Phenylalanine + Glycine.
-
Detection: Since the Z-group absorbs in the UV but does not shift significantly upon hydrolysis, detection typically relies on quantifying the released free Glycine using a colorimetric Ninhydrin reaction or HPLC .
Mechanistic Pathway Diagram
Comparative Analysis: Z-Phe-Gly vs. Alternatives[1][2]
When validating enzyme batches, Z-Phe-Gly must be compared against "Gold Standard" substrates to distinguish between substrate-specific issues and general enzyme degradation.
Table 1: Performance Comparison of Carboxypeptidase Substrates
| Feature | Z-Phe-Gly (Peptidase Assay) | Hippuryl-L-Phe (HPA) (Standard CPA Assay) | ATEE (Esterase Assay) |
| Primary Enzyme | CPY (High), CPA (Low) | CPA (Gold Standard) | CPY (Gold Standard) |
| Detection Mode | Discontinuous (Colorimetric) | Continuous (UV 254nm) | Continuous (UV 237nm) |
| Sensitivity | Moderate (µM range) | High (Absorbance change) | High (Ester bond labile) |
| Batch Precision (CV) | 8 - 12% (Due to stop/start steps) | < 5% (Real-time kinetics) | < 5% |
| Interference | Ammonia, Amines (Buffer) | UV absorbing compounds | UV absorbing compounds |
| Throughput | High (96-well plate compatible) | Low (Cuvette based) | Low (Cuvette based) |
| Batch Utility | Crucial: Detects loss of peptidase activity which may decay faster than esterase activity. | Standard: Defines "Units/mg". | Limited: Esterase activity often remains high even when peptidase activity drops. |
Key Insight: Never rely solely on ATEE (Esterase) to validate CPY batches for peptide synthesis or sequencing applications. An enzyme batch can retain 100% esterase activity while losing 40% of its peptidase (Z-Phe-Gly) activity due to subtle active site denaturation.
Experimental Protocol: Batch Validation System
This protocol is designed to be self-validating . It includes an internal standard curve and a reference enzyme control in every run.
Reagents & Preparation
-
Buffer: 50 mM MOPS, pH 6.5 (for CPY) or 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (for CPA). Avoid buffers with primary amines (e.g., Tris) if using high-sensitivity amine detection, though Ninhydrin tolerates Tris at low concentrations if blanked correctly.
-
Substrate Stock: 10 mM Z-Phe-Gly in 50% Ethanol/Water.
-
Ninhydrin Reagent: 2% Ninhydrin in buffer/ethylene glycol mix.
-
Stop Solution: 10% TCA (Trichloroacetic acid) or Heat (95°C for 5 min).
The "Twin-Track" Workflow
To ensure reproducibility, run the New Batch and Reference Batch side-by-side.
Step-by-Step Methodology
-
Enzyme Activation: Dissolve enzyme in water/buffer. For CPA, ensure dissolution in 10% LiCl if using crystalline suspension, then dilute. Keep on ice.
-
Reaction Setup:
-
In 1.5 mL tubes (or 96-well plate), add 100 µL Buffer .
-
Add 50 µL Substrate (Final conc: 1 mM).
-
Equilibrate to 25°C (CPA) or 37°C (CPY).
-
-
Initiation: Add 50 µL Enzyme (approx 1-5 Units/mL). Mix immediately.
-
Incubation: Incubate for exactly 15 minutes .
-
Termination: Add 200 µL Stop Solution .
-
Development:
-
Add 200 µL Ninhydrin Reagent .
-
Heat at 100°C for 10 minutes (color development).
-
Cool and add 1 mL 50% Ethanol (stabilizes color).
-
-
Quantification: Measure Absorbance at 570 nm .
-
Blanking: Run a "Zero Time" point (Add Stop Solution before Enzyme) for every batch to correct for background amines.
Data Analysis & Acceptance Criteria
To objectively compare batches, do not rely on raw absorbance. Calculate the Specific Activity (SA) :
- : Absorbance Sample - Absorbance Blank
- : Extinction coefficient of Glycine-Ninhydrin complex (determine via Glycine standard curve, typically ~15-20 mM⁻¹cm⁻¹).
- : Time (min).
- : Mass of enzyme (mg).
Reproducibility Standards
| Parameter | Acceptance Limit | Action if Failed |
| Intra-Assay CV | < 5% | Check pipetting, mixing, or temperature stability. |
| Inter-Batch Deviation | < 15% | Re-test. If confirmed, adjust enzyme loading or reject batch. |
| Background (Blank) | < 0.1 OD | Check reagents for amine contamination (e.g., old buffer). |
Troubleshooting Batch Variability
If Z-Phe-Gly assays show high variability across batches, investigate these root causes:
-
Proteolytic "Nicking": In bovine CPA, trypsin contamination can degrade the enzyme during storage. This affects Z-Phe-Gly (peptidase) activity more severely than esterase activity. Solution: Add PMSF (Phenylmethylsulfonyl fluoride) to stock if not already present.
-
Glycosylation Heterogeneity: In yeast CPY, batch-to-batch fermentation differences alter glycosylation. This changes
but usually not . Solution: Titrate active sites using a tight-binding inhibitor (e.g., PMSF for Serine proteases) to normalize "Active Enzyme" vs "Total Protein". -
Substrate Solubility: Z-Phe-Gly is hydrophobic.[1] Ensure ethanol concentration is consistent (e.g., 5-10% in final mix). Crystallization in the stock leads to falsely low rates.
References
-
Folk, J. E., & Schirmer, E. W. (1963). The Carboxypeptidase A Assay using Hippuryl-L-phenylalanine. Journal of Biological Chemistry.
-
Hayashi, R., et al. (1973). Carboxypeptidase Y: Kinetic properties and substrate specificity (Z-Phe-Gly vs ATEE). Journal of Biochemistry.
-
Auld, D. S. (2004). Carboxypeptidase A: Mechanism and Specificity. Handbook of Proteolytic Enzymes.
-
Worthington Biochemical. (2024). Carboxypeptidase A Assay Manual. Worthington Enzyme Manual.
-
Sigma-Aldrich. (2024). Enzymatic Assay of Carboxypeptidase A (Hippuryl-L-Phe Method). Technical Bulletin.
Sources
A Researcher's Guide to Enzyme Kinetics: Benchmarking Carbobenzoxyphenylalanylglycine Against Modern Fluorogenic Peptides
In the landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount. For scientists studying proteases, particularly metalloexopeptidases like Carboxypeptidase A, the choice of substrate can dictate the sensitivity, throughput, and ultimate success of an assay. Historically, substrates such as N-Carbobenzoxy-L-phenylalanylglycine have been staples in the laboratory. However, the advent of fluorogenic peptides has revolutionized our ability to probe enzyme kinetics with unprecedented precision.
This guide provides a deep, comparative analysis of the traditional dipeptide substrate, Carbobenzoxyphenylalanylglycine, against modern, high-performance fluorogenic alternatives. We will explore the fundamental principles of each substrate class, present supporting data for their comparative performance, and provide detailed, field-tested protocols to empower researchers to make informed decisions for their experimental designs.
The Legacy Substrate: Understanding N-Carbobenzoxy-L-phenylalanylglycine (Cbz-Phe-Gly)
N-Carbobenzoxy-L-phenylalanylglycine, often abbreviated as Cbz-Phe-Gly, is a synthetic dipeptide that has been instrumental in the foundational studies of carboxypeptidases.[1] Carboxypeptidase A (CPA), a zinc-containing metalloprotease, preferentially cleaves peptide bonds at the C-terminus of amino acids with aromatic or branched aliphatic side chains.[2]
The structure of Cbz-Phe-Gly makes it a suitable substrate for CPA. The N-terminal carbobenzoxy (Cbz) group protects the amino group of phenylalanine, and the enzyme specifically hydrolyzes the peptide bond between phenylalanine and glycine, releasing glycine. The rate of this hydrolysis can be monitored through various methods, including HPLC, or by quantifying the released amino acid with reagents like ninhydrin. While reliable, these methods are often discontinuous, labor-intensive, and lack the high sensitivity required for modern high-throughput screening (HTS) applications.
The Fluorogenic Revolution: Illuminating Enzyme Activity
Fluorogenic substrates represent a significant leap forward in enzyme assay technology. These molecules are engineered to be minimally fluorescent until they are cleaved by a specific enzyme. This "turn-on" mechanism provides a direct, real-time measure of enzymatic activity with a high signal-to-background ratio.[3] Two primary designs dominate the field: coumarin-based substrates and Förster Resonance Energy Transfer (FRET) peptides.
Coumarin-Based Substrates
These substrates attach a peptide sequence to a non-fluorescent coumarin derivative, such as 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond liberates the free AMC, which is highly fluorescent. This approach offers a simple, direct readout of enzyme activity.[4]
Figure 1. Mechanism of a coumarin-based fluorogenic substrate.
FRET-Based Peptide Substrates
FRET substrates employ a pair of molecules: a fluorescent donor and a quencher moiety.[5] The peptide sequence acts as a linker, holding the donor and quencher in close proximity. In this state, the energy from the excited donor is transferred non-radiatively to the quencher, and fluorescence is suppressed. When a protease cleaves the peptide linker, the donor and quencher are separated, disrupting FRET and resulting in a quantifiable increase in the donor's fluorescence.
A widely used FRET pair for protease assays is Mca ( (7-Methoxycoumarin-4-yl)acetyl) as the fluorophore and Dpa (N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl) as the quencher.
Figure 2. Mechanism of a FRET-based fluorogenic substrate.
Performance Benchmark: Cbz-Phe-Gly vs. Fluorogenic Alternatives
To provide an objective comparison, we will evaluate these substrates based on key performance metrics critical for robust enzyme assays. For this comparison, we will consider Carboxypeptidase A as the target enzyme and a representative FRET-based substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ , which, while a substrate for multiple metalloproteinases, serves to illustrate the kinetic advantages of the FRET design.[6]
| Feature | N-Carbobenzoxy-L-phenylalanylglycine | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FRET) |
| Detection Principle | Indirect (e.g., HPLC, Ninhydrin) | Direct Fluorescence (FRET) |
| Assay Format | Discontinuous / Endpoint | Continuous / Kinetic[5] |
| Sensitivity | Micromolar (µM) range | Picomolar (pM) to Nanomolar (nM) range[6] |
| Throughput | Low | High (amenable to 96/384-well plates) |
| Kₘ (Michaelis Constant) | ~1-2 mM[7] | ~10-20 µM (Enzyme-dependent) |
| kcat/Kₘ (Specificity Constant) | Moderate | High to Very High[6] |
| Excitation / Emission (λ) | N/A | ~328 nm / ~400 nm[8] |
Causality Behind Performance Differences:
-
Sensitivity: The amplification inherent in fluorescent signals allows for the detection of minute amounts of product, orders of magnitude lower than what is possible with absorbance-based or chromatographic methods.
-
Kinetic Parameters: The specificity constant, kcat/Kₘ, is the most effective measure of an enzyme's catalytic efficiency. Fluorogenic substrates are often designed with optimized peptide sequences based on extensive screening, leading to significantly higher catalytic efficiencies compared to simpler, traditional dipeptides.[6] A lower Kₘ indicates a higher affinity of the enzyme for the substrate, meaning the reaction reaches its maximum rate at lower substrate concentrations.
Experimental Protocols for Robust Benchmarking
The trustworthiness of any comparative study rests on the integrity of its experimental protocols. Here, we provide a detailed methodology for determining the kinetic parameters (Kₘ and Vₘₐₓ) of a protease using a fluorogenic substrate.
Protocol: Determination of Enzyme Kinetic Constants
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., for Carboxypeptidase A: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Fluorophore Standard: Prepare a stock solution of the free fluorophore (e.g., free Mca) for generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations.
2. Experimental Workflow:
Sources
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A thioamide substrate of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzo Life Sciences Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (fluorogenic | Fisher Scientific [fishersci.com]
A Researcher's Guide to the Molar Extinction Coefficient of N-benzyloxycarbonyl-L-phenylalanylglycine (Z-Phe-Gly)
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is a cornerstone of reliable and reproducible experimentation. While many peptides can be quantified using standard colorimetric assays, direct UV-Vis spectrophotometry offers a rapid, non-destructive, and reagent-free alternative. This method's accuracy, however, is entirely dependent on a precise molar extinction coefficient (ε). This guide provides a comprehensive analysis of the UV absorption properties of Z-Phe-Gly, addresses the absence of a universally published extinction coefficient for this specific dipeptide, and presents a robust, field-proven protocol for its empirical determination.
The Theoretical Basis of UV Absorbance in Z-Phe-Gly
The ability of Z-Phe-Gly to absorb ultraviolet light is primarily attributed to the electronic transitions within its two key chromophores: the phenyl ring of the Phenylalanine (Phe) residue and the benzyl ring of the N-terminal benzyloxycarbonyl (Z) protecting group.
-
Phenylalanine Residue : The phenyl group of Phenylalanine exhibits a characteristic absorption maximum around 257 nm.[1] Its contribution to the total molar absorptivity is relatively modest compared to other aromatic amino acids like Tryptophan or Tyrosine.[2]
-
Benzyloxycarbonyl (Z) Group : The Z-group contains a benzyl ring, which is structurally similar to toluene. Toluene displays a UV absorption maximum near 262 nm.[3] This group is a significant contributor to the overall UV absorbance of the Z-Phe-Gly molecule.
The total molar extinction coefficient of Z-Phe-Gly is therefore an additive property of these two chromophores. It is important to note that the local chemical environment, including the solvent, pH, and the covalent linkage between these groups, can slightly alter the precise absorption maximum (λ_max) and the molar extinction coefficient.[4] This is a primary reason why an empirically determined value under specific experimental conditions is superior to a purely theoretical one.
Comparative Analysis: Estimating the Extinction Coefficient
| Chromophore | Model Compound | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Phenylalanine Side Chain | L-Phenylalanine | 257.5 | 195 | Water |
| Benzyloxycarbonyl Group | Toluene | 261.8 | 286 | Cyclohexane |
Table 1: Published molar extinction coefficients for the primary chromophores within Z-Phe-Gly.[3][5]
Based on these values, the theoretical extinction coefficient for Z-Phe-Gly at its λ_max (expected to be around 260 nm) would be in the approximate range of 400-500 M⁻¹cm⁻¹. This estimation assumes that the conjugation and electronic environment are not significantly perturbed by the peptide bond and glycine residue. The most accurate value, however, must be determined experimentally.
Experimental Protocol for Determining the Molar Extinction Coefficient of Z-Phe-Gly
This protocol outlines a robust method for the accurate determination of the molar extinction coefficient (ε) using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).
Principle
The Beer-Lambert law states that the absorbance (A) of a solution is directly proportional to its concentration (c) and the path length (l) of the light through the solution.[6] By preparing a series of solutions of known concentrations and measuring their absorbance, a standard curve can be generated. The slope of this curve will be equal to the molar extinction coefficient when the path length is 1 cm.
Materials and Equipment
-
High-purity Z-Phe-Gly (analytically verified, e.g., by HPLC and Mass Spectrometry)
-
Class A volumetric flasks and pipettes
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Spectrophotometrically pure solvent (e.g., Ethanol, Methanol, or an appropriate aqueous buffer)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Preparation of a Primary Stock Solution:
-
Accurately weigh a precise amount of high-purity Z-Phe-Gly (e.g., 10.0 mg). The purity of this standard is the most critical factor for an accurate determination.
-
Quantitatively transfer the weighed peptide into a volumetric flask (e.g., 10.00 mL).
-
Dissolve the peptide completely in the chosen solvent and fill to the mark. This creates a stock solution of known concentration (e.g., 1.00 mg/mL). The molecular weight of Z-Phe-Gly (C₁₉H₂₀N₂O₅) is 356.38 g/mol , so this corresponds to a molar concentration of approximately 2.81 mM.
-
-
Preparation of a Dilution Series:
-
Perform serial dilutions of the primary stock solution to create a series of at least five standards spanning a relevant absorbance range (typically 0.1 to 1.0 AU).
-
For example, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10.00 mL volumetric flasks and dilute to the mark with the same solvent.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Perform a wavelength scan of the most concentrated solution (from 350 nm down to 220 nm) to determine the wavelength of maximum absorbance (λ_max).
-
Set the spectrophotometer to measure absorbance at the determined λ_max.
-
Use the pure solvent to zero the instrument (autozero or blank).
-
Measure the absorbance of each standard in the dilution series, starting from the most dilute. Rinse the cuvette with the next sample before filling to ensure no carryover.
-
-
Data Analysis and Calculation:
-
Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
-
The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.
-
Ensure the coefficient of determination (R²) is ≥ 0.999 to validate the linearity and accuracy of the dilutions and measurements.[7]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.
Caption: Workflow for the empirical determination of the molar extinction coefficient.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating steps:
-
Purity of Standard: The use of an analytically pure peptide standard is paramount. Impurities that absorb at the same wavelength will artificially inflate the calculated extinction coefficient.
-
Linearity of Response: A high coefficient of determination (R² ≥ 0.999) for the standard curve confirms the precision of the dilutions, the adherence to the Beer-Lambert law within the tested concentration range, and the stability of the instrument.[7]
-
Solvent Blanking: Proper blanking with the exact same solvent used for dilutions is critical to subtract any background absorbance from the solvent itself.
By adhering to these principles, researchers can confidently determine a highly accurate and specific extinction coefficient for Z-Phe-Gly, tailored to their unique experimental conditions, thereby enhancing the precision of all subsequent quantifications.
References
-
CD Formulation. (n.d.). UV-Vis Spectrophotometry Technology. Therapeutic Proteins & Peptides. Retrieved from [Link]
-
Creighton, T. E. (1985). Ultraviolet Absorption Spectroscopy of Peptides. Springer Nature Experiments. Retrieved from [Link]
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851–858. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Phenylalanine. OMLC. Retrieved from [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). L-Phenylalanine. PhotochemCAD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
- Google Patents. (n.d.). WO2020041053A1 - Methods of determining protein or peptide concentration and uses thereof.
-
Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Experimental Steps to Determine Protein Extinction Coefficient. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Toluene. OMLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardized absorbance values representing loss of Phe (O.D. = 257 nm)... [Image]. Retrieved from [Link]
-
Hippler, H., Troe, J., & Wendelken, H. J. (1983). UV absorption spectra of vibrationally highly excited toluene molecules. The Journal of Chemical Physics, 78(11), 6709-6717. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Measurement of the Mass Specific Extinction Coefficient of Acetylene, Toluene and Polymethyl Methacrylate Soot Particles in Visible and Near-Infrared Wavelengths. Retrieved from [Link]
-
Manjunatha, H. C., & Singh, B. (2008). Studies on molar extinction coefficients of some bio-molecules. Trade Science Inc Journals. Retrieved from [Link]
-
Iglesias-Groth, S., Cataldo, F., & Manchado, A. (2025). Evidence of the Amino Acids Tyrosine and Phenylalanine in the Interstellar Material of IC348 in Perseus. MDPI. Retrieved from [Link]
-
NIST. (n.d.). Toluene. NIST WebBook. Retrieved from [Link]
-
Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data. Retrieved from [Link]
-
Epand, R. M., et al. (1993). Structural requirements for the inhibition of membrane fusion by carbobenzoxy-D-Phe-Phe-Gly. International Journal of Peptide and Protein Research, 42(4), 362-368. Retrieved from [Link]
-
ResearchGate. (2017, October 30). Molar extinction coefficients of some commonly used solvents. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Papageorgiou, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. omlc.org [omlc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. omlc.org [omlc.org]
- 6. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Carbobenzoxyphenylalanylglycine: Essential Protective Measures and Disposal Protocols
In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel peptide compounds are fundamental activities. Carbobenzoxyphenylalanylglycine, a protected dipeptide, represents a class of molecules that, while integral to research, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of Carbobenzoxyphenylalanylglycine, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each recommendation, fostering a culture of safety and precision.
Core Principles of Safe Handling: A Proactive Stance
A proactive approach to safety is paramount when working with research-grade peptides.[3] This involves a thorough risk assessment before any handling of the material, considering its biological activity, chemical properties, and potential routes of exposure.[2] The primary goal is to minimize the risk of accidental exposure through inhalation, skin contact, or ingestion.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable elements of laboratory safety when handling compounds like Carbobenzoxyphenylalanylglycine.[3][5] PPE serves as the primary barrier between the researcher and the chemical.[3]
| PPE Component | Specification and Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting ANSI Z.87 standards are mandatory to protect against accidental splashes of reconstituted solutions.[3][6] |
| Hand Protection | Chemical-resistant disposable gloves, such as nitrile, are the standard.[2][3] It is crucial to change gloves immediately if they become contaminated.[3] |
| Body Protection | A lab coat or protective gown should always be worn over personal clothing to shield the skin from potential spills.[3][5] |
| Respiratory Protection | When handling the lyophilized powder form, which can easily become airborne, work should be conducted in a fume hood or a biosafety cabinet to prevent inhalation.[3] |
Diagram: PPE Workflow for Handling Carbobenzoxyphenylalanylglycine
Caption: Immediate actions for different exposure routes.
Disposal Plan: Environmental Responsibility
Proper disposal of Carbobenzoxyphenylalanylglycine and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection : All waste containing Carbobenzoxyphenylalanylglycine, including empty vials, contaminated gloves, and pipette tips, must be collected in designated, clearly labeled hazardous waste containers. [2]* Segregation : Separate organic and aqueous waste streams if applicable. [2]* Prohibited Disposal : Never dispose of peptides down the drain or in the regular trash. [2]* Institutional Protocols : Adhere strictly to your institution's chemical waste disposal protocols. [2]These procedures are designed to comply with local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers can confidently handle Carbobenzoxyphenylalanylglycine, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 8).
- Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13).
- How to Handle Research Compounds Safely. (2025, September 5).
- Peptide handling & storage guidelines - How to store a peptide?.
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 25).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 1 - SAFETY DATA SHEET.
- Safety Data Sheet - West Liberty University. (2015, November 23).
- Safety Data Sheet - Cayman Chemical. (2025, June 9).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Fisher Scientific - SAFETY DATA SHEET. (2021, December 25).
- Safe Handling of Pyrophoric Chemicals | Central Washington University.
- Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. (2025, May 30).
Sources
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide24.store [peptide24.store]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. purepeptix.com [purepeptix.com]
- 6. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
